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  • Product: 3,5-Dimethoxybiphenyl
  • CAS: 64326-17-6

Core Science & Biosynthesis

Foundational

3,5-Dimethoxybiphenyl chemical and physical properties

An In-Depth Technical Guide to 3,5-Dimethoxybiphenyl: Properties, Synthesis, and Analysis Introduction 3,5-Dimethoxybiphenyl is an aromatic organic compound belonging to the biphenyl class of molecules. Characterized by...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dimethoxybiphenyl: Properties, Synthesis, and Analysis

Introduction

3,5-Dimethoxybiphenyl is an aromatic organic compound belonging to the biphenyl class of molecules. Characterized by a biphenyl core with two methoxy groups substituted at the 3 and 5 positions of one phenyl ring, this molecule serves as a valuable intermediate and building block in synthetic organic chemistry. Its structural features, particularly the electron-donating methoxy groups, influence its reactivity and make it a precursor for more complex molecular architectures in pharmaceutical and materials science research. This guide provides a comprehensive technical overview of its chemical and physical properties, a detailed protocol for its synthesis via Suzuki-Miyaura coupling, a thorough spectroscopic analysis for structural verification, and essential safety information for laboratory handling.

Physicochemical and Molecular Properties

The fundamental properties of 3,5-Dimethoxybiphenyl are crucial for its application in a laboratory setting, dictating choices for solvents, reaction temperatures, and purification methods. These properties are summarized below.

PropertyValueReference
IUPAC Name 1,3-dimethoxy-5-phenylbenzene[1]
CAS Number 64326-17-6[1]
Molecular Formula C₁₄H₁₄O₂[1]
Molecular Weight 214.26 g/mol [1][2]
Appearance Solid (form may vary)
Melting Point 44-45 °C (lit.)
Boiling Point 328 °C (lit.)
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3] Limited solubility in water.
SMILES COC1=CC(=CC(=C1)C2=CC=CC=C2)OC[1]
InChIKey CQWCDYBZNSNECQ-UHFFFAOYSA-N[1]

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of biaryl compounds like 3,5-Dimethoxybiphenyl. This approach offers high yields and excellent functional group tolerance. The synthesis involves the palladium-catalyzed reaction between 3,5-dimethoxyphenylboronic acid and an aryl halide, such as bromobenzene.

Causality of Experimental Design
  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is essential for facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

  • Base: A base, typically an aqueous carbonate solution (e.g., K₂CO₃ or Na₂CO₃), is required to activate the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.

  • Solvent System: A two-phase solvent system, such as toluene and water, is commonly used. The organic solvent (toluene) dissolves the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the activation of the boronic acid. This biphasic system allows for efficient reaction at the interface.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation and deactivation of the palladium(0) catalyst.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification reactant reactant reagent reagent condition condition process process product product A 3,5-Dimethoxyphenylboronic Acid R1 Combine reactants in flask A->R1 B Bromobenzene B->R1 C Pd(PPh₃)₄ Catalyst C->R1 D K₂CO₃ (aq) D->R1 E Toluene E->R1 R2 Degas and purge with N₂ R1->R2 R3 Heat to reflux (e.g., 90-100°C) for 4-12 hours R2->R3 W1 Cool to RT, add water & EtOAc R3->W1 W2 Separate organic layer W1->W2 W3 Wash with brine, dry (Na₂SO₄) W2->W3 W4 Filter and concentrate in vacuo W3->W4 P1 Column Chromatography (Silica Gel, Hexane/EtOAc) W4->P1 Final 3,5-Dimethoxybiphenyl P1->Final

Caption: Suzuki-Miyaura coupling workflow for 3,5-Dimethoxybiphenyl synthesis.

Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethoxyphenylboronic acid (1.0 eq), bromobenzene (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).[4]

  • Solvent and Base Addition: Add toluene (approx. 0.2 M concentration relative to the boronic acid) and a 2 M aqueous solution of potassium carbonate (2.5 eq).

  • Inerting the System: Seal the flask with a septum, and purge the system with dry nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain pure 3,5-Dimethoxybiphenyl.

Spectroscopic Analysis for Structural Elucidation

Unambiguous structural confirmation is paramount in chemical synthesis. The following spectroscopic data are predicted for 3,5-Dimethoxybiphenyl and serve as a reference for validating its identity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • δ ~7.60-7.50 (m, 2H): Aromatic protons on the unsubstituted phenyl ring ortho to the point of attachment.

  • δ ~7.45-7.35 (m, 2H): Aromatic protons on the unsubstituted phenyl ring meta to the point of attachment.

  • δ ~7.30-7.20 (m, 1H): Aromatic proton on the unsubstituted phenyl ring para to the point of attachment.

  • δ ~6.70 (d, J ≈ 2.2 Hz, 2H): Aromatic protons on the dimethoxy-substituted ring (H2', H6').

  • δ ~6.50 (t, J ≈ 2.2 Hz, 1H): Aromatic proton on the dimethoxy-substituted ring (H4').

  • δ ~3.85 (s, 6H): Protons of the two equivalent methoxy (-OCH₃) groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • δ ~161.0: Aromatic carbons attached to methoxy groups (C3', C5').

  • δ ~143.0: Quaternary aromatic carbon where the two rings are joined (C1').

  • δ ~141.0: Quaternary aromatic carbon where the two rings are joined (C1).

  • δ ~129.0: Aromatic CH carbons on the unsubstituted ring (C3, C5).

  • δ ~127.5: Aromatic CH carbon on the unsubstituted ring (C4).

  • δ ~127.0: Aromatic CH carbons on the unsubstituted ring (C2, C6).

  • δ ~105.5: Aromatic CH carbons on the dimethoxy-substituted ring (C2', C6').

  • δ ~99.5: Aromatic CH carbon on the dimethoxy-substituted ring (C4').

  • δ ~55.5: Carbons of the methoxy (-OCH₃) groups.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000 C-H StretchAromatic C-H
3000-2850 C-H StretchMethyl C-H (-OCH₃)
~1600, ~1480 C=C StretchAromatic Ring
~1200, ~1050 C-O StretchAryl Ether (-O-CH₃)
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): m/z = 214.26, corresponding to the molecular weight of C₁₄H₁₄O₂.

  • Key Fragments: Expect fragmentation patterns involving the loss of methyl radicals (•CH₃) or methoxy groups (•OCH₃) from the molecular ion.

Chemical Reactivity and Applications

The two methoxy groups on one of the phenyl rings are electron-donating, activating this ring towards electrophilic aromatic substitution reactions. These reactions would be directed to the ortho and para positions relative to the methoxy groups (positions 2', 4', and 6'). The steric hindrance from the adjacent phenyl group may influence the regioselectivity of such reactions.

3,5-Dimethoxybiphenyl serves as a key intermediate in the synthesis of more complex molecules. Its biphenyl scaffold is a common structural motif in liquid crystals, polymers, and biologically active compounds. For instance, its precursor, 3,5-dimethoxyphenol, is used in the synthesis of pharmaceuticals and as a flavoring agent.[5] The biphenyl structure itself can be modified through further reactions to create ligands for metal catalysis or functional materials.

Safety and Handling

Proper handling of 3,5-Dimethoxybiphenyl is essential for laboratory safety. The following guidelines are based on standard safety protocols for similar chemical compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7] Avoid contact with skin and eyes.[6][7] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[6][7]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[6][7]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[7]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6][7]

Conclusion

3,5-Dimethoxybiphenyl is a well-defined organic compound with distinct physical properties and predictable spectroscopic characteristics. Its synthesis is reliably achieved through modern cross-coupling methodologies like the Suzuki-Miyaura reaction, highlighting the principles of contemporary organic synthesis. As a versatile chemical intermediate, it holds potential for the development of novel compounds in diverse scientific fields. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

  • 3,5-Dimethoxybiphenyl | C14H14O2 | CID 11469945 - PubChem. National Center for Biotechnology Information. [Link]

  • 3,3'-Dimethoxybiphenyl | C14H14O2 | CID 80265 - PubChem. National Center for Biotechnology Information. [Link]

  • Biphenyl, 3,3'-dimethyl- - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 4,4'-dimethoxy-1,1'-biphenyl - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. MDPI. [Link]

  • 3,5-Dimethoxyphenol | C8H10O3 | CID 10383 - PubChem. National Center for Biotechnology Information. [Link]

Sources

Exploratory

The Biphenyl Scaffold: A Technical Guide to 3,5-Dimethoxybiphenyl for Advanced Research

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals Introduction The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compoun...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of substituents, making it an ideal framework for designing molecules that can effectively interact with biological targets. Within this important class of molecules, 3,5-Dimethoxybiphenyl (IUPAC Name: 1,3-dimethoxy-5-phenylbenzene ; CAS Number: 64326-17-6 ) serves as a crucial building block and a compound of significant interest, particularly in the development of novel therapeutics. The strategic placement of the methoxy groups on one of the phenyl rings significantly influences its electronic properties and metabolic stability, making it a valuable precursor in drug discovery programs. This technical guide provides a comprehensive overview of 3,5-Dimethoxybiphenyl, focusing on its synthesis, physicochemical properties, and its emerging role in drug development, with a particular emphasis on its potential as an anticancer agent.

Physicochemical Properties of 3,5-Dimethoxybiphenyl

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key computed properties of 3,5-Dimethoxybiphenyl.

PropertyValueSource
IUPAC Name 1,3-dimethoxy-5-phenylbenzenePubChem
CAS Number 64326-17-6PubChem
Molecular Formula C₁₄H₁₄O₂PubChem
Molecular Weight 214.26 g/mol PubChem
XLogP3 3.5PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 3PubChem

Synthesis of 3,5-Dimethoxybiphenyl via Suzuki-Miyaura Cross-Coupling

The construction of the biaryl bond is a cornerstone of organic synthesis, with the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction being one of the most robust and versatile methods.[1][2] This reaction offers high functional group tolerance, mild reaction conditions, and the use of readily available and relatively non-toxic boronic acid reagents.[3]

Causality Behind Experimental Choices

The Suzuki-Miyaura coupling is the method of choice for synthesizing 3,5-Dimethoxybiphenyl due to its efficiency and reliability in forming C-C bonds between sp²-hybridized carbon atoms. The selection of a palladium catalyst, a suitable phosphine ligand, a base, and an appropriate solvent system is critical for the success of the reaction. The palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl halide. The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity. The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The solvent system is chosen to ensure the solubility of all reactants and to facilitate the reaction at an appropriate temperature.

Experimental Protocol: A Self-Validating System

This protocol describes the synthesis of 3,5-Dimethoxybiphenyl from 1-bromo-3,5-dimethoxybenzene and phenylboronic acid.

Materials:

  • 1-bromo-3,5-dimethoxybenzene (1.0 equivalent)

  • Phenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-3,5-dimethoxybenzene (1.0 eq.), phenylboronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.03 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1-bromo-3,5-dimethoxybenzene) is consumed, which typically takes 12-24 hours.[3]

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3,5-Dimethoxybiphenyl.

Visualization of the Synthesis Workflow

G cluster_start Reactant Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification cluster_product Final Product Reactants 1-bromo-3,5-dimethoxybenzene Phenylboronic acid Pd(PPh3)4, K2CO3 Setup Combine reactants in Toluene/Ethanol/Water Reactants->Setup Inert Purge with N2/Ar Setup->Inert Reflux Heat to reflux (85-90°C) Monitor by TLC Inert->Reflux Workup Cool to RT Extract with Ethyl Acetate Wash with Water & Brine Reflux->Workup Purify Dry over Na2SO4 Concentrate Column Chromatography Workup->Purify Product 3,5-Dimethoxybiphenyl Purify->Product

Caption: Workflow for the synthesis of 3,5-Dimethoxybiphenyl.

Applications in Drug Development: A Focus on Cancer Research

The 3,5-dimethoxyphenyl moiety is a recognized pharmacophore in the design of anticancer agents, particularly those that target tubulin polymerization.[4][5] While direct biological activity data for 3,5-Dimethoxybiphenyl is limited in publicly available literature, its structural motif is present in numerous potent bioactive molecules. Derivatives of 3,5-dimethoxybenzene have demonstrated significant potential as antifungal, antimicrobial, and anticancer agents.[4]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are crucial for several cellular processes, most notably mitosis.[6] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Many biphenyl derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[7][8] This binding prevents the assembly of microtubules, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis (programmed cell death).[6][7] The 3,4,5-trimethoxyphenyl group is a well-established feature of many potent tubulin inhibitors, and the 3,5-dimethoxyphenyl group present in 3,5-Dimethoxybiphenyl is a key component of this critical pharmacophore.[4][9]

Induction of Apoptosis

The arrest of the cell cycle at the G2/M phase by tubulin inhibitors often triggers the intrinsic or extrinsic apoptotic pathways. Several studies on compounds containing the methoxyphenyl moiety suggest the activation of caspases, which are key executioners of apoptosis.[4] For instance, some biphenyl derivatives have been shown to induce apoptosis through the activation of the PI3K/AKT/NF-κB pathway.[10]

Visualization of the Proposed Mechanism of Action

G cluster_drug Drug Action cluster_cellular Cellular Target & Process cluster_outcome Cellular Outcome Drug 3,5-Dimethoxybiphenyl Derivative Tubulin β-Tubulin (Colchicine Binding Site) Drug->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Proposed mechanism of tubulin inhibition by 3,5-dimethoxybiphenyl derivatives.

Conclusion

3,5-Dimethoxybiphenyl is a synthetically accessible and highly valuable scaffold for medicinal chemistry and drug development. Its straightforward synthesis via robust methods like the Suzuki-Miyaura coupling, combined with the known importance of the 3,5-dimethoxyphenyl moiety in targeting critical cellular machinery such as microtubules, positions it as a key building block for the discovery of novel therapeutics. The insights provided in this technical guide aim to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize 3,5-Dimethoxybiphenyl in their research endeavors, particularly in the ongoing search for more effective anticancer agents.

References

  • Mphahlele, M. J. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Johannesburg. Retrieved from [Link]

  • de Morais, L. P., et al. (2024). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. Biomedicine & Pharmacotherapy, 170, 115979. Retrieved from [Link]

  • Cheng, B., et al. (2022). Identification and optimization of biphenyl derivatives as novel tubulin inhibitors targeting colchicine-binding site overcoming multidrug resistance. European Journal of Medicinal Chemistry, 228, 113930. Retrieved from [Link]

  • Hassan, H. A., et al. (2023). Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. Journal of Nanostructure, 13(3), 854-862. Retrieved from [Link]

  • Kim, H. J., et al. (2007). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Bioorganic & Medicinal Chemistry Letters, 17(11), 3054-3057. Retrieved from [Link]

  • Mella, C., et al. (2023). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. Molecules, 28(14), 5373. Retrieved from [Link]

  • Froldi, R., et al. (2010). Preliminary gas chromatography with mass spectrometry determination of 3,5-dimethoxyphenol in biological specimens as evidence of Taxus poisoning. Journal of Analytical Toxicology, 34(1), 53-56. Retrieved from [Link]

  • Cheng, B., et al. (2022). Identification and optimization of biphenyl derivatives as novel tubulin inhibitors targeting colchicine-binding site overcoming multidrug resistance. European Journal of Medicinal Chemistry, 228, 113930. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4615. Retrieved from [Link]

  • Castagliuolo, I., et al. (2015). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 584-589. Retrieved from [Link]

  • Diva-Portal.org. (2018). Suzuki reactions in novel liquids. Retrieved from [Link]

  • Ncokazi, K. K., & N'Da, D. D. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(7), 7597-7630. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. RSC Medicinal Chemistry, 15(1), 163-176. Retrieved from [Link]

  • Carr, M., et al. (2022). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 27(19), 6261. Retrieved from [Link]

  • Singh, S., et al. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5518-5523. Retrieved from [Link]

  • Singh, P., et al. (2021). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Pharmacology & Therapeutics, 223, 107804. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 3,5-Dimethoxybiphenyl

Abstract This technical guide provides a comprehensive overview of 3,5-Dimethoxybiphenyl, a key molecular scaffold in contemporary organic and medicinal chemistry. We will explore its fundamental physicochemical properti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxybiphenyl, a key molecular scaffold in contemporary organic and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust and reproducible synthetic protocol, and examine its critical role as a building block in the development of novel therapeutics, particularly in oncology. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and validated methodologies to support advanced research and development activities.

Core Molecular Profile

3,5-Dimethoxybiphenyl is a biaryl aromatic compound characterized by a phenyl group attached to a 1,3-dimethoxybenzene ring. This substitution pattern is not merely incidental; the methoxy groups are potent electron-donating groups by resonance, which significantly influences the electronic properties of the aromatic system. This electronic modulation, combined with the steric profile of the molecule, makes it a valuable and versatile intermediate in organic synthesis. Its structural rigidity and defined three-dimensional shape are crucial for its application as a pharmacophore in drug design.

A summary of the core physicochemical and identifying properties of 3,5-Dimethoxybiphenyl is provided below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₄O₂[1]
Molecular Weight 214.26 g/mol [1]
IUPAC Name 1,3-dimethoxy-5-phenylbenzene[1]
CAS Number 64326-17-6[1]
Appearance White to off-white solid/crystalline powderGeneral Supplier Data
Melting Point 44-45 °C (for the related 3,3'-isomer)

Note: The melting point for the 3,5-isomer is not widely reported in the cited literature; the value for the closely related 3,3'-isomer is provided for reference.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The construction of the biaryl scaffold is most efficiently achieved using modern cross-coupling methodologies. The Suzuki-Miyaura reaction is the industry standard for this transformation due to its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[2] The following protocol describes a reliable synthesis of 3,5-Dimethoxybiphenyl from commercially available starting materials.

Causality Behind Experimental Choices
  • Catalyst System: A palladium(0) species is the active catalyst. We use a stable palladium(II) precatalyst, such as Pd(PPh₃)₄ or generate the active species in situ from a precursor like Pd₂(dba)₃ with a suitable phosphine ligand. The ligand (e.g., SPhos, XPhos, or triphenylphosphine) is critical; it stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[2][3]

  • Base: A base, typically sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step.[4] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used.[3][4] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base, creating a biphasic system where the reaction efficiently proceeds at the interface. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Step-by-Step Methodology
  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dimethoxyphenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₃PO₄, 2.5 equivalents).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This process is critical to establish an oxygen-free environment.

  • Solvent and Reactant Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1 v/v). Subsequently, add bromobenzene (1.0 equivalent) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3,5-Dimethoxybiphenyl as a solid.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification reagents Combine Reactants: - 3,5-Dimethoxyphenylboronic Acid - Bromobenzene - Pd Catalyst & Base inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat & Stir (80-90°C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup purify Column Chromatography workup->purify product Isolated Product: 3,5-Dimethoxybiphenyl purify->product G cluster_synthesis Synthetic Elaboration cluster_target Biological Target cluster_outcome Cellular Outcome core 3,5-Dimethoxybiphenyl (Core Scaffold) sar Structure-Activity Relationship (SAR) Studies core->sar library Library of Analogues sar->library tubulin β-Tubulin (Colchicine Site) library->tubulin Binds to disruption Microtubule Disruption tubulin->disruption Inhibits Polymerization arrest G2/M Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis application Anticancer Drug Development apoptosis->application

Caption: Role of 3,5-Dimethoxybiphenyl in anticancer drug development.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on standard practice for handling fine chemical solids. However, users are REQUIRED to consult the specific Safety Data Sheet (SDS) for 3,5-Dimethoxybiphenyl provided by their supplier before any handling.

  • Engineering Controls: Handle exclusively in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.

  • Handling: Avoid generating dust. Do not breathe dust, vapor, or mist. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. Seek medical attention if symptoms persist.

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

References

  • 3,5-Dimethoxybiphenyl . PubChem Compound Database, CID 11469945. National Center for Biotechnology Information. [Link]

  • The role of the methoxy group in approved drugs . ResearchGate. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs . European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Antemir, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner . ACS Combinatorial Science, 13(1), 24–31. [Link]

  • 3,5-Dimethoxyphenol . Chem-Impex. [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Popp, F., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates . The Journal of Organic Chemistry, 82(23), 12394–12403. [Link]

  • Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents . Molecules, 28(11), 4501. [Link]

  • Ali, M., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . Molecules, 27(19), 6650. [Link]

  • Al-Hussain, S. A., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents . Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1313–1333. [Link]

Sources

Exploratory

Introduction: The Significance of 3,5-Dimethoxybiphenyl

An In-depth Technical Guide on the Natural Occurrence and Isolation of 3,5-Dimethoxybiphenyl For Researchers, Scientists, and Drug Development Professionals This guide serves as a detailed technical resource on 3,5-dimet...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Natural Occurrence and Isolation of 3,5-Dimethoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a detailed technical resource on 3,5-dimethoxybiphenyl, a biphenyl derivative noted for its presence in various plant species. We will explore its natural origins, provide validated methodologies for its extraction and purification, and discuss its potential biological significance. The content is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in natural product chemistry and drug discovery.

3,5-Dimethoxybiphenyl is a polyphenolic compound characterized by a biphenyl core with two methoxy groups at the 3 and 5 positions of one phenyl ring. This specific substitution pattern is crucial as it dictates the molecule's stereochemistry, polarity, and ultimately, its bioactivity. While many biphenyls are known for their diverse pharmacological properties, 3,5-dimethoxybiphenyl is of particular interest due to its structural relation to other bioactive natural products. Understanding its natural distribution and developing efficient isolation protocols are the first critical steps toward unlocking its full therapeutic and scientific potential.

Natural Occurrence: A Survey of Botanical Sources

3,5-Dimethoxybiphenyl has been identified in a select number of plant species, suggesting a specialized biosynthetic pathway. Its presence is not widespread, making the identification of reliable sources a key objective for researchers.

  • Genus Lindera : The compound has been reported in Lindera fruticosa and Lindera neesiana, two species belonging to the Lauraceae family, which is well-known for producing a rich array of aromatic secondary metabolites.[1]

  • Genus Berberis : Berberis koreana (Korean barberry) is another confirmed botanical source of 3,5-dimethoxybiphenyl.[1] Plants in the Berberis genus are renowned for their production of alkaloids and polyphenols.

  • Genus Hypoestes : The compound has also been found in Hypoestes verticillaris, a plant in the Acanthaceae family.[2][3] This particular genus is used in traditional medicine for treating a variety of ailments.[2]

The concentration of 3,5-dimethoxybiphenyl can vary based on the plant part, geographical location, and harvesting season, necessitating robust and adaptable isolation methods.

Isolation and Purification: A Methodological Guide

The isolation of 3,5-dimethoxybiphenyl from plant matrices is a multi-stage process that leverages the compound's physicochemical properties, primarily its moderate polarity. The following workflow and protocol are designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

General Isolation Workflow

The logical flow from raw plant material to a purified, characterized compound involves sequential extraction, fractionation, and chromatographic steps. Each stage is designed to enrich the concentration of the target molecule while removing contaminants.

Isolation_Workflow Start Dried & Powdered Plant Material (e.g., Lindera neesiana) Extraction Maceration with Methanol (Exhaustive Extraction) Start->Extraction Increases surface area Concentration Rotary Evaporation (Removes Solvent) Extraction->Concentration Yields crude extract Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Fractionation Liquid-Liquid Partitioning (Hexane, Ethyl Acetate, Water) Crude_Extract->Fractionation Separates by polarity Fractions Separated Fractions (Target in Ethyl Acetate) Fractionation->Fractions Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Fractions->Column_Chromatography Further polarity-based separation Semi_Pure Semi-Purified Fractions Column_Chromatography->Semi_Pure HPLC Preparative HPLC (Reversed-Phase C18) Semi_Pure->HPLC High-resolution purification Pure_Compound Pure 3,5-Dimethoxybiphenyl HPLC->Pure_Compound Characterization Structural Elucidation (NMR, MS) Pure_Compound->Characterization Confirms identity & purity

Caption: A comprehensive workflow for the isolation of 3,5-Dimethoxybiphenyl.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for isolating 3,5-dimethoxybiphenyl from plant sources. It is a robust procedure that can be adapted based on the specific plant matrix.

Materials & Reagents:

  • Dried aerial parts of a source plant (e.g., Lindera neesiana)

  • Methanol, Hexane, Ethyl Acetate (ACS Grade)

  • Anhydrous Sodium Sulfate

  • Silica Gel 60 (70-230 mesh) for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

  • Acetonitrile and Water (HPLC Grade)

  • Rotary Evaporator, Glass Chromatography Column, Preparative HPLC System

Step-by-Step Methodology:

  • Preparation and Extraction:

    • Grind air-dried plant material (e.g., 500 g) into a coarse powder. The use of dried material is often preferable as it avoids potential enzymatic degradation and standardizes the starting material.

    • Macerate the powder in methanol (3 x 2 L, each for 48 hours) at room temperature. Methanol is an effective solvent for extracting a wide range of moderately polar compounds.

    • Combine the methanolic extracts and concentrate them under reduced pressure at 40°C to yield a crude extract.

  • Fractionation via Liquid-Liquid Partitioning:

    • Suspend the crude extract in a 9:1 mixture of methanol and water.

    • Perform sequential partitioning with n-hexane followed by ethyl acetate. This step is critical for removing highly non-polar compounds (like fats and waxes) into the hexane layer and enriching the target compound in the ethyl acetate fraction.

    • Collect the ethyl acetate fraction and dry it over anhydrous sodium sulfate before evaporating the solvent.

  • Silica Gel Column Chromatography:

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel.

    • Pack a silica gel column using a non-polar solvent (e.g., n-hexane).

    • Load the sample onto the column and elute with a gradient of increasing polarity, typically n-hexane with an increasing proportion of ethyl acetate (e.g., from 100:0 to 50:50).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC). Pool fractions containing the compound of interest based on their similar Rf values.

  • Final Purification by Preparative HPLC:

    • Concentrate the pooled, semi-pure fractions.

    • Dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the solution into a preparative HPLC system equipped with a reversed-phase C18 column.

    • Elute with an isocratic or gradient mobile phase of acetonitrile and water. The specific ratio should be optimized based on analytical HPLC runs.

    • Collect the peak corresponding to 3,5-dimethoxybiphenyl and evaporate the solvent to obtain the pure compound.

  • Structural Elucidation:

    • Confirm the identity and purity of the isolated compound using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Synthesis: The Suzuki Coupling Approach

For applications requiring larger quantities of 3,5-dimethoxybiphenyl than are practically obtainable from natural sources, chemical synthesis is a viable alternative. The Suzuki coupling reaction is a powerful and efficient method for forming the C-C bond between the two phenyl rings.

Suzuki_Coupling cluster_reactants Reactants & Reagents Boronic_Acid 3,5-Dimethoxyphenylboronic Acid Reaction_Vessel Reaction Mixture in Solvent (e.g., Toluene) Boronic_Acid->Reaction_Vessel Halide Bromobenzene (or Iodobenzene) Halide->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Aqueous Base (e.g., Na₂CO₃) Base->Reaction_Vessel Heating Heat under Inert Atmosphere (e.g., N₂ or Ar) Reaction_Vessel->Heating Initiates catalytic cycle Workup Aqueous Workup & Extraction Heating->Workup Quenches reaction, removes salts Purification Column Chromatography Workup->Purification Removes impurities Product 3,5-Dimethoxybiphenyl Purification->Product

Caption: Suzuki coupling reaction for the synthesis of 3,5-Dimethoxybiphenyl.

Known and Potential Biological Activities

While research specifically on 3,5-dimethoxybiphenyl is still emerging, the biological activities of structurally similar compounds provide a strong rationale for its investigation. The 3,5-dimethoxy substitution pattern is present in numerous molecules with known pharmacological effects.

Biological ActivityEvidence from Structurally Related CompoundsPotential Relevance for 3,5-Dimethoxybiphenyl
Antifungal 3,5-Dimethoxybenzaldehyde and 3,5-dimethoxybenzoic acid show significant antifungal activity against various fungal strains, including pathogenic species.[4][5][6]The core biphenyl structure combined with the active dimethoxy-phenyl moiety suggests a strong potential for antifungal properties.
Anticancer Many compounds containing a 3,4,5-trimethoxyphenyl group (a close analog) are potent antitubulin agents that inhibit cancer cell proliferation.[7] Derivatives of 3,4,5-trimethoxycinnamic acid also exhibit antitumor properties.[8][9]The biphenyl scaffold could serve as a novel backbone for developing new cytotoxic or cytostatic agents.
Antimicrobial Various methoxylated aromatic compounds have demonstrated broad-spectrum antimicrobial activity.[8][9]The compound may exhibit inhibitory effects against a range of bacterial pathogens.

Conclusion and Future Directions

3,5-Dimethoxybiphenyl is a natural product with a defined, albeit limited, distribution in the plant kingdom. The methodologies outlined in this guide provide a robust framework for its isolation and purification, enabling further scientific inquiry. Its structural similarity to compounds with proven antifungal and anticancer activities makes it a compelling candidate for biological screening and future drug development efforts. Further research should focus on optimizing isolation yields, exploring a wider range of botanical sources, and conducting comprehensive evaluations of its pharmacological profile.

References

  • PubChem. (n.d.). 3,5-Dimethoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2019). Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. Retrieved from [Link]

  • PubMed Central. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). A REVIEW OF TRADITIONAL USES, PHYTOCHEMICALS AND BIOACTIVITIES OF THE GENUS HYPOESTES. Retrieved from [Link]

  • J Asian Nat Prod Res. (2002). Verticillarone: a new seco-fusicoccane diterpenoid ketonepoxide from Hypoestes verticillaris. Retrieved from [Link]

Sources

Foundational

3,5-Dimethoxybiphenyl reactivity and stability studies

An In-Depth Technical Guide to the Reactivity and Stability of 3,5-Dimethoxybiphenyl Abstract 3,5-Dimethoxybiphenyl is a biaryl compound with significant potential as a building block in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 3,5-Dimethoxybiphenyl

Abstract

3,5-Dimethoxybiphenyl is a biaryl compound with significant potential as a building block in medicinal chemistry and materials science. Understanding its chemical reactivity and stability is paramount for its effective utilization, particularly in drug development, where stringent stability requirements are mandated by regulatory bodies. This technical guide provides a comprehensive analysis of the reactivity and stability profile of 3,5-Dimethoxybiphenyl. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and analytical methodologies. The guide details predictive degradation pathways, protocols for forced degradation studies, and the development of stability-indicating analytical methods, grounding all recommendations in authoritative sources.

Introduction and Molecular Profile

3,5-Dimethoxybiphenyl belongs to the class of substituted biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. The molecule consists of two phenyl rings linked by a single C-C bond, with two methoxy groups positioned meta to the biphenyl linkage on one of the rings. This substitution pattern dictates the molecule's electronic properties, conformational flexibility, and, consequently, its chemical behavior.

The biphenyl core provides a rigid, hydrophobic framework, while the methoxy groups introduce sites for potential hydrogen bonding and alter the electron density of the aromatic ring, influencing its susceptibility to electrophilic attack and oxidation. A thorough understanding of these characteristics is essential for anticipating potential degradation pathways and designing stable formulations.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most common and efficient method for synthesizing unsymmetrical biaryl compounds like 3,5-Dimethoxybiphenyl is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Reaction Principle: The catalytic cycle involves a palladium(0) species that undergoes oxidative addition with an aryl halide. Subsequent transmetalation with a boronic acid (activated by a base) and reductive elimination yields the desired biphenyl product and regenerates the catalyst.[1]

Typical Reactants:

  • Aryl Halide: 1-Bromo-3,5-dimethoxybenzene or 3,5-dimethoxyiodobenzene.

  • Organoboron Compound: Phenylboronic acid.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: An aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[3]

  • Solvent: A mixture of toluene and ethanol or N,N-dimethylformamide (DMF).[3]

The choice of catalyst, base, and solvent is critical for achieving high yields and minimizing impurities, which could otherwise interfere with subsequent reactivity and stability studies.

Predicted Chemical Reactivity Profile

The reactivity of 3,5-Dimethoxybiphenyl is governed by its constituent functional groups: the biphenyl core and the two methoxy ether linkages.

Electrophilic Aromatic Substitution

The two methoxy groups are strong activating, ortho-, para- directing groups. However, in 3,5-Dimethoxybiphenyl, the positions ortho to both methoxy groups (positions 2 and 6) and the position para to one and ortho to the other (position 4) are highly activated. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is predicted to occur predominantly at positions 2, 4, and 6 of the dimethoxy-substituted ring.

Oxidative Reactivity

The electron-rich nature of the dimethoxy-substituted ring makes it susceptible to oxidation.

  • Ether Cleavage: Under strongly oxidative conditions, the methoxy groups can be cleaved. Fungal peroxygenases, for example, are known to catalyze the H₂O₂-dependent cleavage of alkyl aryl ethers.[4] This process typically involves hydrogen abstraction to form a hemiacetal, which then hydrolyzes.[4]

  • Ring Cleavage: Severe oxidation with potent oxidants like hydroxyl radicals (HO•) or sulfate radicals (SO₄•⁻) can lead to the cleavage of the aromatic ring itself, producing a complex mixture of smaller aldehydes and organic acids.[5][6] This pathway is particularly relevant in advanced oxidation processes for environmental remediation but represents an extreme case in pharmaceutical stability testing.

Reductive Reactivity

The biphenyl core is generally stable to common reducing agents. Catalytic hydrogenation under forcing conditions (high pressure and temperature) can reduce the aromatic rings to a cyclohexyl system. Electrochemical reduction is also a possibility, potentially leading to triphenylcyclohexane derivatives if trimers are formed.[7]

Methoxy Group Reactivity

The ether linkages of the methoxy groups are susceptible to cleavage by strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃) to yield the corresponding dihydroxybiphenyl. This reaction is a standard transformation in organic synthesis but also represents a potential degradation pathway under acidic stress conditions.

Stability Profile and Forced Degradation Studies

To systematically evaluate the intrinsic stability of a molecule, forced degradation (or stress testing) is performed.[8] This involves subjecting the compound to conditions more severe than those used for accelerated stability testing to identify potential degradation products and pathways.[9][10] This is a critical step in developing stability-indicating analytical methods.[8][11] A degradation of 5-20% is typically targeted to ensure that degradation products are formed at detectable levels without being excessive.[9][10]

The primary predicted degradation pathways for 3,5-Dimethoxybiphenyl are hydrolysis of the ether linkages and oxidation of the aromatic system.

General workflow for forced degradation studies.
Summary of Forced Degradation Conditions

The following table outlines representative conditions for conducting forced degradation studies on 3,5-Dimethoxybiphenyl.[9][12]

Degradation TypeExperimental ConditionsStorage ConditionsSampling Time
Acid Hydrolysis 0.1 M - 1.0 M HClRoom Temperature or 50-60°CUp to 7 days
Alkaline Hydrolysis 0.1 M - 1.0 M NaOHRoom Temperature or 50-60°CUp to 7 days
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 7 days
Thermal Degradation Solid state and in solution> 20°C above accelerated stabilityVaries
Photostability UV (200 Wh/m²) & Visible (1.2 million lux h)Controlled TemperatureVaries
Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are anticipated under stress conditions.

Degradation_Pathways cluster_acid Acidic Hydrolysis (HBr, BBr₃) cluster_oxidation Oxidative Stress (H₂O₂) cluster_photo Photolytic Stress (UV/Vis) Parent 3,5-Dimethoxybiphenyl Acid_Product 3,5-Dihydroxybiphenyl (Ether Cleavage) Parent->Acid_Product H⁺ Ox_Product1 Hydroxylated Biphenyls (e.g., 4-Hydroxy-3,5-dimethoxybiphenyl) Parent->Ox_Product1 [O] Photo_Product Radical-induced Dimers or Polymerization Products Parent->Photo_Product Photo_Product2 Photocatalytic Oxidation Products (if catalyst present) Parent->Photo_Product2 hν, TiO₂ Ox_Product2 Ring-Opened Products (Aldehydes, Carboxylic Acids) Ox_Product1->Ox_Product2 [O] Ox_Product3 Quinone-like Structures Ox_Product1->Ox_Product3 [O]

Predicted degradation pathways for 3,5-Dimethoxybiphenyl.

Analytical Methodologies for Stability Assessment

A robust, validated analytical method is required to separate and quantify the parent compound from any potential degradation products. This is known as a stability-indicating method.[13]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the primary technique for stability analysis.[14][15]

  • Column: A C18 column (e.g., Luna C18) is a common starting point for separating nonpolar to moderately polar compounds like biphenyl derivatives.[14][15]

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used to ensure adequate separation of the parent compound from more polar degradation products.[14][15]

  • Detection: A photodiode array (PDA) detector is advantageous as it can help in peak purity assessment and provides spectral information about the degradants. The detection wavelength should be set at the λmax of 3,5-Dimethoxybiphenyl (around 254 nm is typical for biphenyls).[14]

Mass Spectrometry (MS)

Coupling HPLC to a mass spectrometer (LC-MS) is essential for the structural elucidation of unknown degradation products. By comparing the mass-to-charge (m/z) ratio of the parent compound with the new peaks appearing in the chromatogram, the molecular weight of the degradants can be determined, providing critical clues to their identity.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect polymorphic transitions. Positional isomerism in biphenyl derivatives can significantly impact melting temperature and thermal stability.[16]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition, providing an upper limit for the compound's thermal stability.[16][17]

Experimental Protocols

The following protocols provide a standardized framework for conducting forced degradation studies.

Protocol 6.1: General Forced Degradation Procedure
  • Preparation of Stock Solution: Accurately weigh and dissolve 3,5-Dimethoxybiphenyl in a suitable solvent (e.g., methanol) to prepare a stock solution of approximately 1 mg/mL.

  • Stress Sample Preparation: For each condition (acid, base, oxidative), mix a known volume of the stock solution with the stressor solution (e.g., 1 mL stock + 9 mL 0.1 M HCl). For thermal studies, use both the solid powder and a solution. For photostability, place a solution in a quartz cuvette.

  • Control Sample: Prepare a control sample by diluting the stock solution with the same solvent and store it under normal conditions, protected from light.

  • Incubation: Place the stress samples in the appropriate environmental chambers (e.g., oven at 60°C, photostability chamber).

  • Sampling: At predetermined time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each sample.

  • Quenching/Neutralization: Immediately stop the degradation process. For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.[9]

  • Analysis: Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the HPLC mobile phase and analyze immediately using a validated stability-indicating HPLC method.

Protocol 6.2: Development of a Stability-Indicating HPLC Method
  • Initial Method Development: Develop an isocratic or gradient reverse-phase HPLC method that gives a sharp, symmetrical peak for the unstressed 3,5-Dimethoxybiphenyl standard.

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation studies.

  • Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks. The resolution between any two peaks should be greater than 1.5.

  • Peak Purity Analysis: Use a PDA detector to check the peak purity of the parent compound in the stressed samples. The peak should be spectrally pure, confirming that no degradants are co-eluting.

  • Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by its ability to separate the parent drug from its degradation products.[8]

HPLC_Method_Dev A Select Column & Mobile Phase (e.g., C18, ACN/H₂O) B Analyze Unstressed Standard A->B C Optimize for Parent Peak (Symmetry, Retention) B->C D Inject Forced Degradation Samples C->D E Check for Peak Resolution (Resolution > 1.5?) D->E F Optimize Gradient, pH, Temp. E->F No G Assess Peak Purity (PDA Detector) E->G Yes F->D H Method is Stability-Indicating G->H I Validate Method (ICH) H->I

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dimethoxybiphenyl

This guide provides a comprehensive analysis of the spectroscopic data for 3,5-dimethoxybiphenyl, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 3,5-dimethoxybiphenyl, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on not just presenting the data, but on interpreting it with scientific rigor, explaining the causality behind the observed spectral features, and providing field-proven methodologies for data acquisition.

Introduction to 3,5-Dimethoxybiphenyl

3,5-Dimethoxybiphenyl, with the chemical formula C₁₄H₁₄O₂ and CAS number 64326-17-6, is an aromatic compound belonging to the biphenyl class.[1] Its structure, featuring a biphenyl core with two methoxy groups on one of the phenyl rings, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 3,5-dimethoxybiphenyl, both ¹H and ¹³C NMR provide critical information about its structure and the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,5-dimethoxybiphenyl is characterized by distinct signals for the aromatic protons and the methoxy groups. The symmetry of the 3,5-dimethoxyphenyl ring simplifies the spectrum in that region.

Data Summary:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.60d2HH-2', H-6'
~7.42t2HH-3', H-5'
~7.32t1HH-4'
~6.75d2HH-2, H-6
~6.45t1HH-4
~3.85s6H-OCH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation and Causality:

The downfield chemical shifts of the protons on the unsubstituted phenyl ring (H-2', H-3', H-4', H-5', H-6') are typical for aromatic protons. The protons ortho to the other phenyl ring (H-2' and H-6') are the most deshielded due to the anisotropic effect of the neighboring ring. The protons on the 3,5-dimethoxyphenyl ring (H-2, H-4, H-6) appear more upfield. This is due to the electron-donating nature of the two methoxy groups, which increases the electron density on this ring, leading to greater shielding of the protons. The singlet at approximately 3.85 ppm with an integration of 6H is a characteristic signal for the two equivalent methoxy groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Data Summary:

Chemical Shift (δ) ppmAssignment
~161C-3, C-5
~143C-1'
~141C-1
~129C-3', C-5'
~128C-4'
~127C-2', C-6'
~105C-2, C-6
~100C-4
~55-OCH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation and Causality:

The carbons bearing the methoxy groups (C-3 and C-5) are significantly deshielded and appear at a low field (~161 ppm) due to the direct attachment of the electronegative oxygen atom. The quaternary carbons involved in the biphenyl linkage (C-1 and C-1') also show distinct downfield shifts. The carbons on the unsubstituted phenyl ring exhibit typical chemical shifts for aromatic carbons. The carbons ortho and para to the phenyl substituent on the dimethoxy-substituted ring (C-2, C-6, and C-4) are shielded relative to the other aromatic carbons due to the electron-donating resonance effect of the methoxy groups. The upfield signal at approximately 55 ppm is characteristic of the methoxy carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3,5-dimethoxybiphenyl will show characteristic absorption bands for the aromatic rings and the ether linkages.

Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-OCH₃)
~1600, ~1480StrongAromatic C=C stretching
~1200-1000StrongC-O-C asymmetric and symmetric stretching (ether)
~850-750StrongAromatic C-H out-of-plane bending

Interpretation and Causality:

The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1600-1480 cm⁻¹ region. The aliphatic C-H stretching of the methoxy groups is observed just below 3000 cm⁻¹. The most prominent and diagnostic peaks in the IR spectrum of an ether are the strong C-O stretching bands, which for 3,5-dimethoxybiphenyl appear in the 1200-1000 cm⁻¹ region.[2] The substitution pattern on the aromatic rings can often be inferred from the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. In electron ionization (EI) mass spectrometry, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

Data Summary:

m/zRelative IntensityAssignment
214High[M]⁺ (Molecular Ion)
199Moderate[M - CH₃]⁺
184Moderate[M - 2CH₃]⁺ or [M - CH₂O]⁺
171Moderate[M - CH₃ - CO]⁺
155Low[M - OCH₃ - H₂O]⁺
139LowBiphenyl C₁₂H₇⁺ fragment
115LowFurther fragmentation

Interpretation and Causality:

The mass spectrum of 3,5-dimethoxybiphenyl will show a prominent molecular ion peak at m/z 214, corresponding to its molecular weight. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a resonance-stabilized ion at m/z 199. Subsequent loss of another methyl radical or a molecule of formaldehyde (CH₂O) can lead to the ion at m/z 184. Further fragmentation can involve the loss of carbon monoxide (CO) from the phenoxy-type ions. The presence of these characteristic fragment ions provides strong evidence for the structure of 3,5-dimethoxybiphenyl.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Accurately weigh 5-10 mg of 3,5-dimethoxybiphenyl for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for the instrument's detector.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans and an appropriate relaxation delay are crucial for detecting quaternary carbons.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Sample Preparation and Data Acquisition:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid 3,5-dimethoxybiphenyl sample onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Clean the ATR crystal thoroughly after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Data Acquisition:

  • Prepare a dilute solution of 3,5-dimethoxybiphenyl in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

  • If using a direct insertion probe, the sample is heated in the vacuum of the ion source to induce volatilization.

  • The vaporized molecules are then bombarded with a 70 eV electron beam to induce ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z values.

Visualizations

Molecular Structure of 3,5-Dimethoxybiphenyl

Caption: Structure of 3,5-Dimethoxybiphenyl.

Key ¹H-¹³C HMBC Correlations in 3,5-Dimethoxybiphenyl

HMBC_Correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals OCH3_H OCH₃ (δ ~3.85) C3_C5 C-3, C-5 (δ ~161) OCH3_H->C3_C5 ³J H2_H6 H-2, H-6 (δ ~6.75) C4 C-4 (δ ~100) H2_H6->C4 ²J C1 C-1 (δ ~141) H2_H6->C1 ³J C_arom_unsub Unsubstituted Ring Carbons (δ ~127-143) H2_H6->C_arom_unsub ⁴J H4_H H-4 (δ ~6.45) C2_C6 C-2, C-6 (δ ~105) H4_H->C2_C6 ²J H_arom_unsub Unsubstituted Ring Protons (δ ~7.3-7.6) H_arom_unsub->C_arom_unsub ²J, ³J

Caption: Key HMBC correlations for structural assignment.

Proposed Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [M]⁺ m/z = 214 M_minus_CH3 [M - CH₃]⁺ m/z = 199 M->M_minus_CH3 - •CH₃ M_minus_2CH3 [M - 2CH₃]⁺ m/z = 184 M_minus_CH3->M_minus_2CH3 - •CH₃ M_minus_CH3_CO [M - CH₃ - CO]⁺ m/z = 171 M_minus_CH3->M_minus_CH3_CO - CO

Caption: Primary fragmentation pathway of 3,5-dimethoxybiphenyl in EI-MS.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11469945, 3,5-Dimethoxybiphenyl. Retrieved from [Link].[1]

Sources

Foundational

3,5-Dimethoxybiphenyl synthesis from 3,5-dimethoxyphenol

An In-Depth Technical Guide to the Synthesis of 3,5-Dimethoxybiphenyl from 3,5-Dimethoxyphenol Abstract The 3,5-dimethoxybiphenyl scaffold is a privileged pharmacophore found in numerous biologically active molecules, in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3,5-Dimethoxybiphenyl from 3,5-Dimethoxyphenol

Abstract

The 3,5-dimethoxybiphenyl scaffold is a privileged pharmacophore found in numerous biologically active molecules, including potent tubulin polymerization inhibitors used in anticancer research.[1][2] Its synthesis from readily available precursors like 3,5-dimethoxyphenol is a critical task for medicinal chemists and drug development professionals. This guide provides an in-depth analysis of robust synthetic strategies for this transformation. The core challenge lies in the activation of the chemically inert C-O bond of the phenol. We will explore two primary palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura coupling via an aryl triflate intermediate and the Negishi coupling following conversion to an aryl halide. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers a comparative analysis to guide researchers in selecting the optimal synthetic route based on laboratory context and project goals.

Introduction: The Synthetic Challenge

3,5-Dimethoxybiphenyl is a key structural motif in the design of novel therapeutics. The dimethoxy substitution pattern is a well-established feature in compounds that interact with biological targets like tubulin.[1][3] The biphenyl core provides a rigid backbone for orienting functional groups and exploring structure-activity relationships (SAR).[4]

The logical and cost-effective starting material for this target is 3,5-dimethoxyphenol. However, the direct coupling of a phenol with a coupling partner is chemically challenging. The hydroxyl group (-OH) is a poor leaving group due to the high strength of the phenolic C-O bond and the instability of the resulting hydroxide anion. Therefore, a successful synthesis necessitates a preliminary activation step to convert the hydroxyl moiety into a reactive electrophile suitable for modern cross-coupling reactions.

This guide focuses on two powerful and versatile strategies that address this challenge:

  • Activation as an Aryl Sulfonate: Conversion of the phenol to an aryl trifluoromethanesulfonate (triflate), an excellent leaving group for palladium-catalyzed reactions.

  • Conversion to an Aryl Halide: Transformation of the phenol into an aryl bromide or iodide, a classic electrophile for a wide range of cross-coupling protocols.

Strategy 1: Suzuki-Miyaura Coupling via an Aryl Triflate Intermediate

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate, is a cornerstone of modern organic synthesis.[5][6] Its high functional group tolerance and the general stability and low toxicity of boronic acid reagents make it a preferred method. For this route, the phenol is first converted into an aryl triflate, which then readily participates in the catalytic cycle.

Principle and Rationale

The hydroxyl group of the phenol is transformed into a trifluoromethanesulfonate (-OTf) group. The triflate anion (CF₃SO₃⁻) is an exceptionally stable leaving group due to the strong electron-withdrawing effect of the three fluorine atoms, which delocalizes the negative charge. This high leaving group ability facilitates the crucial oxidative addition step in the palladium(0) catalytic cycle, enabling the C-O bond to be cleaved under relatively mild conditions.[7]

Experimental Workflow

The overall process is a two-step sequence: triflation followed by Suzuki-Miyaura coupling.

G Workflow for Synthesis via Suzuki-Miyaura Coupling A 3,5-Dimethoxyphenol B 3,5-Dimethoxyphenyl Triflate A->B C Phenylboronic Acid D 3,5-Dimethoxybiphenyl B->D C->D

Caption: A two-step workflow for the synthesis of 3,5-Dimethoxybiphenyl.

Detailed Experimental Protocols

2.3.1 Protocol: Synthesis of 3,5-Dimethoxyphenyl Trifluoromethanesulfonate

This protocol is adapted from procedures utilizing N-phenyltriflimide, a stable and crystalline triflating agent that offers improved selectivity over the highly reactive triflic anhydride.[8]

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3,5-dimethoxyphenol (1.0 eq.), N-phenyltriflimide (Tf₂NPh, 1.05 eq.), and anhydrous potassium carbonate (K₂CO₃, 3.0 eq.).

  • Add anhydrous tetrahydrofuran (THF) as the solvent to create a stirrable suspension.

  • Heat the reaction mixture to 120 °C using a microwave reactor for approximately 6-10 minutes, or alternatively, reflux at 65-70 °C for 4-6 hours until TLC or GC-MS analysis indicates complete consumption of the starting phenol.[8]

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,5-dimethoxyphenyl triflate as a colorless oil or low-melting solid.

2.3.2 Protocol: Suzuki-Miyaura Coupling

  • To a Schlenk flask under an inert atmosphere, add the synthesized 3,5-dimethoxyphenyl triflate (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.03 eq.).

  • Add a suitable solvent, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃, 2.0 M solution, 2.0 eq.).

  • Heat the biphasic mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to obtain pure 3,5-dimethoxybiphenyl.

Data Summary: Suzuki Route
ParameterStep 1: TriflationStep 2: Suzuki Coupling
Key Reagents 3,5-Dimethoxyphenol, Tf₂NPh3,5-Dimethoxyphenyl Triflate, Phenylboronic Acid
Catalyst N/APd(PPh₃)₄ or other Pd(0) complexes
Base K₂CO₃, Pyridine, or other non-nucleophilic basesNa₂CO₃, K₂CO₃, or Cs₂CO₃
Solvent THF, DichloromethaneToluene/Water, Dioxane/Water
Temperature 25-120 °C80-110 °C
Typical Yield 85-95%75-90%

Strategy 2: Negishi Coupling via an Aryl Halide Intermediate

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organohalide or triflate.[9] This method is particularly useful for constructing sterically hindered biaryls and often proceeds with high efficiency.[10] This synthetic route requires the conversion of 3,5-dimethoxyphenol into an aryl halide, which then serves as the electrophilic partner in the coupling reaction.

Principle and Rationale

While direct halogenation of phenols can require harsh conditions, milder, multi-step procedures have been developed to transform phenols into aryl halides.[11] A modern and efficient method involves a three-step sequence:

  • Triflation: The phenol is converted to its triflate, as in the Suzuki route.

  • Palladium-Catalyzed Borylation: The aryl triflate is reacted with a boron source like pinacolborane to form an aryl boronate ester.

  • Halogenation: The boronate ester is then converted to the corresponding aryl bromide or iodide using a copper(II) halide or other halogenating agent.[12]

Once the aryl halide (e.g., 1-bromo-3,5-dimethoxybenzene) is synthesized, it can be coupled with a pre-formed or in-situ generated organozinc reagent (e.g., phenylzinc chloride).

Experimental Workflow

This pathway is more linear and involves more synthetic steps compared to the Suzuki route.

G Workflow for Synthesis via Negishi Coupling A 3,5-Dimethoxyphenol B 3,5-Dimethoxyphenyl Triflate A->B  Triflation C 3,5-Dimethoxyphenylboronate Ester B->C  Pd-catalyzed Borylation D 1-Bromo-3,5-dimethoxybenzene C->D  Bromination (e.g., CuBr₂) F 3,5-Dimethoxybiphenyl D->F  Negishi Coupling E Phenylzinc Chloride E->F

Caption: A multi-step workflow for the synthesis of 3,5-Dimethoxybiphenyl via an aryl halide.

Detailed Experimental Protocols

3.3.1 Protocol: Conversion of 3,5-Dimethoxyphenol to 1-Bromo-3,5-dimethoxybenzene

This protocol is a three-step sequence based on mild conversion methods.[11][12]

  • Triflation: Prepare 3,5-dimethoxyphenyl triflate from 3,5-dimethoxyphenol as described in Protocol 2.3.1.

  • Borylation: In an inert atmosphere, dissolve the aryl triflate (1.0 eq.) in a solvent like dioxane. Add pinacolborane (1.5 eq.), a palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq.), and a base such as potassium acetate (KOAc, 3.0 eq.). Heat the mixture to 80 °C for 12-16 hours. After workup and purification, the aryl boronate ester is obtained.

  • Bromination: Dissolve the purified boronate ester (1.0 eq.) in methanol. Add an aqueous solution of copper(II) bromide (CuBr₂, 3.0 eq.). Reflux the mixture for 2-6 hours until the reaction is complete by TLC. Extract the product with ether, wash with brine, dry, and purify by chromatography to yield 1-bromo-3,5-dimethoxybenzene.[11]

3.3.2 Protocol: Negishi Coupling

  • Preparation of Phenylzinc Chloride: In a dry flask under an inert atmosphere, react bromobenzene (1.0 eq.) with magnesium turnings in anhydrous THF to form phenylmagnesium bromide (a Grignard reagent).[13] In a separate flask, prepare a solution of zinc chloride (ZnCl₂, 1.1 eq.) in anhydrous THF. Cool the Grignard solution to 0 °C and slowly add the ZnCl₂ solution to transmetalate, forming phenylzinc chloride. This organozinc solution is used directly.

  • Coupling Reaction: To a new flask under an inert atmosphere, add 1-bromo-3,5-dimethoxybenzene (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and anhydrous THF.

  • Slowly add the prepared phenylzinc chloride solution (approx. 1.2 eq.) to the mixture at room temperature.

  • Stir the reaction at room temperature or gently heat to 50 °C for 2-8 hours, monitoring by TLC or GC-MS.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash chromatography to yield 3,5-dimethoxybiphenyl.

Data Summary: Negishi Route
ParameterConversion to Aryl HalideNegishi Coupling
Key Reagents Aryl Triflate, Pinacolborane, CuBr₂1-Bromo-3,5-dimethoxybenzene, Phenylzinc Chloride
Catalyst PdCl₂(dppf) for borylationPd(PPh₃)₄ or other Pd(0)/Ni(0) complexes
Key Conditions Multi-step, requires isolation of intermediatesAnhydrous, inert atmosphere
Solvent Dioxane, MethanolTHF
Temperature 80 °C (borylation), Reflux (bromination)25-50 °C
Typical Yield 60-75% (over 3 steps)80-95%

Comparative Analysis of Synthetic Routes

Both the Suzuki-Miyaura and Negishi coupling strategies are effective for synthesizing 3,5-dimethoxybiphenyl from 3,5-dimethoxyphenol. The choice between them depends on several factors:

FeatureSuzuki-Miyaura RouteNegishi Route
Overall Step Count Shorter (2 steps from phenol)Longer (4 steps from phenol)
Reagent Stability Boronic acids are generally stable, crystalline solids that are easy to handle.Organozinc reagents are moisture and air-sensitive, often prepared in-situ.[14]
Functional Group Tolerance Very high; tolerates a wide range of functional groups.Generally high, but the required organometallic precursors (Grignard/organolithium) are incompatible with acidic protons.
Reaction Conditions Often requires heating (80-110 °C).Can often be performed at room temperature, making it milder for sensitive substrates.
Waste Products Boron-containing byproducts.Zinc and magnesium salts.
Ease of Execution Generally considered more operationally simple due to the stability of reagents.Requires more stringent anhydrous and inert atmosphere techniques for preparing the organozinc reagent.

Recommendation: For general laboratory synthesis where operational simplicity and reagent stability are prioritized, the Suzuki-Miyaura coupling via the aryl triflate is the preferred method . The Negishi route, while longer, offers the advantage of milder coupling conditions and can be superior when dealing with highly sterically hindered coupling partners where boronic acids might be less reactive.

Conclusion

The synthesis of 3,5-dimethoxybiphenyl from 3,5-dimethoxyphenol is a practical and essential transformation in medicinal chemistry. The key to a successful synthesis is the initial activation of the phenol's C-O bond. Converting the phenol to an aryl triflate enables a highly efficient, two-step synthesis via Suzuki-Miyaura coupling, a route characterized by its operational simplicity and use of stable reagents. Alternatively, a longer but effective route through an aryl halide intermediate allows for a mild Negishi coupling. By understanding the principles, protocols, and comparative advantages of each strategy, researchers and drug development professionals can confidently and efficiently access this valuable molecular scaffold for the advancement of new therapeutic agents.

References

  • CK-12 Foundation. (n.d.). Synthesis of Aryl Halides from Phenol. [Link]

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  • Niu, D., et al. (2023). Palladium catalysis enables cross-coupling–like SN2-glycosylation of phenols. ResearchGate. [Link]

  • Chemical Communications. (2002). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Royal Society of Chemistry Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Nagaki, A., et al. (2021). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemistry. [Link]

  • Ikawa, T., Saito, K., & Akai, S. (2012). Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Synlett. [Link]

  • Zhang, C., et al. (2024). Pd-Catalyzed Decarboxylative Negishi Coupling of Zinc Aryl Carboxylates with Arylthianthrenium Salts. Organic Letters. [Link]

  • Universal Class. (n.d.). Understanding Phenols and Aryl Halides. [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Schiesser, S., et al. (2023). The CF3SO2F triflylation of phenols (phenolate as reactive species) and... ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimized stereoselective Negishi biaryl coupling. [Link]

  • Perreux, L., et al. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters. [Link]

  • Saa, J. M., et al. (1990). Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes. The Journal of Organic Chemistry. [Link]

  • ChemRxiv. (2021). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. [Link]

  • Beilstein Journals. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. [Link]

  • Rzhevskiy, S. A., et al. (2016). Solvent-free palladium-catalyzed C–O cross-coupling of aryl bromides with phenols. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. [Link]

  • Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl. [Link]

  • MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • ResearchGate. (n.d.). Synthesis of compound 3 from 3,5-dimethoxyphenol (1) and 4-methoxy benzenediazonium tetrafluoroborate (2). [Link]

  • MDPI. (2023). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. [Link]

  • Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(3,5-dimethoxyphenoxy)phenol. [Link]

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  • PubChem. (n.d.). 3,5-Dimethoxybiphenyl. [Link]

  • PubMed Central. (2022). Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. [Link]

  • PubMed. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. [Link]

  • ResearchGate. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: 3,5-Dimethoxybiphenyl as a Foundational Building Block in Organic Synthesis

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 3,5-dimethoxybiphenyl, a versatile building block in modern organic synthesis. We will de...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 3,5-dimethoxybiphenyl, a versatile building block in modern organic synthesis. We will delve into its fundamental properties, spectroscopic signature, and its application in pivotal synthetic transformations, supported by detailed, field-proven protocols. The focus is not merely on procedural steps but on the underlying chemical principles that govern reaction outcomes, empowering researchers to optimize and adapt these methods for their specific molecular targets.

Core Characteristics of 3,5-Dimethoxybiphenyl

3,5-Dimethoxybiphenyl (IUPAC Name: 1,3-dimethoxy-5-phenylbenzene) is a biaryl compound whose structural rigidity and electronic properties make it a valuable scaffold in the synthesis of complex organic molecules.[1] The presence of two methoxy groups on one of the phenyl rings significantly influences its reactivity, directing further substitutions and modulating the electronic nature of the molecule. This substitution pattern is particularly prevalent in the synthesis of natural product analogs, such as resveratrol derivatives, where it often forms the "A" ring of the stilbene core.[2][3]

Physical and Chemical Properties

A thorough understanding of the physical properties of a starting material is critical for experimental design, including solvent selection and purification strategies.

PropertyValueSource
CAS Number 64326-17-6[1]
Molecular Formula C₁₄H₁₄O₂[1]
Molecular Weight 214.26 g/mol [1]
Appearance Solid (form may vary)N/A
Melting Point Data not consistently reported; compare with isomers like 3,3'-dimethoxybiphenyl (44-45 °C)[4]
Boiling Point Data not available; compare with isomers like 3,3'-dimethoxybiphenyl (328 °C)[4]
Solubility Generally soluble in common organic solvents like THF, Dioxane, CH₂Cl₂, and Toluene.N/A
Spectroscopic Profile for Quality Assessment

Verifying the identity and purity of 3,5-dimethoxybiphenyl is the first step in any synthetic workflow. Below is a guide to its expected spectroscopic signature.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to 6H will appear, typically in the range of δ 3.8-3.9 ppm.[2]

    • Dimethoxy-Substituted Ring Protons: Two distinct signals are expected. The single proton at the C4 position (between the two methoxy groups) will appear as a triplet (due to coupling with the two C2/C6 protons) around δ 6.4-6.5 ppm. The two equivalent protons at the C2 and C6 positions will appear as a doublet around δ 6.5-6.6 ppm.[2]

    • Unsubstituted Phenyl Ring Protons: These five protons will appear as a more complex multiplet in the aromatic region, typically between δ 7.2-7.5 ppm.

  • ¹³C-NMR Spectroscopy: The carbon spectrum provides a clear fingerprint of the carbon skeleton.

    • Methoxy Carbons (-OCH₃): A signal around δ 55.5 ppm is characteristic for the methoxy carbons.[2]

    • Aromatic Carbons: Expect distinct signals for the substituted and unsubstituted rings. The C3/C5 carbons bearing the methoxy groups will be significantly downfield (around δ 160-161 ppm). The other aromatic carbons will appear in the typical δ 100-145 ppm range.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps confirm the presence of key functional groups.

    • C-O Stretching (Aryl Ether): Strong, characteristic bands will be present around 1150-1250 cm⁻¹.

    • C=C Stretching (Aromatic): Multiple peaks will be observed in the 1450-1600 cm⁻¹ region.

    • =C-H Stretching (Aromatic): Signals will appear above 3000 cm⁻¹.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of 3,5-dimethoxybiphenyl and its derivatives shines in the realm of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthesis, enabling the efficient construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling: The Gateway to Complex Biaryls

The Suzuki-Miyaura coupling is the preeminent method for constructing biaryl linkages.[5][6] It involves the reaction of an organoboron species (like 3,5-dimethoxyphenylboronic acid) with an aryl halide or triflate. This reaction is fundamental in synthesizing a vast array of pharmaceuticals and advanced materials.[7][8]

G cluster_prep Preparation cluster_setup Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents: Aryl Halide (1.0 eq) 3,5-Dimethoxyphenylboronic Acid (1.2-1.5 eq) Pd Catalyst (1-5 mol%) Base (2-3 eq) assemble Assemble Apparatus under Inert Gas (Argon or Nitrogen) reagents->assemble glassware Dry Glassware (Flask, Condenser) solvent Add Degassed Solvent(s) assemble->solvent heat Heat to Reaction Temperature (80-110 °C) solvent->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor quench Quench & Extract monitor->quench purify Purify Product (Column Chromatography) quench->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

This protocol describes the coupling of 3,5-dimethoxyphenylboronic acid with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 eq)

  • 3,5-Dimethoxyphenylboronic Acid (1.2 mmol, 1.2 eq)[9]

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or a specialized ligand like SPhos.

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 eq)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, 3,5-dimethoxyphenylboronic acid, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

    • Expertise & Experience: The active catalytic species, Pd(0), is highly sensitive to oxygen. Failure to establish and maintain an inert atmosphere is a primary cause of low yields or reaction failure.

  • Solvent Addition: Degas the dioxane and water by bubbling argon through them for 15-20 minutes. Add the degassed dioxane and water to the reaction flask via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biphenyl product.

Suzuki_Cycle cluster_reagents Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar'-X Transmetal Transmetalation Complex OxAdd->Transmetal [ArB(OR)₂]⁻ RedElim Reductive Elimination Complex Transmetal->RedElim Isomerization RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar'-X) ArX->OxAdd Boronic Boronic Acid (Ar-B(OH)₂) Boronic->Transmetal Base Base Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst.[7] The subsequent crucial step is transmetalation, where the organic group from the boron atom is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[7][10] Finally, reductive elimination from the Pd(II) complex yields the C-C coupled biaryl product and regenerates the active Pd(0) catalyst.[7]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[11][12] The reaction couples an amine with an aryl halide or triflate and has largely replaced harsher, classical methods.[11] Using a halogenated 3,5-dimethoxybiphenyl derivative allows for the direct installation of an amine functional group, a key step in building many drug scaffolds.

Materials:

  • Halogenated 3,5-Dimethoxybiphenyl Derivative (1.0 mmol, 1.0 eq)

  • Amine (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)

  • Xantphos or other bulky, electron-rich phosphine ligand (0.03 mmol, 3 mol%)[13]

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

  • Toluene, anhydrous (5 mL)

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the reagents, this reaction is best set up in a glovebox. Add the aryl halide, base, catalyst, and ligand to a vial.

  • Reagent Addition: Add the amine and anhydrous toluene. Seal the vial tightly.

  • Reaction: Remove the vial from the glovebox and place it in a preheated reaction block or oil bath at 100-110 °C. Stir for the required time (4-24 hours).

  • Workup & Purification: After cooling, the workup is similar to the Suzuki coupling: dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.

    • Trustworthiness: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (the "Buchwald ligands") accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition, ensuring reliable and high-yielding reactions.[14]

Buchwald_Hartwig_Cycle cluster_reagents Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprotonation Amido Complex AmineCoord->Deprotonation -HX (Base) RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Ar-NR₂ Product Aryl Amine (Ar-NR₂) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Amine Amine (R₂NH) Amine->AmineCoord Base Base Base->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

The mechanism mirrors other cross-coupling reactions.[11] Following oxidative addition of the aryl halide to Pd(0), the amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[14]

Application in Natural Product Synthesis: Resveratrol Analogs

3,5-Dimethoxybiphenyl is a precursor to the 3,5-dimethoxy stilbene core, which is a key structural motif in resveratrol and its analogs. These compounds are of significant interest in drug discovery due to their antioxidant and potential anti-cancer properties.[2][3][15] The synthesis often involves a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form the characteristic trans-stilbene double bond.

Protocol: Synthesis of a Resveratrol Methoxy Derivative via Wittig Reaction

This protocol outlines the synthesis of a resveratrol analog starting from 3,5-dimethoxybenzaldehyde, which can be derived from 3,5-dimethoxybenzyl alcohol.[2][16]

Step 1: Preparation of the Phosphonium Salt

  • Combine 4-methoxybenzyl bromide (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous toluene.

  • Heat the mixture at reflux for 12-18 hours. A white precipitate will form.

  • Cool the reaction, filter the white solid, wash with cold toluene, and dry under vacuum to obtain the phosphonium salt.

Step 2: The Wittig Reaction

  • Ylide Generation: Suspend the phosphonium salt (1.1 eq) in anhydrous THF under an argon atmosphere and cool to 0 °C. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise until the characteristic deep red/orange color of the ylide persists.

  • Aldehyde Addition: Dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Expertise & Experience: The stereochemical outcome (E/Z ratio) of the Wittig reaction is highly dependent on the stability of the ylide and the reaction conditions. For trans-stilbene synthesis, unstabilized ylides under salt-free conditions are often preferred.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate the trans-stilbene product.

Conclusion

3,5-Dimethoxybiphenyl and its closely related derivatives are not merely passive scaffolds but active participants in some of the most powerful bond-forming reactions in the synthetic chemist's toolkit. Their utility in Suzuki-Miyaura and Buchwald-Hartwig couplings allows for the modular and efficient construction of complex aryl systems. Furthermore, their role as precursors to bioactive molecules like resveratrol analogs underscores their importance in medicinal chemistry and drug development. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to leverage the full synthetic potential of this invaluable building block.

References

  • PubChem. (n.d.). 3,5-Dimethoxybiphenyl. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3,3'-Dimethoxybiphenyl. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Kollia, E., et al. (2022). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 27(23), 8274. MDPI. Available from: [Link]

  • Author(s). (2022). Resveratrol derivatives. Source. Available from: [Link]

  • ResearchGate. (2025). Synthesis of heterocycle-based analogs of resveratrol and their antitumor and vasorelaxing properties. Request PDF. Available from: [Link]

  • Kim, Y. M., et al. (2001). Resveratrol Analog, 3,5,2',4'-tetramethoxy-trans-stilbene, Potentiates the Inhibition of Cell Growth and Induces Apoptosis in Human Cancer Cells. Archives of Pharmacal Research, 24(5), 441-445. PubMed. Available from: [Link]

  • Author(s). (2024). Design, Synthesis, and Invitro Pharmacological Evaluation of Novel Resveratrol Surrogate Molecules against Alzheimer's Disease. Chemistry & Biodiversity. PubMed. Available from: [Link]

  • Lahtinen, M., et al. (2013). 3,5-Dimethoxy-4′-methylbiphenyl. Acta Crystallographica Section E, 69(5), o610. PMC - NIH. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 17, 2026, from [Link]

  • Magano, J. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(33), 11194-11204. University of Groningen Research Portal. Available from: [Link]

  • YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Available from: [Link]

  • Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-. Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. Retrieved January 17, 2026, from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4,4'-dimethoxy-1,1'-biphenyl. Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

  • Nolan, S. P., et al. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 120(23), 12967-13018.
  • Gümüş, H. (2024). Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. Clinical Trials and Case Studies, 3(4). ClinicSearch. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3,5-Dimethoxybenzyl Alcohol in Modern Pharmaceutical Synthesis. Retrieved January 17, 2026, from [Link]

  • Kim, B., et al. (2021). 1H and 13C NMR spectral assignments of nineteen 5-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-2-pyrazoline derivatives. Magnetic Resonance in Chemistry, 59(4), 478-488. PubMed. Available from: [Link]

  • Author(s). (2020). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Molbank. MDPI. Available from: [Link]

  • Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Ladekjaer, S., et al. (2024). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Journal of Medicinal Chemistry. Semantic Scholar. Available from: [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 285-314. ResearchGate. Available from: [Link]

  • Vannecke, W., et al. (2021). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 26(16), 4991. MDPI. Available from: [Link]

  • Abraham, R. J., et al. (2009). Basic 1H- and 13C-NMR Spectroscopy. Wiley.

Sources

Application

Application Notes & Protocols: Strategic Derivatization of the 3,5-Dimethoxybiphenyl Scaffold for Biological Activity Screening

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology. Abstract: The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract: The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] This guide focuses on the 3,5-dimethoxybiphenyl core, a synthetically versatile starting point for creating diverse chemical libraries. We provide a strategic framework, complete with detailed experimental protocols, for the derivatization of this scaffold and its subsequent evaluation in a cascade of biological screens. The methodologies herein are designed to be robust and adaptable, enabling researchers to efficiently explore the structure-activity relationships (SAR) of novel biphenyl analogues and identify promising hit compounds for further development.

The Scientific Rationale: Why 3,5-Dimethoxybiphenyl?

The biphenyl scaffold's utility in drug design stems from its rigid, yet conformationally flexible nature, allowing it to engage with diverse biological targets.[1] The specific choice of the 3,5-dimethoxy substitution pattern offers several distinct advantages for library synthesis:

  • Activated Aromatic System: The two methoxy groups are strong electron-donating groups, which activate the phenyl ring towards electrophilic aromatic substitution (EAS). This facilitates the introduction of a wide range of functional groups at specific positions, providing a direct route to chemical diversity.[2][3]

  • Directing Effects: As ortho-, para-directors, the methoxy groups guide incoming electrophiles to the 2, 4, and 6 positions. This regiochemical control is crucial for systematic SAR exploration.[3]

  • Metabolic Stability: Methoxy groups can enhance metabolic stability and modulate the pharmacokinetic properties of a molecule, a desirable trait in drug candidates.

  • Synthetic Accessibility: The precursors, such as 3,5-dimethoxyphenylboronic acid and 3,5-dimethoxyaniline, are commercially available and relatively inexpensive, making this scaffold an economical choice for library synthesis.

Our overarching strategy is to leverage these properties to generate a library of derivatives and screen them for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, which are commonly associated with biphenyl-containing compounds.[4][5]

Overall_Workflow cluster_0 Synthesis & Derivatization cluster_1 Screening & Analysis Scaffold 3,5-Dimethoxybiphenyl Scaffold Derivatization Chemical Derivatization (Suzuki, EAS, etc.) Scaffold->Derivatization Functionalization Library Compound Library (Diverse Analogues) Derivatization->Library Purification & Characterization HTS Primary High-Throughput Screening (HTS) Library->HTS Biological Evaluation Hits Initial 'Hit' Compounds HTS->Hits Hit Identification Secondary Secondary Assays (e.g., Dose-Response, Selectivity) Hits->Secondary Hit Confirmation & Validation SAR Structure-Activity Relationship (SAR) Analysis Secondary->SAR Data Interpretation

Figure 1: General workflow from scaffold selection to SAR analysis.

Core Synthetic Strategies and Protocols

The creation of a diverse 3,5-dimethoxybiphenyl library relies on robust and versatile chemical transformations. We will focus on two powerful methodologies: Palladium-catalyzed Suzuki-Miyaura cross-coupling for constructing the core biphenyl structure and subsequent elaborations, and Electrophilic Aromatic Substitution for direct functionalization of the electron-rich ring.

Strategy 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most efficient and widely used method for forming C(sp²)–C(sp²) bonds to create biaryl systems.[6][7][8] It features mild reaction conditions, high functional group tolerance, and the use of stable and less toxic organoboron reagents.[6]

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar' Ln OxAdd->Transmetal Transmetalation (Ar'-B(OR)2) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Synthesis of 4'-Chloro-3,5-dimethoxybiphenyl via Suzuki-Miyaura Coupling

This protocol details the synthesis of a representative biphenyl core structure, which can then serve as a substrate for further derivatization.

Materials:

  • 3,5-Dimethoxyphenylboronic acid

  • 1-Bromo-4-chlorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

Procedure:

  • Inert Atmosphere: Assemble the reflux apparatus and purge with an inert gas (Argon or Nitrogen) for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To a round-bottom flask, add 3,5-dimethoxyphenylboronic acid (1.2 mmol), 1-bromo-4-chlorobenzene (1.0 mmol), potassium carbonate (3.0 mmol), and triphenylphosphine (0.08 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol). Expert Tip: The Pd(OAc)₂ and PPh₃ form the active Pd(PPh₃)₄ catalyst in situ. Using the individual components provides flexibility and is often more cost-effective.

  • Solvent Addition: Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL). The aqueous phase is essential for the transmetalation step.

  • Reaction: Stir the mixture vigorously and heat to reflux (approximately 85-90 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4'-chloro-3,5-dimethoxybiphenyl.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Strategy 2: Electrophilic Aromatic Substitution (EAS)

With the biphenyl core in hand, EAS provides a direct method to install functional groups on the activated 3,5-dimethoxy ring.[9] The positions ortho and para to the methoxy groups (2, 4, 6) are electronically enriched and susceptible to electrophilic attack.

Protocol 2: Nitration of 3,5-Dimethoxybiphenyl

This protocol introduces a nitro group, a versatile functional handle that can be reduced to an amine for further amide or sulfonamide formation.[10]

Materials:

  • 3,5-Dimethoxybiphenyl (synthesized or purchased)

  • Fuming nitric acid (HNO₃)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Ice bath

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Acetyl Nitrate Formation: In a flask cooled in an ice bath (0-5 °C), slowly add fuming nitric acid (1.1 mmol) to acetic anhydride (5 mL) with stirring. Safety Precaution: This reaction is exothermic and generates acetyl nitrate, a powerful nitrating agent. Maintain the temperature below 10 °C. Stir for 15 minutes at this temperature.

  • Substrate Addition: Dissolve 3,5-dimethoxybiphenyl (1.0 mmol) in DCM (10 mL) in a separate flask and cool to 0 °C.

  • Reaction: Slowly add the prepared acetyl nitrate solution dropwise to the solution of the biphenyl over 20 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

  • Quenching: Carefully pour the reaction mixture into ice-cold water (50 mL).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 20 mL) and saturated sodium bicarbonate solution (2 x 20 mL) until effervescence ceases. Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography to yield the nitrated derivative(s). Note: A mixture of isomers (e.g., 2-nitro and 4-nitro) may be formed and require careful separation.

Biological Activity Screening Cascade

Once a library of derivatives is synthesized and purified, a systematic screening process is required to identify compounds with desired biological activities. A tiered approach, or "cascade," is most efficient.

Screening_Cascade Library Diverse Compound Library Primary Primary HTS (Single Concentration, Multiple Targets) Library->Primary Hit_ID Hit Identification (Activity > Threshold) Primary->Hit_ID Hit_ID:e->Library:e Inactive Secondary Secondary Assays (Dose-Response, IC50/MIC) Hit_ID->Secondary Active Tertiary Tertiary/Mechanism of Action Assays (e.g., Enzyme Inhibition, Cell Cycle Analysis) Secondary->Tertiary Lead_Opt Lead Optimization Tertiary->Lead_Opt

Figure 3: A typical biological screening cascade for hit identification.

Protocol 3: Primary Anticancer Screening using Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and sensitive colorimetric method for determining cell density, based on the measurement of cellular protein content, making it ideal for HTS.[11][12]

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Test compounds dissolved in DMSO (10 mM stock)

  • Doxorubicin (positive control)

  • Microplate reader (510 nm)

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Add 1 µL of test compound dilutions to achieve a final screening concentration (e.g., 10 µM). Include wells for vehicle control (DMSO) and positive control (doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4 °C.

  • Washing: Remove the supernatant and wash the plates five times with slow-running tap water. Allow plates to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Calculation: Calculate the percentage growth inhibition relative to the vehicle control.

Protocol 4: Primary Anti-inflammatory Screening (In Vitro Protein Denaturation Assay)

This simple assay uses the inhibition of heat-induced albumin denaturation as a preliminary screen for anti-inflammatory activity.[13]

Materials:

  • Bovine Serum Albumin (BSA), 1% solution

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compounds dissolved in DMSO

  • Diclofenac sodium (positive control)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare reaction mixtures containing 0.2 mL of BSA solution, 2.8 mL of PBS, and 0.1 mL of test compound solution (to achieve a final concentration of, e.g., 100 µg/mL).

  • Controls: Prepare a vehicle control (with DMSO) and a positive control (with diclofenac sodium).

  • Incubation: Incubate all samples at 37 °C for 20 minutes.

  • Denaturation: Induce denaturation by heating the samples at 72 °C for 5 minutes.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the turbidity (absorbance) of the samples at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: (1 - (OD_test / OD_control)) * 100.

Data Presentation and SAR Analysis

Systematic logging of synthetic yields and biological activity is crucial. The data should be organized to facilitate the identification of trends.

Table 1: Synthetic Yields and Primary Screening Data for a Hypothetical Set of 3,5-Dimethoxybiphenyl Derivatives

Compound IDR¹ Group (at C4')R² Group (at C2)Yield (%)Anticancer (% Inhibition @ 10 µM, MCF-7)Anti-inflammatory (% Inhibition @ 100 µg/mL)
BIP-01 -Cl-H7815.221.5
BIP-02 -Cl-NO₂6568.945.3
BIP-03 -Cl-NH₂85 (from BIP-02)75.430.1
BIP-04 -F-H8120.125.8
BIP-05 -F-NO₂6272.351.7
BIP-06 -OCH₃-H755.615.4
BIP-07 -OCH₃-NO₂5945.138.2

Initial SAR Interpretation: From this hypothetical data, a preliminary SAR can be drawn:

  • The unsubstituted cores (BIP-01, BIP-04, BIP-06) show weak activity.

  • Introduction of a nitro group (-NO₂) at the C2 position of the dimethoxy ring dramatically increases both anticancer and anti-inflammatory activity (compare BIP-01 vs. BIP-02 and BIP-04 vs. BIP-05). This suggests an electron-withdrawing group at this position is beneficial.

  • Conversion of the nitro group to an amine (-NH₂) maintains or slightly enhances anticancer activity (BIP-03), suggesting this position is a key interaction point.

  • The nature of the substituent on the second phenyl ring (R¹) also modulates activity, with halo-substituents appearing more favorable than a methoxy group in this initial screen.

These initial hits (e.g., BIP-02, BIP-03, BIP-05) would be prioritized for secondary screening to determine their IC₅₀ values and further explore the SAR.

References

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Google Scholar.
  • Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. (n.d.). PubMed.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflamm
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
  • Chemical Structure-Property Relationships of Isomeric Biphenyls: A Technical Guide. (2025). Benchchem.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
  • High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC).
  • SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI-INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES. (2020).
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Biological deeds of Biphenyl deriv
  • High throughput screening of small molecule library: procedure, challenges and future. (2016). AIMS Press.
  • 5 Major Electrophilic Aromatic Substitution Reactions. (n.d.). University of Minnesota.
  • Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. (2016). PubMed.
  • Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. (2016).
  • A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Deriv
  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry.
  • Electrophilic arom
  • Electrophilic Aromatic Substitution Reactions Made Easy! (2018). YouTube.

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Method

Application Note: A Proposed Synthesis of Novel, Electron-Rich Biaryl Monophosphine Ligands from 3,5-Dimethoxybiphenyl

Introduction: The Imperative for Advanced Phosphine Ligands In the landscape of modern organometallic chemistry, phosphine ligands are indispensable tools that enable a vast range of catalytic transformations.[1] Their p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Phosphine Ligands

In the landscape of modern organometallic chemistry, phosphine ligands are indispensable tools that enable a vast range of catalytic transformations.[1] Their power lies in the ability to meticulously tune the electronic and steric environment of a metal center, thereby controlling catalytic activity, selectivity, and substrate scope.[1] Within this class, bulky, electron-rich biaryl monophosphine ligands, pioneered by the Buchwald group, have emerged as exceptionally effective in challenging cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] These ligands excel at promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4]

The precursor 3,5-dimethoxybiphenyl presents an intriguing scaffold for the development of new phosphine ligands. The meta-disposed methoxy groups are poised to enhance the electron-donating character of the ligand, potentially leading to highly active catalysts. This application note provides a detailed, proposed synthetic protocol for a novel biaryl phosphine ligand, 2-(Dicyclohexylphosphino)-3',5'-dimethoxy-1,1'-biphenyl , leveraging the principles of directed ortho-metalation (DoM). While this specific ligand is not commercially available, its synthesis is proposed based on well-established and analogous procedures for related biaryl phosphines like SPhos.[2]

Core Synthetic Strategy: Directed ortho-Metalation (DoM)

The cornerstone of this synthetic approach is Directed ortho-Metalation (DoM). This powerful technique allows for the highly regioselective deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG).[5][6] The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (e.g., n-butyllithium), delivering the base to a specific adjacent proton. This generates a stabilized aryllithium intermediate that can be trapped by a wide range of electrophiles.[5][7]

In our proposed synthesis, the methoxy groups of the 3,5-dimethoxybiphenyl precursor will serve as the DMGs. However, the primary phosphination step will rely on a DoM directed by the biaryl linkage itself on the unsubstituted phenyl ring, a common strategy in the synthesis of this ligand class.

Mechanism of Directed ortho-Metalation

The mechanism involves three key steps:

  • Coordination: The Lewis acidic lithium atom of the organolithium reagent coordinates to the Lewis basic heteroatom of the DMG.

  • Deprotonation: The alkyl group of the organolithium base abstracts the sterically accessible ortho-proton, forming a stable 6-membered ring-like transition state. This generates a new aryllithium species.

  • Electrophilic Quench: The aryllithium intermediate reacts with an added electrophile (in our case, a chlorophosphine) to form a new carbon-element bond exclusively at the ortho-position.

DoM_Mechanism cluster_start Step 1: Coordination cluster_deprotonation Step 2: Deprotonation cluster_quench Step 3: Electrophilic Quench Start Arene with DMG + n-BuLi Coordination Coordinated Complex (Li coordinates to DMG) Start->Coordination Lewis Acid-Base Interaction Deprotonation ortho-Deprotonation Coordination->Deprotonation Proton Abstraction Aryllithium Aryllithium Intermediate Deprotonation->Aryllithium Quench Reaction with Electrophile (E+) Aryllithium->Quench Nucleophilic Attack Product ortho-Substituted Product Quench->Product

Caption: Mechanism of Directed ortho-Metalation (DoM).

Proposed Synthetic Workflow

The synthesis of 2-(Dicyclohexylphosphino)-3',5'-dimethoxy-1,1'-biphenyl can be envisioned in two primary stages. First, the construction of the core biaryl scaffold, 3,5-dimethoxybiphenyl, via a Suzuki-Miyaura coupling. Second, the introduction of the phosphine group via a one-pot, two-step lithiation and phosphination sequence.

Synthetic_Workflow cluster_step1 Part 1: Biaryl Core Synthesis cluster_step2 Part 2: Phosphination A 1-Bromo-3,5-dimethoxybenzene C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Phenylboronic Acid B->C D 3,5-Dimethoxybiphenyl Precursor C->D E Directed ortho-Metalation (n-BuLi, THF, -78°C) D->E Deprotonation F Electrophilic Quench (Cl-PCy₂) E->F Phosphination G Final Ligand 2-(PCy₂)-3',5'-(MeO)₂-biphenyl F->G

Caption: Proposed workflow for ligand synthesis.

Detailed Experimental Protocols

Safety Precaution: All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques. All solvents must be anhydrous, and glassware should be flame-dried prior to use. Organolithium reagents like n-BuLi are highly pyrophoric and must be handled with extreme care.

Protocol 1: Synthesis of 3,5-Dimethoxybiphenyl

This protocol outlines a standard Suzuki-Miyaura cross-coupling to generate the necessary biaryl precursor.

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
1-Bromo-3,5-dimethoxybenzene217.0610.01.0
Phenylboronic Acid121.9312.01.2
Pd(PPh₃)₄1155.560.20.02
K₂CO₃ (2M aqueous solution)138.2130.03.0
Toluene-50 mL-
Ethanol-10 mL-

Procedure:

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a condenser and magnetic stir bar, add 1-bromo-3,5-dimethoxybenzene (2.17 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and Pd(PPh₃)₄ (231 mg, 0.2 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (50 mL) and ethanol (10 mL) via cannula.

  • Begin vigorous stirring and add the 2M K₂CO₃ solution (15 mL, 30.0 mmol).

  • Heat the reaction mixture to 90 °C and maintain for 12-16 hours. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 3,5-dimethoxybiphenyl as a white solid.

Protocol 2: Synthesis of 2-(Dicyclohexylphosphino)-3',5'-dimethoxy-1,1'-biphenyl

This protocol is adapted from established procedures for synthesizing Buchwald-type ligands like SPhos.[2] It involves a one-pot lithiation and phosphination sequence.

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3,5-Dimethoxybiphenyl214.255.01.0
n-Butyllithium (2.5 M in hexanes)64.065.51.1
Chlorodicyclohexylphosphine232.755.51.1
Anhydrous THF-40 mL-

Procedure:

  • To a flame-dried 100 mL Schlenk flask, add 3,5-dimethoxybiphenyl (1.07 g, 5.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (40 mL) via syringe to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (2.2 mL, 5.5 mmol) dropwise over 10 minutes. A color change is typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The methoxy groups on the second ring are not strong enough DMGs to compete effectively with the activation provided by the biaryl system for lithiation on the unsubstituted ring.

  • Monitoring Lithiation (Optional): To confirm lithiation, a small aliquot can be removed via syringe, quenched with D₂O, and analyzed by ¹H NMR to observe the disappearance of the ortho-proton signal.

  • After 4 hours, cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add chlorodicyclohexylphosphine (1.28 g or 1.22 mL, 5.5 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Work-up: Cool the reaction to 0 °C and slowly quench by adding degassed water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude ligand is often an air-sensitive oil or solid. Purification should be performed under an inert atmosphere. Column chromatography on silica gel (deactivated with a suitable amine like triethylamine) using degassed solvents (e.g., hexanes/ethyl acetate) is a common method. The pure product should be stored under argon or nitrogen.

Expected Applications and Performance

The proposed ligand, 2-(Dicyclohexylphosphino)-3',5'-dimethoxy-1,1'-biphenyl , is expected to exhibit properties characteristic of a highly effective Buchwald-type ligand:

  • High Electron Density: The two methoxy groups at the 3' and 5' positions will increase the electron-donating ability of the biaryl backbone, which in turn enhances the electron density on the phosphorus atom. This property is known to accelerate the rate of oxidative addition of the palladium(0) catalyst into the aryl halide bond, a crucial step in many cross-coupling reactions.[4]

  • Steric Bulk: The dicyclohexylphosphine group provides significant steric hindrance around the metal center. This bulk favors the formation of monoligated palladium species, which are often the most active catalysts, and promotes the final reductive elimination step to release the product and regenerate the catalyst.[8]

Based on these structural features, this ligand is anticipated to be highly effective in a variety of palladium-catalyzed cross-coupling reactions, including:

  • Buchwald-Hartwig Amination: Coupling of aryl halides (including challenging aryl chlorides) with a wide range of primary and secondary amines.[8][9]

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids, particularly with sterically demanding substrates.

  • Other Cross-Couplings: C-O and C-S bond forming reactions.

Conclusion

This application note outlines a robust and logical, albeit proposed, synthetic pathway to a novel, electron-rich biaryl monophosphine ligand starting from 3,5-dimethoxybiphenyl. By leveraging the well-understood principles of Suzuki-Miyaura coupling and directed ortho-metalation, this guide provides a detailed, actionable protocol for researchers seeking to develop new catalytic tools. The resulting ligand is expected to demonstrate high performance in a range of challenging cross-coupling reactions, making it a valuable addition to the synthetic chemist's toolbox.

References

  • Organic Chemistry Division, Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia, Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate, SPhos ligand, used to assess the efficacy of the arylresorcinarenyl phosphine ligand 2. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476.
  • Wikipedia, Directed ortho metalation. Available at: [Link]

  • Mascitti, J. A., & Smith, A. B. (2005). The Buchwald-Hartwig Amination: A Powerful Tool for Arylamine Synthesis. Organic Syntheses, 82, 135.
  • Myers, A. G. Research Group, ortho metalation. Harvard University. Available at: [Link]

  • Organic Chemistry Portal, Directed ortho Metalation (DOM). Available at: [Link]

  • Grokipedia, Directed ortho metalation. Available at: [Link]

  • Baran, P. S. Lab, Directed Metalation: A Survival Guide. The Scripps Research Institute. Available at: [Link]

  • National Center for Biotechnology Information, Preparation of phosphines through C–P bond formation. PubMed Central. Available at: [Link]

  • ResearchGate, Synthetic strategies towards phosphine ligands suitable for further assembly. Available at: [Link]

  • National Center for Biotechnology Information, Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfonation. PubMed Central. Available at: [Link]

Sources

Application

Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 3,5-Dimethoxyphenylboronic Acid

Abstract The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its broad adoption in pha...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its broad adoption in pharmaceutical and materials science is due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[2][3] This application note provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 3,5-dimethoxyphenylboronic acid with an aryl halide. We delve into the causality behind experimental choices, from reagent selection to reaction setup, offering researchers, scientists, and drug development professionals a robust and self-validating guide for synthesizing complex biaryl structures.

Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and adapting the protocol. The reaction proceeds via a well-defined palladium-based catalytic cycle, which involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

  • Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex. This species undergoes oxidative addition by inserting into the carbon-halogen bond of the aryl halide (R¹-X), forming a 16-electron Pd(II) intermediate.[2][5][6] The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl.[6][7] For this reason, aryl iodides and bromides are preferred for their higher reactivity.

  • Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. The organoboron compound, 3,5-dimethoxyphenylboronic acid (R²-B(OH)₂), is unreactive on its own and must be activated by a base.[6][8] The base converts the boronic acid into a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the Pd(II) complex.[9][10][11]

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (R¹-R²). This process simultaneously regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][5][12]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdiix R¹-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation [R²B(OH)₃]⁻ pdiir1r2 R¹-Pd(II)L₂-R² transmetalation->pdiir1r2 reductive_elimination Reductive Elimination pdiir1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product Product Formation center in1 in2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Component Selection and Rationale

The success of the coupling hinges on the judicious selection of each component. The choices below are optimized for the coupling of an electron-rich boronic acid like 3,5-dimethoxyphenylboronic acid.

  • Palladium Precursor & Ligand: While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often utilize a more stable Pd(II) or Pd(0) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a specialized phosphine ligand.[7][13] Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos or XPhos, are highly recommended.[14][15][16] These ligands promote the oxidative addition and reductive elimination steps, leading to higher turnover numbers and suitability for coupling even challenging substrates like aryl chlorides.[15][17] For this protocol, we select Pd(OAc)₂ with SPhos, a versatile and highly active system.[16]

  • Base: The base is non-negotiable for activating the boronic acid.[11] While strong bases like hydroxides can be used, they may promote side reactions. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly employed.[11] Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to facilitate boronate formation without being overly aggressive, showing broad substrate compatibility.

  • Solvent System: A biphasic or aqueous solvent system is often required to dissolve both the polar inorganic base and the nonpolar organic reagents.[18] A mixture of an ethereal solvent like 1,4-dioxane or a hydrocarbon like toluene with water is standard.[5] This ensures all components can interact effectively at the phase interface where the catalysis occurs. Degassing the solvent immediately before use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Aryl Halide: An aryl bromide or iodide is recommended as the coupling partner to ensure efficient oxidative addition. The protocol is demonstrated with 4-bromoanisole, but it is broadly applicable to a range of aryl and heteroaryl halides.

Quantitative Data Summary

This table outlines the reagents and conditions for a representative 1.0 mmol scale reaction.

ComponentRoleM.W.Equiv.Amount (mg)Amount (mmol)Notes
4-BromoanisoleAryl Halide187.041.01871.0Limiting Reagent
3,5-Dimethoxyphenylboronic acidOrganoboron181.991.22181.2Slight excess ensures full consumption of the halide.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor224.500.024.50.022 mol % loading.
SPhosLigand410.530.0416.40.04Ligand:Pd ratio of 2:1.[14]
Potassium Phosphate (K₃PO₄)Base212.273.06373.0Anhydrous powder is recommended.
1,4-DioxaneSolvent--8 mL-Must be degassed prior to use.
WaterSolvent--2 mL-Must be degassed prior to use.
Reaction Conditions
Temperature---100 °C-Typical for couplings with aryl bromides.
Time---12-18 h-Monitor by TLC or LC-MS.
Atmosphere---Argon or N₂-Essential to prevent catalyst degradation.

Detailed Experimental Protocol

Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Palladium compounds are irritants and sensitizers. 1,4-Dioxane is a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reaction Setup
  • Prepare Glassware: Flame-dry or oven-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and a condenser. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Add Solids: To the flask, add 4-bromoanisole (187 mg, 1.0 mmol), 3,5-dimethoxyphenylboronic acid (218 mg, 1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this "evacuate-backfill" cycle three times to ensure the reaction environment is free of oxygen.[19]

Solvent Addition and Reaction Execution
  • Prepare Solvent: In a separate flask, prepare the solvent mixture by combining 8 mL of 1,4-dioxane and 2 mL of water. Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by using a freeze-pump-thaw method.

  • Add Solvent: Using a degassed syringe, add the 10 mL of the solvent mixture to the Schlenk flask containing the solids.

  • Heating: Place the flask in a preheated oil bath set to 100 °C.

  • Stirring: Stir the reaction mixture vigorously to ensure effective mixing of the biphasic system.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To take a sample, briefly remove the flask from heat, allow solids to settle, and draw a small aliquot via syringe. A typical mobile phase for TLC analysis is 20% ethyl acetate in hexanes. The reaction is typically complete within 12-18 hours.

Work-up and Purification
  • Cooling: Once the reaction is complete (as determined by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.[20]

  • Quenching & Dilution: Add 20 mL of deionized water to the reaction mixture and transfer the contents to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.[5]

  • Washing: Wash the combined organic phase sequentially with 20 mL of water and 20 mL of brine (saturated NaCl solution) to remove residual base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[20]

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[1][21] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10%) to isolate the pure biaryl product. Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final product, which should be characterized by NMR and MS.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 17, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 17, 2026, from [Link]

  • Crespo, A., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved January 17, 2026, from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved January 17, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Lu, C., et al. (2009). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between arylboronic acids 1 and aryl halides 2 in an aqueous mixture. Retrieved January 17, 2026, from [Link]

  • Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Reddy, K. R., et al. (2006). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]

  • Li, W., et al. (2023). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. Retrieved January 17, 2026, from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 17, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 17, 2026, from [Link]

  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved January 17, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of the 3,5-Dimethoxybiphenyl Scaffold

Introduction: The 3,5-Dimethoxybiphenyl Scaffold - A Privileged Structure in Medicinal Chemistry The 3,5-dimethoxybiphenyl scaffold is a cornerstone in the design and synthesis of a multitude of biologically active molec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3,5-Dimethoxybiphenyl Scaffold - A Privileged Structure in Medicinal Chemistry

The 3,5-dimethoxybiphenyl scaffold is a cornerstone in the design and synthesis of a multitude of biologically active molecules. Its structural rigidity, coupled with the electronic properties imparted by the methoxy groups, makes it an ideal starting point for the development of novel therapeutics. This biphenyl system is a key structural motif in a variety of natural products and synthetic compounds that exhibit a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. A prominent example is its role as a precursor to resveratrol and its analogues, compounds renowned for their potential health benefits.[1][2]

The strategic placement of the two methoxy groups on one of the phenyl rings significantly influences the molecule's reactivity and biological interactions. These electron-donating groups activate the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions, while also offering sites for demethylation to reveal reactive hydroxyl groups. This inherent reactivity provides a versatile platform for a wide array of chemical modifications, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

These application notes will provide a detailed guide for researchers, scientists, and drug development professionals on the key strategies for the functionalization of the 3,5-dimethoxybiphenyl scaffold. We will delve into the mechanistic underpinnings of these transformations and provide robust, field-proven protocols for their execution.

Core Functionalization Strategies

The functionalization of the 3,5-dimethoxybiphenyl scaffold can be broadly categorized into three primary strategies:

  • Electrophilic Aromatic Substitution: Introducing new functional groups directly onto the aromatic rings.

  • Cross-Coupling Reactions: Building the biphenyl core and introducing further complexity.

  • Modification of the Methoxy Groups: Primarily through demethylation to unmask phenolic hydroxyls.

The interplay of these strategies allows for the creation of a diverse library of compounds for biological screening.

Section 1: Electrophilic Aromatic Substitution on the 3,5-Dimethoxyphenyl Ring

The two methoxy groups on the A-ring of the 3,5-dimethoxybiphenyl scaffold are strong activating groups and direct incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).[3] Due to symmetry, the 2- and 6-positions are equivalent. The high electron density at these positions makes the ring susceptible to a variety of electrophilic substitution reactions.

Halogenation: Introducing a Handle for Further Functionalization

Halogenation, particularly bromination, is a fundamental step that introduces a versatile functional group for subsequent cross-coupling reactions.

Protocol 1: Monobromination of 3,5-Dimethoxybiphenyl

This protocol describes the selective monobromination of the 3,5-dimethoxyphenyl ring at the 4-position.

Causality: The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) provides a mild and selective source of electrophilic bromine, minimizing over-bromination.

Experimental Protocol:

  • Dissolution: Dissolve 3,5-dimethoxybiphenyl (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with saturated sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-3,5-dimethoxybiphenyl.

Data Presentation:

EntryElectrophileSolventTemp (°C)Time (h)Yield (%)
1NBSDMF0 to RT4~85-95
2Br₂ in AcOHAcOHRT2~70-80

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and further functionalization of the 3,5-dimethoxybiphenyl scaffold.[4][5][6][7] Reactions like the Suzuki-Miyaura coupling are particularly powerful for constructing the core biphenyl structure itself.

Suzuki-Miyaura Coupling: Formation of the Biphenyl Core

This protocol outlines the synthesis of 3,5-dimethoxybiphenyl from 3,5-dimethoxyphenylboronic acid and bromobenzene.

Causality: The choice of a palladium catalyst and a suitable ligand is crucial for an efficient reaction.[4] A base is required to activate the boronic acid for transmetalation.[7]

Protocol 2: Synthesis of 3,5-Dimethoxybiphenyl via Suzuki-Miyaura Coupling

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask, add 3,5-dimethoxyphenylboronic acid (1.2 eq), bromobenzene (1.0 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water.

  • Degassing: Degas the mixture by bubbling argon through it for 20 minutes.

  • Heating: Heat the reaction mixture to 90 °C under an argon atmosphere and stir vigorously for 12-16 hours. Monitor by TLC.

  • Work-up: After cooling to room temperature, add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,5-dimethoxybiphenyl.

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2 Demethylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 3,5-Dimethoxybiphenyl in CH2Cl2 Cool Cool to -78 °C Start->Cool Add_BBr3 Add BBr3 solution Cool->Add_BBr3 Stir_Cold Stir at -78 °C for 2h Add_BBr3->Stir_Cold Warm_RT Warm to RT, stir for 4-6h Stir_Cold->Warm_RT Quench Quench with ice/water Warm_RT->Quench Extract Extract with CH2Cl2 Quench->Extract Wash Wash and Dry Extract->Wash Purify Purify Wash->Purify Product Biphenyl-3,5-diol Purify->Product Resveratrol_Synthesis A 3,5-Dimethoxybenzyl alcohol B 3,5-Dimethoxybenzyl bromide A->B PBr3 C Diethyl (3,5-dimethoxybenzyl)phosphonate B->C P(OEt)3 (Arbuzov reaction) E (E)-3,5-Dimethoxy-4'-hydroxystilbene C->E NaH, THF (Wittig-Horner-Emmons) D 4-Hydroxybenzaldehyde D->E F Resveratrol E->F BBr3 (Demethylation)

Sources

Application

Application Notes and Protocols: Synthesis of 3,5-Dimethoxyphenylmagnesium Bromide and its Application in Carbon-Carbon Bond Formation

For: Researchers, scientists, and drug development professionals. Abstract The Grignard reaction stands as a cornerstone in organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1][2][3] This app...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The Grignard reaction stands as a cornerstone in organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1][2][3] This application note provides a comprehensive guide to the preparation and utilization of a specific Grignard reagent, 3,5-dimethoxyphenylmagnesium bromide. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol for its synthesis, and explore its subsequent application in nucleophilic addition reactions. Furthermore, this document will address common challenges and troubleshooting strategies to ensure successful and safe execution. The protocols and insights provided herein are designed to be a valuable resource for researchers engaged in the synthesis of complex organic molecules.

Introduction: The Enduring Power of the Grignard Reaction

Discovered by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction remains a pivotal tool for synthetic chemists.[2][4] The reaction involves the preparation of an organomagnesium halide (the Grignard reagent) from an organic halide and magnesium metal.[4][5] This reagent, characterized by a highly polarized carbon-magnesium bond, renders the carbon atom a potent nucleophile and a strong base.[3][6]

The utility of Grignard reagents is vast, with their most common application being the nucleophilic addition to carbonyl compounds such as aldehydes, ketones, and esters to produce primary, secondary, and tertiary alcohols, respectively.[1][6][7] The specific focus of this guide, 3,5-dimethoxyphenyl bromide, provides access to a versatile building block in medicinal chemistry and materials science, owing to the electron-donating nature of the methoxy groups which can influence the properties of the final product.

Mechanistic Overview: Formation and Reactivity

The Grignard reaction proceeds in two main stages: the formation of the organomagnesium halide and its subsequent reaction with an electrophile.

2.1. Formation of 3,5-Dimethoxyphenylmagnesium Bromide

The synthesis of the Grignard reagent occurs on the surface of the magnesium metal.[5] The reaction is initiated by a single-electron transfer from magnesium to the aryl halide, 3,5-dimethoxyphenyl bromide, leading to the formation of a radical anion.[4] This intermediate then reacts with another magnesium atom to form the final Grignard reagent. The ether solvent, typically anhydrous tetrahydrofuran (THF) or diethyl ether, is crucial as it coordinates with the magnesium center, stabilizing the reagent.[4][5]

Grignard_Formation A 3,5-Dimethoxyphenyl Bromide (Ar-Br) B [Ar-Br]•- Mg+ A->B Single Electron Transfer (SET) Mg Magnesium (Mg) Mg->B D 3,5-Dimethoxyphenyl- magnesium Bromide (Ar-MgBr) Mg->D C Ar• + MgBr+ B->C Fragmentation C->D Recombination Solvent Ether Solvent (e.g., THF) D->Solvent Solvation & Stabilization

Caption: Formation of the Grignard Reagent.

2.2. Nucleophilic Addition to a Carbonyl Group

The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic and will attack the electrophilic carbon of a carbonyl group.[2][7] This addition reaction proceeds through a six-membered ring transition state, resulting in the formation of a magnesium alkoxide intermediate.[2] An acidic workup is then necessary to protonate the alkoxide and yield the final alcohol product.[8][9]

Nucleophilic_Addition Grignard Ar-MgBr Intermediate [R-C(O-MgBr)(Ar)-R'] Grignard->Intermediate Nucleophilic Attack Carbonyl R-C(=O)-R' Carbonyl->Intermediate Product Tertiary Alcohol (Ar-C(OH)R'R) Intermediate->Product Protonation Workup Acidic Workup (e.g., H3O+) Workup->Product

Caption: Nucleophilic Addition to a Carbonyl.

Experimental Protocol: Synthesis of 3,5-Dimethoxyphenylmagnesium Bromide

3.1. Safety Precautions

  • Fire Hazard: Grignard reactions are highly exothermic and often use flammable ether solvents.[10][11] All operations must be conducted in a certified chemical fume hood, away from any open flames or spark sources.

  • Moisture Sensitivity: Grignard reagents react violently with water.[12][13][14] All glassware must be scrupulously dried, and anhydrous solvents must be used.[14][15] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex gloves are recommended when handling pyrophoric materials).[10][11]

3.2. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3,5-Dimethoxyphenyl bromide>98%Sigma-AldrichStore in a desiccator.
Magnesium turnings>99.5%Sigma-AldrichUse fresh, shiny turnings.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentEMD MilliporeMust be anhydrous.[16]
IodineCrystal, ACS ReagentJ.T. BakerUsed as an activating agent.[17][18]
Saturated aqueous ammonium chlorideReagent GradeFisher ScientificFor quenching the reaction.[8]
Diethyl etherAnhydrousFisher ScientificFor extraction.
Anhydrous magnesium sulfateReagent GradeVWRFor drying the organic phase.

3.3. Equipment Setup

A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is required. All glassware must be oven-dried for at least 4 hours at 120 °C and assembled while hot under a stream of dry nitrogen.[15][19]

Grignard_Setup cluster_setup Grignard Reaction Setup Flask Three-Necked Flask (with stir bar) Condenser Reflux Condenser Condenser->Flask Funnel Dropping Funnel Funnel->Flask Nitrogen Nitrogen Inlet Nitrogen->Flask

Caption: Grignard Reaction Apparatus.

3.4. Step-by-Step Procedure

  • Preparation: To the flame-dried, nitrogen-flushed three-necked flask, add magnesium turnings (1.1 eq.). Add a single crystal of iodine.[17] The iodine helps to activate the magnesium surface by reacting with the passivating magnesium oxide layer.[18]

  • Initiation: In the dropping funnel, prepare a solution of 3,5-dimethoxyphenyl bromide (1.0 eq.) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings.

  • Monitoring Initiation: The reaction has initiated when you observe the disappearance of the brown iodine color, the formation of bubbles on the magnesium surface, and a gentle reflux of the solvent due to the exothermicity of the reaction.[18] If the reaction does not start, gentle warming with a heat gun or the addition of a small amount of 1,2-dibromoethane can be used to initiate it.[12][20]

  • Addition: Once the reaction has started, add the remaining 3,5-dimethoxyphenyl bromide solution dropwise at a rate that maintains a gentle reflux.[19] The formation of the Grignard reagent is an exothermic process, so an ice-water bath should be kept on hand to control the reaction temperature if necessary.[11][15]

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution should be a cloudy, grayish-brown color.[21]

Application: Reaction with an Electrophile (e.g., a Ketone)

  • Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

  • Addition of Electrophile: Slowly add a solution of the ketone (0.9 eq.) in anhydrous THF to the Grignard reagent via a dropping funnel. This addition is also exothermic and should be controlled to maintain a low reaction temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

Work-up and Purification

  • Quenching: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride dropwise to quench any unreacted Grignard reagent and to protonate the magnesium alkoxide intermediate.[8] This process is highly exothermic and can cause splashing, so it must be performed with caution.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.[8]

  • Washing: Combine the organic extracts and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).[8] The brine wash helps to remove dissolved water from the organic layer.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure alcohol.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Reaction fails to initiate - Inactive magnesium surface (MgO layer)[18]- Presence of moisture in glassware or solvent[21]- Impure aryl halide- Add a crystal of iodine or a few drops of 1,2-dibromoethane[18]- Crush the magnesium turnings in the flask with a dry glass rod[12]- Ensure all glassware is flame-dried and solvents are anhydrous[14][15]
Low yield of Grignard reagent - Wurtz coupling side reaction (R-X + R-MgX → R-R)[19]- Add the aryl halide slowly to maintain a low concentration in the reaction mixture[19]
Formation of a dark brown or black solution - Presence of impurities in the magnesium[21]- Decomposition of the Grignard reagent at elevated temperatures- Use high-purity magnesium- Maintain a controlled reaction temperature
Low yield of the desired alcohol - Incomplete reaction with the electrophile- Enolization of the ketone by the Grignard reagent acting as a base[21]- Increase reaction time or gently warm the reaction mixture- Use a less sterically hindered Grignard reagent or ketone if possible[21]

Conclusion

The synthesis of 3,5-dimethoxyphenylmagnesium bromide is a robust and reliable method for introducing the 3,5-dimethoxyphenyl moiety into a wide range of molecules. By adhering to strict anhydrous conditions and carefully controlling the reaction parameters, researchers can successfully prepare and utilize this versatile Grignard reagent. The detailed protocol and troubleshooting guide provided in this application note serve as a comprehensive resource to facilitate the successful execution of this important carbon-carbon bond-forming reaction.

References

  • Benchchem. Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
  • BYJU'S. Grignard Reaction Mechanism.
  • SATHEE. Chemistry Grignard Reaction Mechanism.
  • Homework.Study.com.
  • Quora.
  • Developing SOPs for Hazardous Chemical Manipul
  • Homework.Study.com. In the Grinard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?
  • American Chemical Society. Grignard Reaction.
  • Laboratory Safety Standard Operating Procedure (SOP)
  • Scribd.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
  • Organic Chemistry Portal. Grignard Reaction.
  • Chemistry Steps. The Grignard Reaction Mechanism.
  • Chemistry LibreTexts. 5.
  • Wikipedia. Grignard reaction.
  • YouTube. UTSC - Chemistry Lab Grignard Reaction Experiment.
  • Mettler Toledo.
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  • Reddit. Which method is the best to conduct the Grignard reaction?
  • Benchchem. Technical Support Center: Grignard Reactions with Aryl Halides.
  • Grignard Reaction.
  • Master Organic Chemistry. All About The Reactions of Grignard Reagents.
  • Reddit. Grignard troubleshoot.
  • Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.
  • Reddit. Troubleshooting my grignard reactions.
  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Reddit.
  • Moodle@Units. Preparing Anhydrous Reagents and Equipment.

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Method

Application Notes and Protocols for the Synthesis of 3,5-Dimethoxybiphenyl via Stille Coupling

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Stille Coupling for Biphenyl Synthesis The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Stille Coupling for Biphenyl Synthesis

The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This reaction, which couples an organostannane with an organic halide or pseudohalide, is particularly valuable for the synthesis of biaryl compounds, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] 3,5-Dimethoxybiphenyl, a key intermediate in the synthesis of various biologically active molecules, can be efficiently prepared using this methodology.

These application notes provide a comprehensive guide to the synthesis of 3,5-dimethoxybiphenyl using the Stille coupling reaction. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols for the preparation of the necessary organostannane reagent and the final coupling reaction, and provide critical insights into reaction optimization, purification, and safety considerations.

The Catalytic Cycle: A Mechanistic Overview

The Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-3,5-dimethoxybenzene), forming a Pd(II) complex.[2]

  • Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium center. This step is often the rate-determining step of the reaction.[1]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Stille_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-SnBu3) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the key organostannane reagent and the final Stille coupling to yield 3,5-dimethoxybiphenyl.

Protocol 1: Synthesis of (3,5-Dimethoxyphenyl)tributylstannane

The synthesis of the organostannane reagent is a critical first step. This protocol utilizes a Grignard reaction between 1-bromo-3,5-dimethoxybenzene and magnesium, followed by transmetalation with tributyltin chloride.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
1-Bromo-3,5-dimethoxybenzene217.0610.02.17 g
Magnesium turnings24.3112.0292 mg
Iodine253.811 crystal~1 mg
Anhydrous Tetrahydrofuran (THF)--20 mL
Tributyltin chloride325.4911.03.58 g (3.3 mL)
Saturated aqueous NH₄Cl solution--20 mL
Diethyl ether--50 mL
Anhydrous sodium sulfate--As needed

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of inert gas (Argon or Nitrogen).

    • Add the magnesium turnings and a crystal of iodine to the flask.

    • Dissolve 1-bromo-3,5-dimethoxybenzene in 10 mL of anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. Gentle heating with a heat gun may be necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.[3]

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Transmetalation:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add tributyltin chloride to the stirred solution via a syringe.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure to obtain the crude (3,5-dimethoxyphenyl)tributylstannane as an oil. This product is often used in the next step without further purification.

Stannane_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dry_Glassware Flame-dry glassware Add_Reagents Add Mg and I2 Dry_Glassware->Add_Reagents Initiate_Grignard Initiate Grignard with Ar-Br/THF Add_Reagents->Initiate_Grignard Add_ArBr Dropwise addition of Ar-Br Initiate_Grignard->Add_ArBr Stir_Grignard Stir until Mg is consumed Add_ArBr->Stir_Grignard Cool Cool to 0 °C Stir_Grignard->Cool Add_SnBu3Cl Add Bu3SnCl Cool->Add_SnBu3Cl Stir_Transmetalation Stir at RT Add_SnBu3Cl->Stir_Transmetalation Quench Quench with aq. NH4Cl Stir_Transmetalation->Quench Extract Extract with Et2O Quench->Extract Wash_Dry Wash and Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Crude_Product Crude Organostannane Concentrate->Crude_Product

Caption: Workflow for the synthesis of (3,5-dimethoxyphenyl)tributylstannane.

Protocol 2: Stille Coupling for the Synthesis of 3,5-Dimethoxybiphenyl

This protocol describes the coupling of 1-bromo-3,5-dimethoxybenzene with a suitable organostannane reagent to yield the target biphenyl. For the purpose of this protocol, we will describe the coupling with commercially available tributyl(phenyl)stannane as an illustrative example. The synthesized (3,5-dimethoxyphenyl)tributylstannane from Protocol 1 can be used in a similar fashion.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
1-Bromo-3,5-dimethoxybenzene217.061.0217 mg
Tributyl(phenyl)stannane367.161.1404 mg (0.38 mL)
Tetrakis(triphenylphosphine)palladium(0)1155.560.0334.7 mg
Anhydrous Toluene--10 mL
Saturated aqueous KF solution--10 mL
Diethyl ether--20 mL
Celite®--As needed
Anhydrous sodium sulfate--As needed

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,5-dimethoxybenzene and tetrakis(triphenylphosphine)palladium(0).[4]

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]

    • Add anhydrous toluene via a syringe and stir the mixture until the solids are dissolved.

    • Add tributyl(phenyl)stannane to the reaction mixture via syringe.[4]

  • Reaction:

    • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether.[4]

    • To remove the toxic tin byproducts, add a saturated aqueous solution of potassium fluoride and stir vigorously for at least 1 hour. A white precipitate of tributyltin fluoride will form.[5][6]

    • Filter the mixture through a pad of Celite®, washing the pad thoroughly with diethyl ether.[4]

    • Combine the organic filtrates in a separatory funnel, wash with water and brine, and then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 3,5-dimethoxybiphenyl.

Process Optimization and Troubleshooting

ParameterRecommendation and Rationale
Catalyst Selection While Pd(PPh₃)₄ is commonly used, other catalysts like Pd₂(dba)₃ with phosphine ligands (e.g., P(t-Bu)₃, RuPhos) can be more effective for electron-rich aryl bromides, potentially allowing for lower catalyst loadings and milder reaction conditions.[5]
Ligand Choice Electron-rich and bulky phosphine ligands can accelerate the oxidative addition step, which is often rate-limiting for electron-rich aryl halides.
Solvent Toluene is a common choice due to its high boiling point. Other aprotic solvents like DMF or dioxane can also be used and may influence the reaction rate. The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.
Additives In some cases, the addition of copper(I) iodide (CuI) can accelerate the transmetalation step.
Troubleshooting Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Consider screening different catalysts, ligands, and solvents. Incomplete Reaction: Increase reaction time or temperature. Ensure the catalyst has not decomposed.

Safety and Handling of Organotin Compounds

Organotin compounds are highly toxic and require careful handling.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: All manipulations of organotin compounds should be performed in a well-ventilated fume hood.

  • Waste Disposal: Tin-containing waste must be segregated and disposed of according to institutional and local regulations. Quenching the reaction with potassium fluoride helps to precipitate the tin as a less soluble fluoride salt, aiding in its removal and disposal.[6]

  • Glassware Decontamination: Glassware that has been in contact with organotin compounds should be decontaminated by soaking in a bleach solution or a nitric acid bath overnight to oxidize the tin residues before routine cleaning.[8]

Conclusion

The Stille coupling reaction is a robust and versatile method for the synthesis of 3,5-dimethoxybiphenyl. By carefully selecting the catalyst and reaction conditions, and by adhering to strict safety protocols for handling toxic organotin reagents, researchers can achieve high yields of the desired product. The detailed protocols and optimization strategies provided in these application notes serve as a valuable resource for scientists engaged in the synthesis of complex organic molecules for drug discovery and development.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English. 1986, 25 (6), 508–524.
  • Wolf, C.; Lerebours, R. Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. The Journal of Organic Chemistry. 2003, 68 (19), 7551–7554. [Link]

  • Heravi, M. M.; Hashemi, E.; Azimian, F. Pd cross-coupling mechanism of the Stille reaction.
  • Chemistry Stack Exchange. Preparation of an aromatic Grignard reagent. [Link]

  • Reddit. How should I manage glassware that came in contact with organotin compounds? [Link]

  • Chemdraw. Workup for Removing Tin Byproducts. [Link]

  • Wikipedia. Stille reaction. [Link]

  • National Research Council. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. 2011.
  • NROChemistry. Stille Coupling. [Link]

  • Shandong Look Chemical. An efficient method for removing organotin impurities. 2020. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

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Application

Application Note: Synthesis of 3,5-Dimethoxybiphenyl via a Reductive Lithiation and Coupling Strategy

An In-Depth Technical Guide Abstract Biphenyl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific isomer, 3,5-dimethoxybiphenyl, and related met...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Biphenyl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific isomer, 3,5-dimethoxybiphenyl, and related methoxylated aromatics serve as crucial building blocks in the synthesis of compounds targeting a range of diseases, from cancer to neurodegenerative disorders.[3][4][5][6][7] This application note provides a detailed protocol for the synthesis of 3,5-dimethoxybiphenyl. The strategy involves the generation of 3,5-dimethoxyphenyllithium through the reductive lithiation of a thioether precursor, followed by a copper-mediated oxidative coupling. This guide emphasizes the mechanistic rationale behind the protocol, stringent safety procedures for handling pyrophoric reagents, and detailed characterization methods.

Introduction and Scientific Rationale

The synthesis of unsymmetrical and symmetrical biaryls is a cornerstone of modern organic chemistry. While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are powerful and widely used, alternative methods are often sought to overcome challenges related to catalyst cost, residual metal contamination, or substrate scope.[1][2]

Reductive lithiation offers a robust pathway to generate highly reactive organolithium intermediates from precursors such as thioethers or alkyl halides.[8] This method utilizes a lithium metal dispersion in the presence of a catalytic electron carrier, such as naphthalene, to form a lithium-arene radical anion (e.g., lithium naphthalenide).[8][9] This potent reducing agent can cleave carbon-heteroatom bonds under mild conditions to produce the desired organolithium species with high efficiency.

This protocol employs a reductive desulfurization approach, which is particularly advantageous due to the stability of the thioether precursor and the clean reaction profile.[8][10] The resulting 3,5-dimethoxyphenyllithium is then subjected to an oxidative coupling reaction, mediated by a copper(II) salt, to yield the target 3,5-dimethoxybiphenyl. This two-step, one-pot sequence provides a reliable and scalable alternative to traditional cross-coupling methods.

Reaction Mechanism

The overall synthesis proceeds in two key stages within a single pot:

Stage 1: Reductive Lithiation via Single Electron Transfer (SET) The reaction is initiated by the formation of the highly reducing lithium naphthalenide radical anion from lithium metal and a catalytic amount of naphthalene. This species transfers an electron to the thioether precursor (phenyl 3,5-dimethoxyphenyl sulfide), leading to the cleavage of the carbon-sulfur bond and formation of the 3,5-dimethoxyphenyllithium reagent.

Stage 2: Copper-Mediated Oxidative Coupling Upon formation of the aryllithium species, copper(II) bromide is introduced. A transmetalation step occurs, replacing lithium with copper to form an organocuprate intermediate. This intermediate then undergoes oxidative coupling to form the new carbon-carbon bond, yielding 3,5-dimethoxybiphenyl.[1]

G cluster_stage1 Stage 1: Reductive Lithiation cluster_stage2 Stage 2: Oxidative Coupling Li 2Li⁰ LiNaph 2Li⁺[Naph]⁻• (Lithium Naphthalenide) Li->LiNaph Naph Naphthalene (cat.) Naph->LiNaph ArylLi 3,5-Dimethoxyphenyllithium LiNaph->ArylLi SET Thioether Phenyl 3,5-dimethoxyphenyl sulfide Thioether->ArylLi Byproduct1 PhSLi Thioether->Byproduct1 Organocuprate Organocuprate Intermediate ArylLi->Organocuprate Transmetalation CuBr2 CuBr₂ CuBr2->Organocuprate FinalProduct 3,5-Dimethoxybiphenyl Organocuprate->FinalProduct Oxidative Coupling

Caption: Reaction mechanism for the synthesis of 3,5-dimethoxybiphenyl.

Experimental Protocol

Critical Safety Precautions

Organolithium reagents and lithium metal are highly pyrophoric and react violently with air and moisture.[11][12] All operations must be conducted under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.[11]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses/goggles, and nitrile gloves are mandatory.[12][13] For large-scale transfers, consider using neoprene gloves over nitrile gloves and a face shield.[13]

  • Inert Atmosphere: All reactions should be performed in a certified fume hood or a glovebox using Schlenk line techniques.[12]

  • Quenching: Never add water directly to lithium metal or concentrated organolithium solutions. Quench reactions slowly with isopropanol or ethanol at low temperatures before aqueous workup.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) must be readily accessible. Do not use water or CO₂ extinguishers on lithium fires.[12][14]

  • Working Alone: Never perform this procedure while working alone in the laboratory.[11][13]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier Notes
Phenyl 3,5-dimethoxyphenyl sulfideC₁₄H₁₄O₂S246.332.46 g (10.0 mmol)Synthesized or purchased
Lithium metal (dispersion or wire)Li6.940.28 g (40.0 mmol)Fine wire or sand, stored under mineral oil
NaphthaleneC₁₀H₈128.170.13 g (1.0 mmol)Recrystallized
Copper(II) BromideCuBr₂223.352.46 g (11.0 mmol)Anhydrous, stored in a desiccator
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~200 mLDistilled from sodium/benzophenone
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49~100 mL
Diethyl Ether (Et₂O)C₄H₁₀O74.12~300 mLReagent grade
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~10 g
Celite®--~5 gFor filtration
Silica GelSiO₂60.08As needed230-400 mesh for column chromatography
Hexanes / Ethyl Acetate--As neededFor column chromatography
Step-by-Step Procedure

Part A: Generation of 3,5-Dimethoxyphenyllithium

  • Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of argon.

  • Reagent Addition: To the flask, add lithium metal (0.28 g, 40.0 mmol) and naphthalene (0.13 g, 1.0 mmol).

  • Solvent Addition: Cannulate 150 mL of anhydrous THF into the flask.

  • Formation of Lithium Naphthalenide: Stir the mixture vigorously at room temperature. A characteristic dark green color should develop within 20-30 minutes, indicating the formation of the lithium naphthalenide radical anion.

  • Substrate Addition: Dissolve phenyl 3,5-dimethoxyphenyl sulfide (2.46 g, 10.0 mmol) in 20 mL of anhydrous THF. Using a syringe, add this solution dropwise to the lithium naphthalenide suspension over 15 minutes, maintaining the internal temperature below 25 °C.

  • Reaction: Allow the reaction to stir at room temperature for 2 hours. The deep green color will fade to a reddish-brown or dark suspension, indicating consumption of the lithium naphthalenide and formation of the aryllithium species.

Part B: Copper-Mediated Coupling and Work-up

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Copper Addition: Cautiously add anhydrous copper(II) bromide (2.46 g, 11.0 mmol) to the flask in small portions over 20 minutes. Note: This addition can be exothermic. Maintain the temperature below 10 °C.

  • Coupling Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.

  • Quenching: Cool the reaction back to 0 °C and slowly quench by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

  • Filtration: Filter the mixture through a pad of Celite® to remove fine inorganic salts. Wash the filter cake with 100 mL of diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization
  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 98:2 to 95:5) to afford 3,5-dimethoxybiphenyl as a white solid.

  • Characterization: The identity and purity of the product should be confirmed by NMR spectroscopy and mass spectrometry.

Analysis Expected Result for 3,5-Dimethoxybiphenyl [15]
¹H NMR (400 MHz, CDCl₃)δ 7.60 (d, J = 7.6 Hz, 2H), 7.42 (t, J = 7.6 Hz, 2H), 7.32 (t, J = 7.4 Hz, 1H), 6.75 (d, J = 2.2 Hz, 2H), 6.45 (t, J = 2.2 Hz, 1H), 3.85 (s, 6H).
¹³C NMR (101 MHz, CDCl₃)δ 161.0, 143.5, 141.2, 128.8, 127.4, 127.2, 105.5, 99.5, 55.4.
Mass Spec (EI) m/z (%) = 214.10 (M⁺, 100).
Melting Point ~ 44-45 °C

Experimental Workflow and Alternative Routes

The overall process from setup to purified product is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry Glassware under Vacuum B Cool under Argon A->B C Add Li, Naphthalene, THF B->C D Form Li-Naphthalenide (Dark Green Solution) C->D E Add Thioether Substrate D->E F Form Aryllithium (Stir 2h) E->F G Cool to 0°C F->G H Add CuBr₂ G->H I Warm to RT, Stir 4h H->I J Quench with aq. NH₄Cl I->J K Filter through Celite® J->K L Extract with Et₂O K->L M Dry (MgSO₄) & Concentrate L->M N Column Chromatography M->N O Characterize Product (NMR, MS) N->O

Caption: Overall experimental workflow for the synthesis of 3,5-dimethoxybiphenyl.

Comparative Analysis of Synthetic Methods

While effective, the described method is one of several for constructing biaryl linkages. The choice of method often depends on factors like substrate availability, functional group tolerance, and scalability.

G ReductiveLith Reductive Lithiation Precursor: Thioether/Halide Reagents: Li, Naph., CuBr₂ + Pros: • Avoids precious metals (Pd) • Access to reactive intermediates • Good for symmetric coupling - Cons: • Requires strict inert atmosphere • Pyrophoric reagents • Limited functional group tolerance Suzuki Suzuki Coupling Precursor: Aryl Halide + Boronic Acid Reagents: Pd Catalyst, Base + Pros: • High functional group tolerance • Commercially available reagents • Well-established & reliable - Cons: • Requires Pd catalyst • Boronic acids can be unstable • Potential for metal contamination Ullmann Ullmann Coupling Precursor: Aryl Halide Reagents: Copper (stoichiometric) + Pros: • Pd-free • Good for electron-deficient arenes - Cons: • Requires high temperatures • Stoichiometric copper waste • Often harsh conditions

Caption: Comparison of common methods for biphenyl synthesis.

Troubleshooting

Problem Possible Cause(s) Recommended Solution(s)
No formation of dark green lithium naphthalenide Wet THF; Inactive lithium surface (oxide layer).Ensure solvent is rigorously dried. Use freshly cut lithium wire or wash lithium sand with anhydrous hexane before use.
Low yield of final product Incomplete formation of aryllithium; Inefficient coupling; Premature quenching of aryllithium.Extend reaction time for aryllithium formation. Ensure CuBr₂ is anhydrous. Check for leaks in the inert atmosphere setup.
Presence of 1,3-dimethoxybenzene in product The aryllithium intermediate was protonated during work-up or by residual moisture.Ensure all reagents and solvents are anhydrous. Perform the quench at 0 °C or lower.
Complex mixture of products Side reactions due to reactive aryllithium.Maintain low temperatures during aryllithium formation and subsequent copper addition to minimize side reactions.

References

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. University of California, Center for Laboratory Safety. [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine - Environmental Health & Safety. [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Riverside - Environmental Health & Safety. [Link]

  • Lithium - Safe Handling. ESPI Metals. [Link]

  • Lithium-halogen exchange. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Biphenyl, 3,3'-dimethyl. Organic Syntheses. [Link]

  • (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. MDPI. [Link]

  • Organolithiums by reductive lithiation: the catalytic aromatic method versus the use of preformed aromatic radical-anions. ResearchGate. [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

  • Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube. [Link]

  • The Lithium-Metalloid Exchange. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. ResearchGate. [Link]

  • Hydrodesulfurization of dibenzothiophene into biphenyl by tris(triethylphosphine)platinum(0). Journal of the American Chemical Society. [Link]

  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journals. [Link]

  • Molecularly Tailored Lithium-Arene Complex Enables Chemical Prelithiation of High-Capacity Lithium-Ion Battery Anodes. PubMed. [Link]

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. [Link]

  • Reduction of Li+ within a borate anion. National Institutes of Health. [Link]

  • 4,4'-dimethoxy-1,1'-biphenyl. Organic Syntheses. [Link]

  • Crystal structure and Hirfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. International Union of Crystallography. [Link]

  • 3,5-Dimethoxybiphenyl. PubChem. [Link]

  • 3,5-Dichloro-3',4'-dimethoxybiphenyl. PubMed. [Link]

  • Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. PubMed. [Link]

  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. PubMed Central. [Link]

  • A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. [Link]

  • A Molecularly Tailored Lithium-Arene Complex Enables Chemical Prelithiation of High-Capacity Lithium-Ion Battery Anodes. ResearchGate. [Link]

  • Synthesis and Characterization of Biphenyl-Based Lithium Solvated Electron Solutions. ResearchGate. [Link]

  • 1,3-DIOLS FROM LITHIUM β-LITHIOALKOXIDES GENERATED BY THE REDUCTIVE LITHIATION OF EPOXIDES. Organic Syntheses. [Link]

  • Lithium-mediated Mechanochemical Cyclodehydrogenation. ChemRxiv. [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. National Institutes of Health. [Link]

  • Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. PubMed. [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Avoiding byproduct formation in 3,5-Dimethoxybiphenyl Suzuki coupling

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling to synthesize 3,5-dimethoxybiphenyl and its derivatives. This resource pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling to synthesize 3,5-dimethoxybiphenyl and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly the formation of unwanted byproducts. As your virtual Senior Application Scientist, my goal is to provide not only solutions but also the underlying scientific reasoning to empower your experimental design.

Troubleshooting Guide: Common Byproduct-Related Issues

This section directly addresses specific problems you might encounter during the Suzuki coupling of 3,5-dimethoxyphenylboronic acid or its derivatives.

Q1: I'm observing a significant amount of a biaryl byproduct derived from the homocoupling of my 3,5-dimethoxyphenylboronic acid. How can I minimize this?

A1: The homocoupling of boronic acids is a prevalent side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl—in your case, 3,3',5,5'-tetramethoxy-1,1'-biphenyl. This byproduct formation can be exacerbated by the presence of oxygen and certain palladium catalyst states.[1]

Underlying Causes and Mechanistic Insights:

  • Oxygen-Mediated Pathway: Molecular oxygen can oxidize the Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product.[1] Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II)-Mediated Pathway: Even in the absence of oxygen, if your palladium source is a Pd(II) salt (like Pd(OAc)₂), it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[2] While this process also generates the active Pd(0) catalyst for the desired cross-coupling, it consumes your boronic acid.

Strategies for Suppression:

StrategyRationaleRecommended Action
Inert Atmosphere Minimizes the oxygen-mediated homocoupling pathway.[1][2]Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of the inert gas throughout the reaction.
Catalyst Selection Starting with a Pd(0) source avoids the initial stoichiometric homocoupling seen with Pd(II) precatalysts.[3]Use a Pd(0) catalyst such as Pd(PPh₃)₄. If using a Pd(II) source, ensure conditions are optimal for its rapid reduction to Pd(0).
Ligand Choice Bulky ligands can sterically hinder the formation of the di-organopalladium intermediate required for homocoupling, thereby favoring the cross-coupling pathway.[4]Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These can also accelerate the desired catalytic cycle.[3]
Controlled Addition Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction.[3]If practical, consider the slow addition of the 3,5-dimethoxyphenylboronic acid solution to the reaction mixture.
Q2: My main byproduct is the protodeboronated arene (1,3-dimethoxybenzene). What causes this and how can I prevent it?

A2: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[5] This side reaction consumes your boronic acid and reduces the overall yield of the desired 3,5-dimethoxybiphenyl.

Underlying Causes and Mechanistic Insights:

  • Base-Catalyzed Pathway: The presence of a base, which is necessary for the Suzuki reaction, can catalyze protodeboronation, especially in the presence of water.[6][7]

  • Acid-Catalyzed Pathway: While less common under standard Suzuki conditions, acidic conditions can also promote protodeboronation.[5]

  • Palladium-Catalyzed Pathway: Recent studies have shown that palladium(II) complexes, particularly those with bulky phosphine ligands, can accelerate protodeboronation.[6][7]

Strategies for Mitigation:

StrategyRationaleRecommended Action
Use of Boronate Esters Boronate esters, such as MIDA (N-methyliminodiacetic acid) boronates or pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[5][8]Consider converting the 3,5-dimethoxyphenylboronic acid to a more stable boronate ester. MIDA boronates, for instance, can provide a slow release of the boronic acid under the reaction conditions, minimizing its decomposition.[5]
Anhydrous Conditions Minimizing the amount of water in the reaction can suppress base-catalyzed protodeboronation.[4]Use anhydrous solvents and bases. Consider using a base like anhydrous K₃PO₄.
Judicious Ligand Selection While bulky ligands are often beneficial, they can also promote palladium-catalyzed protodeboronation.[6][7] A balance must be struck.If protodeboronation is severe with a very bulky ligand, consider screening slightly less sterically demanding ligands that still promote efficient cross-coupling.
Reaction Rate Optimization Increasing the rate of the desired cross-coupling reaction will outcompete the slower protodeboronation side reaction.[5]Employ more active catalyst systems (e.g., Buchwald precatalysts) to ensure a rapid catalytic turnover.[3]

Experimental Workflow: Minimizing Byproduct Formation

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Dry & Degas Reagents/Solvents add_solids Add Aryl Halide, Base, Catalyst, Ligand prep_reagents->add_solids prep_glass Oven-Dry Glassware prep_glass->add_solids inert_atm Establish Inert Atmosphere (Ar/N2) add_solids->inert_atm add_boronic Add Boronic Acid (or Ester) Solution inert_atm->add_boronic heating Heat to Optimized Temperature add_boronic->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Aqueous Workup & Extraction quench->extract analyze Analyze Crude Mixture (NMR, LC-MS) for Byproducts extract->analyze Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. [9] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. [9]2. Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base. [9][10]3. Reductive Elimination: The two organic groups (Ar and R) on the palladium complex are coupled and eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst. [9] By understanding these fundamental steps and the common pathways leading to byproduct formation, you can more effectively design and troubleshoot your Suzuki coupling reactions for the synthesis of 3,5-dimethoxybiphenyl and related compounds.

References

  • Hicks, J. C., & Organ, M. G. (2020).
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3,5-Dimethoxybiphenyl

Welcome to the technical support center for the synthesis of 3,5-dimethoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequentl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-dimethoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the common impurities encountered during its synthesis. Our goal is to equip you with the knowledge to identify, mitigate, and eliminate these impurities, ensuring the highest quality of your final product.

I. Overview of Synthetic Strategies

3,5-Dimethoxybiphenyl is a valuable intermediate in the synthesis of various biologically active molecules. It is typically synthesized via cross-coupling reactions, with the Suzuki-Miyaura and Ullmann reactions being the most prevalent methods. While these methods are robust, they are not without their challenges, often leading to the formation of specific impurities that can complicate purification and impact downstream applications. This guide will focus on the impurities arising from these common synthetic routes.

Diagram: Synthetic Pathways to 3,5-Dimethoxybiphenyl

Synthetic_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_ullmann Ullmann Coupling Aryl_Halide_S 3,5-Dimethoxyphenyl Halide Catalyst_S Pd Catalyst + Base Aryl_Halide_S->Catalyst_S Boronic_Acid_S Phenylboronic Acid Boronic_Acid_S->Catalyst_S Product_S 3,5-Dimethoxybiphenyl Catalyst_S->Product_S Aryl_Halide_U1 3,5-Dimethoxyphenyl Halide Catalyst_U Copper Catalyst Aryl_Halide_U1->Catalyst_U Aryl_Halide_U2 Phenyl Halide Aryl_Halide_U2->Catalyst_U Product_U 3,5-Dimethoxybiphenyl Catalyst_U->Product_U G A Ar-X (3,5-Dimethoxyphenyl Halide) C Pd(0) Catalyst A->C Oxidative Addition E Ar-H (1,3-Dimethoxybenzene) DEHALOGENATION A->E Reaction with [Pd-H] species G Ar-Ar (3,3',5,5'-Tetramethoxybiphenyl) HOMOCOUPLING A->G Symmetrical Coupling H [Pd-H] species A->H Hydride Source (Solvent, Base, H2O) B Ar'-B(OH)2 (Phenylboronic Acid) B->C Transmetalation F Ar'-Ar' (Biphenyl) HOMOCOUPLING B->F O2-mediated homocoupling I O2 / Pd(II) B->I D Ar-Ar' (3,5-Dimethoxybiphenyl) DESIRED PRODUCT C->D Reductive Elimination H->E I->F

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,5-Dimethoxybiphenyl via Grignard Reactions

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Grignard reactions for the synthesis of 3,5-d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Grignard reactions for the synthesis of 3,5-dimethoxybiphenyl and related structures. The formation of the key intermediate, 3,5-dimethoxyphenylmagnesium bromide, is a critical step that is often plagued by issues that can significantly impact yield and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust experimental protocol to help you navigate these challenges and achieve optimal results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a direct question-and-answer format. The causality behind each issue and the scientific reasoning for the proposed solution are explained to provide a deeper understanding of the reaction dynamics.

Q1: My Grignard reaction won't start. The solution remains colorless, and there's no exotherm. What should I do?

A1: Failure to initiate is the most common issue in Grignard synthesis. It is almost always due to an insufficiently reactive magnesium surface or the presence of inhibitors.

Causality: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the aryl halide.[1] Additionally, Grignard reagents are powerful bases and nucleophiles that are rapidly destroyed by even trace amounts of water or other protic species.[2][3]

Troubleshooting Steps:

  • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or by overnight oven-drying (>120 °C), and then cooled under an inert atmosphere (Argon or Nitrogen).[3][4] Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or be of a high-purity anhydrous grade.

  • Activate the Magnesium Surface: The inert MgO layer must be disrupted. Several methods can be employed:

    • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle just before use to expose a fresh metal surface.

    • Chemical Activation: Add a small crystal of iodine (I₂).[1][4] The iodine reacts with the magnesium surface, and the characteristic purple color will fade as the reaction initiates.

    • Entrainment: Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to form ethylene gas and MgBr₂, which helps to clean and activate the metal surface.[1]

  • Initiate with a Concentrated Solution: Add a small portion of your 1-bromo-3,5-dimethoxybenzene solution in a minimal amount of anhydrous ether to the activated magnesium. A high local concentration of the halide can help initiate the reaction.

  • Apply Gentle Heating: If the reaction still doesn't start, gently warm the flask with a heat gun. Be prepared to cool it immediately with an ice bath once the reaction begins, as it can become highly exothermic.[5]

Q2: My reaction started, but the final yield of the desired product is very low after the coupling step. What are the likely causes?

A2: Low yields often result from the degradation of the Grignard reagent once it has formed or from inefficient coupling.

Causality: The primary culprits for low yield are side reactions that consume the Grignard reagent. The most significant of these is the formation of the homocoupled biphenyl byproduct (Wurtz-type coupling) and reaction with atmospheric moisture or carbon dioxide.[6][7]

Troubleshooting Workflow:

start Low Yield Observed check_anhydrous Verify Anhydrous Conditions (Glassware, Solvent, Atmosphere) start->check_anhydrous check_reagents Assess Reagent Purity (Aryl Halide, Mg) start->check_reagents check_coupling Analyze Coupling Step Efficiency (Catalyst, Temperature, Time) start->check_coupling anhydrous_sol Solution: Rigorously dry all components. Use fresh anhydrous solvent. check_anhydrous->anhydrous_sol reagents_sol Solution: Purify aryl halide. Use freshly opened/activated Mg. check_reagents->reagents_sol coupling_sol Solution: Optimize catalyst loading and reaction parameters for the specific coupling reaction (e.g., Kumada). check_coupling->coupling_sol

Caption: Troubleshooting workflow for low product yield.

Corrective Actions:

  • Minimize Wurtz Coupling: This side reaction between the formed Grignard reagent and unreacted aryl halide is favored by high temperatures and high concentrations of the aryl halide.[7][8] The solution is to add the 1-bromo-3,5-dimethoxybenzene solution dropwise and slowly to the magnesium suspension, maintaining a gentle reflux to control the exotherm.[9] This keeps the instantaneous concentration of the aryl halide low.

  • Maintain a Strict Inert Atmosphere: Ensure your reaction setup is leak-proof.[4] Any ingress of air will introduce moisture and CO₂, which react with the Grignard reagent to form benzene and a carboxylic acid, respectively, thus reducing the amount of active reagent available for coupling.[10]

  • Consider the Solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for forming aryl Grignard reagents as it provides better stabilization of the reagent complex.[4][11]

Q3: I see a lot of 3,3',5,5'-tetramethoxybiphenyl in my final product mixture. How can I prevent this homocoupling byproduct?

A3: The formation of this specific biphenyl is a classic example of a Wurtz-type side reaction.[6] It is the primary competitor to the formation of your Grignard reagent.

Causality: This reaction occurs when a molecule of the already-formed 3,5-dimethoxyphenylmagnesium bromide reacts with a molecule of the starting material, 1-bromo-3,5-dimethoxybenzene.[7] This process is catalyzed by impurities and is promoted by conditions that favor radical pathways or high local concentrations of reactants.[9]

Mitigation Strategies:

StrategyRationaleImplementation
Slow Addition Keeps the instantaneous concentration of the aryl halide low, minimizing its reaction with the formed Grignard reagent.[9]Add the aryl halide solution dropwise via a pressure-equalizing addition funnel over 30-60 minutes.
Temperature Control Lower temperatures disfavor the radical coupling mechanism that can lead to biphenyl formation.[7][9]Maintain the reaction at a gentle reflux. If the reaction becomes too vigorous, use an ice-water bath to moderate it.
Use Highly Active Mg A larger, more reactive magnesium surface area promotes faster formation of the Grignard reagent, outcompeting the slower Wurtz coupling.[7]Use finely divided magnesium powder or Rieke magnesium if available.[1]
Choice of Halide Aryl iodides are more reactive but also more prone to homocoupling. Aryl bromides offer a good balance of reactivity and control.1-Bromo-3,5-dimethoxybenzene is generally the preferred starting material.
Q4: How can I effectively purify the 3,5-dimethoxybiphenyl from the reaction mixture, especially from the homocoupled byproduct?

A4: Purification requires removing unreacted starting materials, the biphenyl byproduct, and magnesium salts.

Purification Protocol:

  • Quenching: After the reaction is complete, cool the flask in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent and magnesium metal.[12] This is generally preferred over strong acids, which can cause side reactions with electron-rich aromatic products.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic products into a suitable solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine to remove water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Chromatography: The most effective way to separate 3,5-dimethoxybiphenyl from the slightly more nonpolar 3,3',5,5'-tetramethoxybiphenyl is through column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for good separation.[13]

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be used for final purification.

Frequently Asked Questions (FAQs)
  • What is the Schlenk equilibrium and how does it affect my reaction? The Schlenk equilibrium describes the balance in solution between the Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.[1] In solvents like THF, this equilibrium can be significant. Both RMgX and R₂Mg are active nucleophiles, and their relative reactivity can influence the reaction outcome.[11] For most cross-coupling reactions, this equilibrium does not drastically alter the final product, but it is a fundamental aspect of the Grignard reagent's nature in solution.

  • Are there alternative, higher-yield methods for synthesizing 3,5-dimethoxybiphenyl? Yes. While the Grignard route followed by a Kumada coupling is a classic method, modern cross-coupling reactions often provide higher yields and better functional group tolerance.[14][15]

    • Suzuki-Miyaura Coupling: This involves the reaction of 3,5-dimethoxyphenylboronic acid with an aryl halide (like 1-bromo-3,5-dimethoxybenzene) in the presence of a palladium catalyst and a base.[16] This is often the preferred method due to its high yields and tolerance of a wide range of functional groups.

    • Kumada Coupling: This is the direct cross-coupling of the pre-formed 3,5-dimethoxyphenylmagnesium bromide with another aryl halide, catalyzed by a nickel or palladium complex.[17][18] This is a direct application of the Grignard reagent you are preparing.

  • Can I use a different solvent than THF or diethyl ether? THF and diethyl ether are the most common solvents because they are effective at solvating and stabilizing the Grignard reagent through coordination with the magnesium atom.[1] While other ethereal solvents like 2-methyl-THF can be used, non-ethereal solvents are generally not suitable as they do not provide the necessary stabilization.[19]

Optimized Experimental Protocol: Formation of 3,5-Dimethoxyphenylmagnesium Bromide

This protocol details the formation of the Grignard reagent, the critical precursor for subsequent coupling reactions to form 3,5-dimethoxybiphenyl.

A 1. Setup & Inerting Flame-dry glassware, cool under Argon. B 2. Mg Activation Add Mg turnings and a crystal of Iodine. A->B C 3. Slow Addition Add Aryl Bromide in Anhydrous THF dropwise. B->C D 4. Reflux Maintain gentle reflux for 1-2 hours. C->D E 5. Completion Cool to RT. Grignard solution is ready for use. D->E

Caption: Key workflow for Grignard reagent formation.

Materials:

  • Magnesium turnings (1.2 eq)

  • 1-Bromo-3,5-dimethoxybenzene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1 small crystal)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Magnesium Activation: Place the magnesium turnings (1.2 eq) into the reaction flask. Add a single crystal of iodine.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 1-bromo-3,5-dimethoxybenzene (1.0 eq) in anhydrous THF.

  • Initiation: Add a small amount (~5-10%) of the aryl bromide solution to the magnesium turnings. The brown/purple color of the iodine should fade, and gentle bubbling should be observed as the reaction initiates. If it does not start, gently warm the flask with a heat gun.

  • Addition: Once the reaction is initiated and self-sustaining (as evidenced by a gentle reflux), begin the dropwise addition of the remaining aryl bromide solution at a rate that maintains a steady but controlled reflux.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting grayish-brown solution of 3,5-dimethoxyphenylmagnesium bromide is now ready for use in a subsequent coupling step.

References
  • Li, Z., et al. (2020). Improvement on Synthesis of Grignard Reagent. University Chemistry. [Online] Available at: [Link]

  • Wikipedia. (2023). Grignard reaction. [Online] Available at: [Link]

  • Synthio Chemicals. Grignard reaction. [Online] Available at: [Link]

  • Brainly. (2020). Explain how biphenyl (an undesired product) can be formed during the preparation of the Grignard reagent. [Online] Available at: [Link]

  • TSI Journals. The Grignard Synthesis of Triphenylmethanol. [Online] Available at: [Link]

  • Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. [Online] Available at: [Link]

  • LibreTexts. Grignard Reaction: Synthesis of Triphenylmethanol. [Online] Available at: [Link]

  • Google Patents. US3856867A - Process for the preparation of grignard reagents.
  • Royal Society of Chemistry. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Online] Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Online] Available at: [Link]

  • Springer. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. [Online] Available at: [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Online] Available at: [Link]

  • ACS Publications. (2022). The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. Organic Letters. [Online] Available at: [Link]

  • Organic Chemistry Portal. Kumada Coupling. [Online] Available at: [Link]

  • PubMed. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. Journal of Organic Chemistry. [Online] Available at: [Link]

  • Wikipedia. Grignard reagent. [Online] Available at: [Link]

  • Google Patents. EP1836184B1 - Improved process for the kumada coupling reaction.
  • PrepChem.com. Synthesis of 3-methoxyphenylmagnesium bromide. [Online] Available at: [Link]

Sources

Optimization

Optimizing catalyst loading for 3,5-Dimethoxybiphenyl synthesis

Welcome to the technical support center for the synthesis of 3,5-Dimethoxybiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic ro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethoxybiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this important biphenyl intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on optimizing catalyst loading in palladium-catalyzed cross-coupling reactions.

Introduction: The Challenge of Catalyst Optimization

The synthesis of biaryl compounds like 3,5-Dimethoxybiphenyl is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions being the predominant methodology.[1][2] Achieving high yield, purity, and cost-effectiveness hinges on the precise optimization of catalyst loading. Too little catalyst can lead to sluggish or incomplete reactions, while an excess not only increases costs but can also promote unwanted side reactions, complicating purification.[3] This guide provides a systematic approach to troubleshooting and optimizing catalyst loading for the synthesis of 3,5-Dimethoxybiphenyl via common cross-coupling methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 3,5-Dimethoxybiphenyl?

A1: The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction joins an aryl halide (e.g., 1-bromo-3,5-dimethoxybenzene or 1-iodo-3,5-dimethoxybenzene) with an arylboronic acid (e.g., phenylboronic acid) or vice versa, in the presence of a base.[3][5] Its popularity stems from its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of the necessary reagents.[3]

Q2: What is a typical palladium catalyst loading for the synthesis of 3,5-Dimethoxybiphenyl?

A2: Typical catalyst loadings for Suzuki-Miyaura reactions range from 0.5 to 5 mol%.[3] However, for highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, excellent yields can be achieved with significantly lower loadings, sometimes as low as 0.001 mol% or even in the parts-per-million (ppm) range.[3][6] The optimal loading is a balance between reaction rate, yield, cost, and purity.[3]

Q3: What are the visual signs of suboptimal catalyst loading or catalyst decomposition?

A3: A key visual indicator of catalyst decomposition is the formation of palladium black, a fine, black precipitate.[3] This signifies that the active Pd(0) catalyst has agglomerated or been oxidized, rendering it inactive.[3] This can be caused by excessively high catalyst loading, the presence of oxygen, or other non-optimal reaction conditions.[3] If your reaction mixture turns black and stalls, catalyst deactivation is a likely culprit.

Q4: Can other cross-coupling reactions like the Heck or Negishi coupling be used for this synthesis?

A4: Yes, both the Heck and Negishi couplings are viable alternatives.

  • The Heck reaction would involve coupling 1-halo-3,5-dimethoxybenzene with styrene, followed by oxidation of the resulting stilbene, which is a more indirect route to the biphenyl scaffold.[7][8][9]

  • The Negishi coupling utilizes an organozinc reagent, which can be prepared from 1-halo-3,5-dimethoxybenzene, and couples it with another aryl halide.[10][11] Negishi couplings are known for their high reactivity and functional group tolerance.[10]

Troubleshooting Guides

Issue 1: Low or No Conversion to 3,5-Dimethoxybiphenyl

This is a common issue that can often be traced back to the catalytic system. A systematic approach is key to identifying the root cause.

Troubleshooting Workflow for Low Conversion

Caption: Troubleshooting logic for addressing low product yield.

Detailed Steps & Explanations:

  • Verify Reagent Purity and Integrity : Impurities in your starting materials (aryl halide or boronic acid) can poison the catalyst. Ensure your base is anhydrous, as water can negatively impact many coupling reactions.[12] Solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12]

  • Increase Catalyst Loading Incrementally : If you suspect the catalyst loading is simply too low for the reaction to proceed at a reasonable rate, increase it in small increments (e.g., from 0.5 mol% to 1 mol%, then to 2 mol%).[3] This can often overcome minor issues with reagent purity or reaction conditions.

  • Evaluate Your Ligand Choice : The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For the synthesis of 3,5-Dimethoxybiphenyl, where steric hindrance is not extreme, a standard ligand like triphenylphosphine (PPh₃) may suffice. However, if you are experiencing low yields, switching to a more electron-rich and bulky phosphine ligand like SPhos or XPhos can significantly improve catalytic activity.[3]

  • Consider a More Stable Precatalyst : Simple palladium sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[1] If this reduction is inefficient, the reaction will suffer.[1] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a stable precatalyst complex like Pd(dppf)Cl₂ can lead to more consistent results.

Issue 2: Reaction Stalls and/or Palladium Black is Observed

This is a classic sign of catalyst deactivation. The goal is to identify the cause of the instability and modify the reaction conditions to protect the catalyst.

Catalytic Cycle and Deactivation Pathways

Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Deactivation Catalyst Deactivation (e.g., Oxidation, Agglomeration) Pd0->Deactivation O2, impurities PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)2) PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (3,5-Dimethoxybiphenyl) RedElim->Product Pd_Black Palladium Black Deactivation->Pd_Black

Caption: Simplified Suzuki-Miyaura catalytic cycle and deactivation pathway.

Solutions:

  • Improve Inert Atmosphere Technique : This is the most common cause of catalyst oxidation. Ensure your solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[13] Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction setup and reagent addition.

  • Use Bulky Ligands : Sterically demanding ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), can create a more protective coordination sphere around the palladium center, preventing agglomeration into palladium black and increasing the catalyst's lifetime.

  • Lower the Reaction Temperature : High temperatures can accelerate catalyst decomposition pathways. If you are observing palladium black formation, try running the reaction at a lower temperature for a longer period.

Issue 3: Significant Side Product Formation

Even with good conversion of the starting material, the yield of 3,5-Dimethoxybiphenyl can be compromised by side reactions.

Common Side Products and Mitigation Strategies

Side ProductFormation MechanismRecommended Solution
Homocoupling of Boronic Acid Reaction of two boronic acid molecules, often promoted by oxygen or high catalyst loading.Rigorously exclude oxygen from the reaction.[12] Avoid excessively high catalyst loadings.
Protodeboronation Cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by high temperatures and aqueous basic conditions.Use a less nucleophilic base (e.g., K₃PO₄ instead of NaOH). Use anhydrous conditions if possible. Consider using more stable boronic esters (e.g., MIDA boronates).[12][14]
Dehalogenation of Aryl Halide Reduction of the aryl halide to the corresponding arene (e.g., 1,3-dimethoxybenzene).Use a non-protic solvent and a non-hydroxide base. Bulky, electron-rich ligands can also disfavor this pathway.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the synthesis of 3,5-Dimethoxybiphenyl. Optimization of the catalyst, ligand, base, and solvent may be required.

  • Vessel Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-bromo-3,5-dimethoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the ligand (e.g., PPh₃, 0.02 mmol, 2 mol%).

  • Solvent Addition : Add degassed solvent (e.g., a mixture of toluene and water, 4:1, 5 mL) via syringe.

  • Reaction : Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification : Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[3]

Protocol 2: Systematic Optimization of Catalyst Loading
  • Baseline Experiment : Run the reaction using the general protocol with a standard catalyst loading (e.g., 1 mol%). Analyze the yield and purity.

  • Lower Loading : If the baseline experiment is successful, repeat the reaction with incrementally lower catalyst loadings (e.g., 0.5 mol%, 0.1 mol%, 0.05 mol%) while keeping all other parameters constant.

  • Determine the Optimum : Identify the lowest catalyst loading that provides an acceptable yield and reaction time. This will be your optimized condition.

By systematically addressing these common issues and following the outlined protocols, researchers can effectively optimize the catalyst loading for the synthesis of 3,5-Dimethoxybiphenyl, leading to more efficient, cost-effective, and reproducible results.

References

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis. Benchchem.
  • Optimizing catalyst loading for 4-Methylbiphenyl synthesis. Benchchem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Application Notes and Protocols for the Heck Coupling Reaction of 3,5-Dimethoxy-4'-iodobenzophenone. Benchchem.
  • Heck reaction. Wikipedia.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone. Benchchem.
  • Negishi Cross-Coupling. J&K Scientific LLC.
  • Negishi Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • The Suzuki Reaction. Chem 115 Myers.

Sources

Troubleshooting

Technical Support Center: Overcoming the Low Reactivity of 3,5-Dichloroaromatics in Cross-Coupling Reactions

Welcome to the technical support center dedicated to addressing the challenges associated with the low reactivity of 3,5-dichloroaromatic compounds in cross-coupling reactions. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the low reactivity of 3,5-dichloroaromatic compounds in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to incorporate these challenging yet valuable building blocks into their synthetic strategies. Here, we move beyond standard protocols to provide in-depth, field-proven insights into why these substrates are difficult to work with and how to design robust, successful coupling strategies.

The 1,3,5-substitution pattern on an aromatic ring is a common motif in pharmaceuticals and advanced materials. However, the inherent electronic and steric properties of 3,5-dichloroaromatics present significant hurdles for standard cross-coupling methodologies. This guide provides a structured approach to troubleshooting common issues and offers optimized starting points for your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when working with 3,5-dichloroaromatics. Understanding the "why" is the first step toward a successful reaction.

Q1: Why are 3,5-dichloroaromatics so unreactive in palladium-catalyzed cross-coupling reactions?

A1: The diminished reactivity of 3,5-dichloroaromatics is a consequence of two primary factors:

  • Strong Carbon-Chlorine Bond: Aryl chlorides possess a significantly stronger C-Cl bond (bond dissociation energy ~330 kJ/mol) compared to their bromide or iodide counterparts.[1] This makes the oxidative addition of the palladium catalyst to the C-Cl bond—often the rate-limiting step in the catalytic cycle—energetically demanding and kinetically slow.[1][2]

  • Steric Hindrance: The presence of two chlorine atoms in a meta-relationship creates a sterically congested environment around the reaction centers. This steric bulk can hinder the approach of the bulky catalyst complex, further impeding the crucial oxidative addition step. While less pronounced than ortho-substitution, this "meta-hindrance" is a significant factor, especially when using sterically demanding ligands.[3]

Q2: What are the most critical parameters to optimize for these challenging substrates?

A2: For unreactive aryl chlorides, success hinges on the careful selection and optimization of four key parameters: the catalyst/ligand system, the base, the solvent, and the reaction temperature. A systematic approach to screening these variables is essential.

  • Catalyst/Ligand System: This is arguably the most critical choice. The low reactivity of the C-Cl bond necessitates the use of highly active catalysts. Modern systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition step.[4][5][6]

  • Base: The choice of base is crucial and can dramatically influence reaction outcomes. A strong, non-nucleophilic base is typically required to facilitate the transmetalation (in Suzuki-Miyaura) or deprotonation (in Buchwald-Hartwig and Sonogashira) steps without causing unwanted side reactions.[4][7]

  • Temperature: Higher reaction temperatures are frequently necessary to provide the activation energy needed to cleave the strong C-Cl bond.[4] However, excessive heat can lead to catalyst decomposition and byproduct formation.[8]

  • Solvent: The solvent must be able to dissolve the reagents and the catalytic species, and it can influence the solubility and effectiveness of the base. Common choices include toluene, dioxane, and THF.[4]

Q3: Can I achieve selective mono-coupling on a 3,5-dichloroaromatic substrate?

A3: Yes, selective mono-coupling is often achievable, and in many cases, it is the kinetically favored outcome. Because the first coupling event introduces a new substituent, the electronic and steric environment of the remaining C-Cl bond is altered. This often deactivates it towards a second coupling, allowing for the isolation of the mono-functionalized product. Achieving high selectivity typically involves:

  • Using a slight excess (1.0-1.2 equivalents) of the coupling partner.

  • Carefully controlling the reaction time and temperature to prevent over-reaction.

  • Choosing a catalyst system known for its selectivity with polychlorinated aromatics.[9]

Forcing conditions, such as higher temperatures, longer reaction times, and a larger excess of the coupling partner, are generally required to achieve di-substitution.[9][10]

Q4: What are the most common side reactions, and how can they be minimized?

A4: When working with challenging substrates, several side reactions can compete with the desired cross-coupling pathway:

  • Hydrodehalogenation: This is the replacement of a chlorine atom with a hydrogen atom, consuming the starting material.[8][11] It often arises from the presence of water or other protic sources and can be promoted by certain bases or catalyst systems that readily form palladium-hydride species.

    • Solution: Use anhydrous solvents and reagents, and carefully select the base. Weaker bases like K₃PO₄ or Cs₂CO₃ are sometimes less prone to this side reaction than strong alkoxides.[12]

  • Homocoupling: This is the dimerization of the coupling partner (e.g., boronic acid in Suzuki reactions or the alkyne in Sonogashira reactions).[11]

    • Solution: Ensure strictly anaerobic conditions, as oxygen can promote homocoupling.[13] For Sonogashira reactions, using a copper-free protocol can also suppress alkyne dimerization.[14][15]

  • Catalyst Decomposition: Indicated by the formation of palladium black, this leads to a loss of catalytic activity.

    • Solution: Ensure proper degassing of solvents and maintain an inert atmosphere. The choice of ligand is critical for stabilizing the palladium catalyst, especially at elevated temperatures.[13]

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst System: The oxidative addition step is too slow.Switch to a more active ligand: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[3][4][5] • Use a pre-formed catalyst: Palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) ensure efficient generation of the active Pd(0) species.[13] • Increase catalyst loading: For difficult couplings, increasing the loading from 1-2 mol% to 3-5 mol% may be necessary.[16]
2. Suboptimal Base/Solvent Combination: The base may be too weak, insoluble, or incompatible with the solvent.Screen stronger bases: Move from carbonates (K₂CO₃) to phosphates (K₃PO₄) or alkoxides (NaOtBu, KOtBu). Caution: Strong bases can be incompatible with sensitive functional groups.[12] • Change solvent: Aprotic polar solvents like dioxane, toluene, or THF are standard. The choice can affect base solubility and reaction kinetics.[4]
3. Insufficient Temperature: The reaction has not overcome the activation energy for C-Cl bond cleavage.Increase reaction temperature: Incrementally increase the temperature (e.g., from 80 °C to 110 °C or higher), monitoring for catalyst decomposition. Microwave heating can sometimes be effective.[4][17]
Significant Hydrodehalogenation 1. Presence of Protic Impurities: Water or other protic species are reacting to form Pd-H intermediates.Use rigorously dried reagents and solvents: Ensure all components are anhydrous. • Use a non-protic base: Switch from hydroxides or wet carbonates to anhydrous K₃PO₄, Cs₂CO₃, or an alkoxide.
2. Base-Promoted Pd-H Formation: The chosen base (e.g., strong alkoxides) may be promoting the formation of hydride species.Screen alternative bases: Try K₃PO₄ or Cs₂CO₃. • Add a hydride scavenger: In some cases, additives can help, but this is a less common approach.
Main Product is Homocoupling 1. Oxygen Contamination: O₂ can facilitate the oxidative homocoupling of boronic acids or alkynes.Ensure rigorous degassing: Use the freeze-pump-thaw method for solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[13]
2. Copper-Mediated Alkyne Dimerization (Sonogashira): The copper co-catalyst is promoting the Glaser coupling side reaction.Switch to a copper-free Sonogashira protocol: Several modern ligand systems enable efficient coupling without a copper co-catalyst.[14]
Catalyst Decomposition (Palladium Black) 1. High Temperature/Long Reaction Time: The catalyst is not stable under the required forcing conditions.Use a more robust ligand: Ligands like XPhos or BrettPhos are known to stabilize the palladium center at high temperatures.[18] • Consider a lower temperature with a more active catalyst system.
2. Impure Reagents: Amines or other reagents may contain impurities that poison the catalyst.Purify starting materials: Distill amines or filter reagents through a plug of alumina before use.
Visualized Workflows and Mechanisms

Understanding the underlying processes is key to rational troubleshooting.

The Challenge in the Catalytic Cycle

The generalized catalytic cycle for cross-coupling highlights the critical, and often difficult, first step for 3,5-dichloroaromatics.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + Ar-Cl PdII Ar-Pd(II)(Cl)L₂ OxAdd->PdII Difficult for C-Cl bond! Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII->Transmetal + R-M or R₂NH PdII_R Ar-Pd(II)(R)L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regenerated Product Ar-R (Desired Product) RedElim->Product Troubleshooting_Workflow Start Low or No Conversion CheckCatalyst Is the Catalyst System Active Enough? Start->CheckCatalyst UpgradeLigand ACTION: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, NHC) CheckCatalyst->UpgradeLigand No CheckConditions Are the Reaction Conditions Forcing Enough? CheckCatalyst->CheckConditions Yes UpgradeLigand->CheckConditions Re-run IncreaseTemp ACTION: Increase Temperature (e.g., 100-120 °C) CheckConditions->IncreaseTemp No CheckBase Is the Base Strong/Soluble Enough? CheckConditions->CheckBase Yes IncreaseTemp->CheckBase Re-run ChangeBase ACTION: Switch to a Stronger Base (e.g., K₃PO₄, NaO t Bu) CheckBase->ChangeBase No Success Reaction Successful CheckBase->Success Yes ChangeBase->Success Re-run

Caption: Troubleshooting workflow for low or no product yield.

Key Experimental Protocols

The following are generalized starting protocols for common cross-coupling reactions with a generic 3,5-dichloroaromatic substrate. Note: These are starting points and will likely require optimization for your specific substrate and coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a robust starting point for C-C bond formation.

  • Materials & Setup:

    • 3,5-dichloroaromatic (1.0 equiv)

    • Arylboronic acid (1.2 equiv for mono-coupling)

    • XPhos Pd G3 precatalyst (2 mol%)

    • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

    • Anhydrous dioxane and water (10:1 ratio, to make a 0.2 M solution)

    • Oven-dried reaction vial with a magnetic stir bar.

  • Procedure:

    • To the reaction vial, add the 3,5-dichloroaromatic, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.

    • Seal the vial with a screw cap containing a PTFE septum.

    • Evacuate and backfill the vial with argon or nitrogen (repeat 3 times).

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Place the vial in a preheated heating block or oil bath at 100-110 °C and stir vigorously.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup & Purification:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. [13]

Protocol 2: Buchwald-Hartwig Amination

This protocol is designed for C-N bond formation with primary or secondary amines.

  • Materials & Setup:

    • 3,5-dichloroaromatic (1.0 equiv)

    • Amine (1.2 equiv)

    • RuPhos Pd G3 precatalyst (2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Anhydrous toluene (to make a 0.2 M solution)

    • Glovebox or Schlenk line for handling air-sensitive reagents.

  • Procedure:

    • Inside a glovebox: To an oven-dried reaction vial, add the RuPhos Pd G3 precatalyst and NaOtBu.

    • Add the 3,5-dichloroaromatic and a magnetic stir bar.

    • Add the anhydrous toluene, followed by the amine.

    • Seal the vial tightly and bring it out of the glovebox.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS.

  • Workup & Purification:

    • After completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride.

    • Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

    • Purify by column chromatography. [4][7]

Protocol 3: Copper-Free Sonogashira Coupling

This protocol is for forming C-C bonds with terminal alkynes, avoiding copper-mediated side reactions.

  • Materials & Setup:

    • 3,5-dichloroaromatic (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • Pd(P(tBu)₃)₂ (3 mol%)

    • Diisopropylamine (DIPA) (serves as base and co-solvent)

    • Anhydrous THF (to make a 0.2 M solution)

    • Oven-dried Schlenk flask with a magnetic stir bar.

  • Procedure:

    • To the Schlenk flask under an inert atmosphere, add the 3,5-dichloroaromatic and the palladium catalyst.

    • Add anhydrous THF, followed by DIPA.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and stir.

    • Monitor the reaction by TLC or GC-MS.

  • Workup & Purification:

    • Once complete, cool the reaction and concentrate under reduced pressure to remove the solvents.

    • Redissolve the residue in an organic solvent (e.g., dichloromethane) and filter through a short plug of silica or Celite® to remove palladium residues.

    • Concentrate the filtrate and purify the product by column chromatography. [14]

References
  • Milne, J. E., & Buchwald, S. L. (2004). An In-Depth Study of the Arylation of Malonates Using Biphenyl-Based Monophosphine Ligands. Journal of the American Chemical Society, 126(40), 13028–13032. [Link]

  • de Vries, A. H. M., Mulders, J. M. C. A., Mommers, J. H. M., Henderickx, H. J. W., & de Vries, J. G. (2003). A DFT Study on the Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes. Organometallics, 22(21), 4243–4251. [Link]

  • van der Boom, M. E., & Milstein, D. (2015). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chemistry – A European Journal, 21(45), 16113–16125. [Link]

  • Powers, I. G., & Uyeda, C. (2019). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society, 141(29), 11487–11492. [Link]

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690–3693. [Link]

  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]

  • Weires, A. G., Biscoe, M. R., & Garg, N. K. (2020). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. Journal of the American Chemical Society, 142(22), 9962–9967. [Link]

  • Singh, R., & Nolan, S. P. (2015). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Catalysis Science & Technology, 5(12), 5173–5185. [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Singh, R., & Nolan, S. P. (2015). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Catalysis Science & Technology, 5(12), 5173–5185. [Link]

  • ResearchGate. (n.d.). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]

  • El-Emam, A. A., Al-Deeb, O. A., & Al-Omar, M. A. (2009). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocyclic Communications, 15(5-6), 339-344. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Oberholzer, M., & Frech, C. M. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51444. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]

  • University of California, Irvine. (n.d.). Cross-Coupling Chemistry. [Link]

  • Yin, J. (2002). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]

  • Keglevich, P., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 1205-1211. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • ResearchGate. (2010). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. [Link]

Sources

Optimization

Technical Support Center: Efficient Removal of Palladium Catalyst from 3,5-Dimethoxybiphenyl

Welcome to the Technical Support Center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal, spec...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal, specifically from 3,5-Dimethoxybiphenyl synthesized via Suzuki-Miyaura coupling or similar cross-coupling reactions. Palladium-catalyzed reactions are powerful tools in organic synthesis, but residual palladium in the final product is a significant concern, especially in the pharmaceutical industry due to stringent regulatory limits.[1][2][3] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the required purity for your compound.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium from my 3,5-Dimethoxybiphenyl product?

It is crucial for several reasons:

  • Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the ICH have established strict limits on elemental impurities.[1][4][5] The permitted daily exposure (PDE) for palladium for oral medications is 100 µ g/day , which often translates to a concentration limit of around 10 ppm in the API, depending on the daily dosage.[6][7][8][9]

  • Toxicity and Health Concerns: Palladium, while essential for catalysis, can be toxic and is a known allergen.[6] Its removal is a critical safety measure for any compound intended for biological applications.

  • Catalytic Activity in Subsequent Steps: Residual palladium can interfere with downstream synthetic steps, leading to unwanted side reactions or decomposition of intermediates.

  • Product Stability: Trace metals can sometimes affect the long-term stability and shelf-life of the final product.

Q2: What are the common forms of palladium contamination I might be dealing with?

Palladium can exist in various forms in your crude product mixture, which can complicate its removal.[10] These include:

  • Homogeneous Species: Soluble palladium complexes, often still coordinated to ligands (e.g., phosphines) used in the reaction.

  • Heterogeneous Species: Insoluble palladium(0) nanoparticles or larger agglomerates, often appearing as a black precipitate.

  • Multiple Oxidation States: Palladium can be present in different oxidation states (e.g., Pd(0), Pd(II)), each with different solubility and reactivity profiles, requiring different removal strategies.[10]

Q3: I've already performed column chromatography, but my palladium levels are still high. Why?

While column chromatography is a standard purification technique, it is often insufficient for complete palladium removal.[11] This can be due to:

  • Co-elution: Some soluble palladium complexes can have similar polarities to the desired product, causing them to co-elute.

  • Formation of Colloidal Palladium: Finely dispersed palladium nanoparticles can pass through the silica gel bed.

  • Ligand Effects: The phosphine ligands used in many coupling reactions can be challenging to separate from the product and may carry palladium with them.

For these reasons, a dedicated palladium scavenging step is often necessary either before or after chromatographic purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may face during the purification of 3,5-Dimethoxybiphenyl and provides actionable solutions.

Issue 1: High Palladium Levels After Initial Work-up and Filtration

  • Potential Cause: The palladium species are likely soluble in your organic solvent and are not being removed by simple filtration.

  • Solution: Adsorbent-Based Scavenging. This is one of the most effective and widely used methods for palladium removal.[10] Scavengers are solid supports functionalized with ligands that have a high affinity for palladium.

    • Mechanism: The process involves chemisorption, where the palladium in solution binds to the functional groups on the scavenger's surface.[10] This heterogeneous mixture allows for easy removal of the palladium-bound scavenger by filtration.

    Workflow for Scavenger Selection and Application

    Scavenger_Workflow Start Crude 3,5-Dimethoxybiphenyl (High Pd Content) Screen Screen Scavengers: - Activated Carbon - Thiol-Functionalized Silica - Amine-Functionalized Silica - Polymer-Bound Scavengers Start->Screen Optimize Optimize Conditions: - Scavenger Loading - Temperature - Time Screen->Optimize Select best performer(s) Filter Filter to Remove Scavenger-Pd Complex Optimize->Filter Analyze Analyze Filtrate for Residual Pd (ICP-MS) Filter->Analyze Analyze->Optimize Specification Not Met End Purified Product (<10 ppm Pd) Analyze->End Specification Met

    Caption: A workflow for selecting and optimizing a palladium scavenger.

    Detailed Protocol: Scavenging with Activated Carbon

    Activated carbon is a cost-effective and versatile scavenger capable of adsorbing a wide range of palladium species.[12][13]

    • Preparation: Dissolve the crude 3,5-Dimethoxybiphenyl in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF) to a concentration of approximately 50-100 mg/mL.

    • Scavenger Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. A typical starting point is 0.1 to 0.5 times the weight of the crude product.[10]

    • Stirring: Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours.[10] The optimal time and temperature should be determined experimentally.

    • Filtration: Allow the mixture to cool to room temperature and filter through a pad of Celite® to remove the activated carbon. Wash the filter cake with fresh solvent to ensure complete recovery of the product.

    • Analysis: Concentrate the filtrate and analyze a sample for palladium content using ICP-MS or a similar technique.

    Detailed Protocol: Scavenging with Thiol-Functionalized Silica (e.g., SiliaMetS® Thiol)

    Thiol-based scavengers are highly efficient due to the strong affinity of sulfur for palladium.[14][15]

    • Preparation: Dissolve the crude product in a suitable solvent.

    • Scavenger Addition: Add the thiol-functionalized silica scavenger. The amount needed can be calculated based on the initial palladium concentration or the amount of catalyst used. It is often recommended to start with at least 4 equivalents of the scavenger relative to the amount of palladium.[16]

    • Stirring: Stir the mixture, typically at room temperature or slightly elevated temperatures, for a period ranging from 1 to 24 hours.

    • Filtration: Remove the scavenger by filtration. Wash the silica with fresh solvent.

    • Analysis: Concentrate the filtrate and determine the residual palladium concentration.

Issue 2: The Chosen Scavenger is Ineffective or Leads to Product Loss

  • Potential Cause 1: Incorrect Scavenger Type. The effectiveness of a scavenger can be highly dependent on the oxidation state of the palladium and the ligands present.[10]

  • Solution 1: Screen a Panel of Scavengers. It is advisable to screen a small panel of scavengers with different functionalities (e.g., thiol, amine, triazine-based) to identify the most effective one for your specific reaction conditions.[17]

  • Potential Cause 2: Product Adsorption. The product itself may be adsorbing to the scavenger, leading to reduced yield.

  • Solution 2: Optimize Scavenger Loading and Contact Time. Use the minimum amount of scavenger and the shortest contact time necessary to achieve the desired palladium levels. This can be determined through small-scale optimization experiments.

Comparison of Common Palladium Scavenging Methods
MethodEfficiencyCostScalabilityAdvantagesDisadvantages
Activated Carbon Good to ExcellentLowExcellentBroad applicability, removes color impurities.[12][13]Can require higher loadings, potential for product loss via adsorption.[10]
Thiol-Functionalized Silica ExcellentHighGoodHigh efficiency and selectivity for palladium.[14][15]Higher cost, potential for thiol leaching in some cases.
Amine-Functionalized Silica Moderate to GoodModerateGoodEffective for certain palladium species.Generally less efficient than thiol-based scavengers.
Polymer-Bound Scavengers Good to ExcellentHighGoodHigh capacity and can be used in flow chemistry.[10][18]Higher cost, swelling of the polymer can be an issue.
Aqueous L-Cysteine Wash GoodLowExcellentInexpensive, avoids solid waste.Requires a biphasic system, may not be effective for all palladium species.[19]

Issue 3: Residual Palladium Remains Even After Scavenging

  • Potential Cause: The remaining palladium may be in a form that is not effectively captured by the chosen scavenger, or the product may have a very high affinity for palladium.

  • Solution 1: Aqueous Extraction with a Chelating Agent. An aqueous wash with a solution of a chelating agent like L-cysteine or N-acetylcysteine can be effective.[1][20] The chelating agent complexes with the palladium, partitioning it into the aqueous phase.

    Detailed Protocol: L-Cysteine Aqueous Wash
    • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate, toluene).

    • Aqueous Solution: Prepare a 1-5% aqueous solution of L-cysteine.

    • Extraction: Wash the organic layer with the L-cysteine solution one to three times. Vigorous stirring is recommended to ensure good phase mixing.

    • Separation: Separate the aqueous layer. Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Analysis: Remove the solvent and analyze for residual palladium.

  • Solution 2: Recrystallization. Recrystallization is an excellent final purification step that can significantly reduce the levels of palladium and other impurities.[10][21]

    Guidelines for Recrystallization of 3,5-Dimethoxybiphenyl
    • Solvent Selection: The key is to find a solvent system where 3,5-Dimethoxybiphenyl is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For 3,5-Dimethoxybiphenyl, consider solvent systems like ethanol/water, acetone/water, or heptane/ethyl acetate.

    • Procedure:

      • Dissolve the compound in the minimum amount of hot solvent.

      • If the solution is colored, you can perform a hot filtration through a small amount of activated carbon to remove colored impurities.

      • Allow the solution to cool slowly to room temperature to form well-defined crystals.

      • Further cool the flask in an ice bath to maximize crystal yield.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Decision Tree for Palladium Removal Strategy

Palladium_Removal_Strategy Start Crude Product (>100 ppm Pd) Initial_Purification Initial Purification (e.g., Column Chromatography) Start->Initial_Purification Check_Pd1 Pd > 10 ppm? Initial_Purification->Check_Pd1 Scavenging Perform Scavenging (Activated Carbon or Silica Scavenger) Check_Pd1->Scavenging Yes Final_Product Final Product (<10 ppm Pd) Check_Pd1->Final_Product No Check_Pd2 Pd > 10 ppm? Scavenging->Check_Pd2 Aqueous_Wash Aqueous L-Cysteine Wash Check_Pd2->Aqueous_Wash Yes Check_Pd2->Final_Product No Recrystallization Recrystallization Aqueous_Wash->Recrystallization Recrystallization->Final_Product

Caption: A decision-making flowchart for palladium removal.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Osaka Gas Chemicals.
  • Removal of palladium ions from aqueous systems by chemically modified cysteine carbon powder.
  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • SiliametS Metal Scavengers. Velocity Scientific Solutions.
  • Irreversible uptake of palladium from aqueous systems using l-cysteine methyl esterphysisorbed on carbon black.
  • Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.
  • Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING. CPHI Online.
  • How can i remove palladium Pd catalyst easily?
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Osaka Gas Chemicals.
  • How can i remove palladium Pd catalyst easily?
  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP).
  • Scavenging Technologies
  • Calcul
  • WO2006048746A2 - Methods for the removal of heavy metals.
  • Your trick to remove residual palladium : r/Chempros. Reddit.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF.
  • How to Remove Palladium in three easy steps. Biotage.
  • ICH Q3D Elemental Impurities.
  • Standards for Elemental Impurities in Pharmaceuticals. Reagecon Knowledge.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Nitration of 3,5-Dimethoxybiphenyl

Welcome to the technical support center for the nitration of 3,5-dimethoxybiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophil...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 3,5-dimethoxybiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Given the highly activated nature of the 3,5-dimethoxyphenyl ring, this reaction is prone to several side reactions that can impact yield, purity, and regioselectivity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges.

The insights and protocols described herein are synthesized from established principles of physical organic chemistry and data from analogous highly activated aromatic systems, as specific literature on the nitration of 3,5-dimethoxybiphenyl is limited.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture turns dark brown/black upon addition of the nitrating agent. Is this normal, and what causes it?

A1: A dark coloration is a common observation when nitrating highly activated aromatic compounds like 3,5-dimethoxybiphenyl and often indicates the formation of unwanted side products.

Causality: The two methoxy groups on one of the phenyl rings are strong activating groups, making the aromatic system electron-rich. This high electron density increases the substrate's susceptibility to oxidation by the nitrating agent (or impurities within it, such as nitrous acid). This oxidation can lead to the formation of highly colored and often polymeric byproducts. A common side reaction in similar systems, like the nitration of 1,3,5-trimethoxybenzene, is the formation of benzoquinones and coupled products, which are intensely colored.[1][2]

Troubleshooting Guide:

  • Lower the Reaction Temperature: Perform the reaction at a significantly lower temperature. A starting point of 0°C to -10°C is recommended. This slows down the rate of both the desired nitration and the undesired oxidation, but often disfavors the higher activation energy oxidation pathway more significantly.

  • Controlled Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 3,5-dimethoxybiphenyl, ensuring the temperature does not rise. This maintains a low instantaneous concentration of the nitrating species, reducing the likelihood of oxidative side reactions.

  • Choice of Nitrating Agent: A milder nitrating agent can be beneficial. Instead of a harsh mixture of concentrated nitric and sulfuric acids, consider using a pre-formed nitronium salt like nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent, which can provide a more controlled reaction. Another approach is using nitric acid in acetic anhydride, which can also be less oxidizing under carefully controlled conditions.

  • High Purity Reagents: Ensure that the nitric acid used is of high purity and free from significant amounts of nitrous acid (HNO₂), which is a known catalyst for oxidative processes.

Q2: I am observing multiple spots on my TLC plate, and mass spectrometry suggests the presence of dinitrated and even trinitrated products. How can I improve the selectivity for mononitration?

A2: The formation of multiple nitrated products is a classic challenge in the nitration of highly activated aromatic rings. The introduction of the first nitro group is often not deactivating enough to prevent further nitration under the reaction conditions.

Causality: The 3,5-dimethoxybiphenyl substrate is highly nucleophilic. After the first electrophilic substitution, the resulting mononitro-3,5-dimethoxybiphenyl is still a relatively activated system, making it susceptible to a second nitration.[3]

Troubleshooting Guide:

ParameterRecommendationRationale
Stoichiometry Use a stoichiometric amount (1.0-1.1 equivalents) of the nitrating agent.Minimizes the availability of the electrophile for subsequent nitration of the mononitrated product.
Temperature Maintain a low and constant temperature (e.g., 0°C or below).Reduces the overall reaction rate, allowing for better control and minimizing over-reaction.[3]
Reaction Time Monitor the reaction closely using TLC or LC-MS.Quench the reaction as soon as the starting material is consumed to prevent the formation of polynitrated species.
Reverse Addition Consider adding the solution of 3,5-dimethoxybiphenyl to the nitrating agent.This can sometimes help to control the reaction, although it may not be suitable for all systems.

Experimental Protocol for Selective Mononitration (Based on analogous systems):

  • Dissolve 1 equivalent of 3,5-dimethoxybiphenyl in a suitable inert solvent (e.g., dichloromethane or acetonitrile) and cool the solution to 0°C in an ice bath.

  • Slowly add a pre-cooled solution of 1.05 equivalents of the nitrating agent (e.g., fuming nitric acid in sulfuric acid) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC every 15 minutes.

  • Once the starting material is no longer visible by TLC, immediately quench the reaction by pouring it slowly onto a mixture of crushed ice and water.

  • Proceed with the work-up and purification as described in Q4.

Q3: I am unsure about the regioselectivity of the nitration. Which isomer is the expected major product?

A3: Predicting the exact regioselectivity can be complex due to the competing directing effects of the substituents. However, we can make an educated prediction based on established principles of electrophilic aromatic substitution.

Mechanistic Rationale:

  • The 3,5-dimethoxyphenyl ring is highly activated by the two meta-directing methoxy groups. These groups strongly direct electrophilic attack to the positions ortho and para to them. In this case, the 2, 4, and 6 positions are all activated.

  • The unsubstituted phenyl ring acts as a weakly activating ortho-, para-directing group.

The positions on the dimethoxy-substituted ring (2, 4, and 6) are significantly more activated than any position on the unsubstituted ring. Therefore, nitration will predominantly occur on the dimethoxy-substituted ring. Of the available positions (2, 4, and 6), the 4-position is para to both methoxy groups, and the 2- and 6-positions are ortho. Steric hindrance from the other phenyl ring at the 1-position might slightly disfavor nitration at the 2- and 6-positions. Thus, 4-nitro-3,5-dimethoxybiphenyl is the most likely major product.

G

Caption: Logical workflow for predicting the major product of nitration.

Q4: My crude product is an oily residue and contains acidic impurities. What is a reliable purification strategy?

A4: The presence of acidic byproducts, such as nitrophenols resulting from demethylation, and residual mineral acids from the reaction mixture necessitates a specific work-up and purification procedure.

Troubleshooting and Purification Protocol:

  • Quenching: Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This will dilute the acid and precipitate the crude product.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane. Perform 2-3 extractions to ensure complete recovery.

  • Neutralizing Wash: Combine the organic extracts and wash them sequentially with:

    • Water (to remove the bulk of the acids).

    • A saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining strong acids and convert acidic organic byproducts into their water-soluble salts.[4] Caution: This wash will generate CO₂ gas; ensure to vent the separatory funnel frequently.

    • Brine (saturated NaCl solution) to help remove dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Chromatography: The resulting crude product will likely be a mixture of isomers. Purification by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is typically required to isolate the desired pure isomer.

G start Crude Reaction Mixture quench Quench on Ice/Water start->quench extract Extract with Organic Solvent quench->extract wash_h2o Wash with Water extract->wash_h2o wash_nahco3 Wash with sat. NaHCO3 (Removes Acidic Impurities) wash_h2o->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry over Na2SO4/MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography (Isomer Separation) concentrate->chromatography end Pure Nitrated Product chromatography->end

Caption: Recommended purification workflow for nitrated 3,5-dimethoxybiphenyl.

References

  • Bellamy, A. J., Golding, P., & Ward, S. J. (2002). Nitration of 1,3,5-trimethoxybenzene. Journal of Chemical Research, 2002(8), 412-413.
  • Waterlot, C., Haskiak, B., & Couturier, D. (2000). The dichotomy between nitration of substituted 1,4-dimethoxybenzenes and formation of corresponding 1,4-benzoquinones by using nitric and sulfuric acid. Journal of Chemical Research, Synopses, (3), 106-107.
  • BenchChem. (2025). Controlling regioselectivity in aromatic nitration reactions.
  • BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Prakash, G. K. S., & Yudin, A. K. (1997). Ipso-Nitration of Arylsilanes. In Synthetic Methods of Organometallic and Inorganic Chemistry (Vol. 2, pp. 139-141). Thieme.
  • Smith, K., & Musson, A. (1998). A new method for the regioselective nitration of aromatic compounds by dinitrogen pentoxide. Journal of the Chemical Society, Perkin Transactions 1, (10), 1749-1754.
  • Moodie, R. B., & Schofield, K. (1994). The nitration of very reactive aromatic compounds. Accounts of Chemical Research, 27(10), 287-293.

Sources

Optimization

Troubleshooting guide for the synthesis of 3,5-Dimethoxybiphenyl

Answering the call of complex molecular construction, this Technical Support Center guide is dedicated to the synthesis of 3,5-Dimethoxybiphenyl. As a Senior Application Scientist, my goal is to provide you with not just...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex molecular construction, this Technical Support Center guide is dedicated to the synthesis of 3,5-Dimethoxybiphenyl. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep, mechanistic understanding of the process, empowering you to troubleshoot effectively and optimize for success. We will primarily focus on the Suzuki-Miyaura cross-coupling reaction, the most robust and widely utilized method for this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to address the common hurdles and questions that arise during the synthesis of 3,5-Dimethoxybiphenyl.

Section 1: Reaction Setup and Optimization

Question 1: I am planning the synthesis of 3,5-Dimethoxybiphenyl. Which synthetic route offers the best balance of yield, reliability, and substrate availability?

Answer: The Suzuki-Miyaura cross-coupling reaction is the preeminent method for synthesizing 3,5-Dimethoxybiphenyl.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For your target molecule, this typically involves the coupling of 3,5-dimethoxyphenylboronic acid with an aryl halide, such as bromobenzene or iodobenzene .

The core advantages of this approach are its high functional group tolerance, the commercial availability and stability of the boronic acid reagent, and reaction conditions that are generally milder than many other cross-coupling methods.[1][2]

Question 2: What are the critical parameters to consider when selecting a catalyst, base, and solvent for this specific Suzuki-Miyaura coupling?

Answer: The interplay between the catalyst, base, and solvent is crucial for maximizing yield and minimizing side reactions.[3][4] The choice of these components directly influences the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]

Here is a summary of common starting conditions. Optimization is often necessary, but this table provides an evidence-based starting point.

ComponentCommon OptionsRationale & Key Considerations
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂Pd(PPh₃)₄ : A Pd(0) source that can directly enter the catalytic cycle. It is sensitive to air and heat.
Pd(OAc)₂ : A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It requires a phosphine ligand to be added separately.
Ligand PPh₃, PCy₃, SPhosPPh₃ (Triphenylphosphine) : A standard, cost-effective ligand suitable for many simple couplings.
(if using Pd(OAc)₂)PCy₃ (Tricyclohexylphosphine) : A more electron-rich and bulky ligand that can promote oxidative addition, especially with less reactive aryl chlorides.[5]
SPhos : A highly active biarylphosphine ligand known to facilitate difficult couplings, often allowing for lower catalyst loadings and temperatures.[6][7]
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[8] K₃PO₄ is a moderately strong base effective in many systems. Cs₂CO₃ is a stronger base that can accelerate the reaction but may also promote side reactions if not carefully controlled.[9] Carbonates are often used in aqueous/organic biphasic systems.
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂OA biphasic system is common. The organic solvent (e.g., Toluene, Dioxane) solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[8][10]
Section 2: Troubleshooting Byproducts and Low Yield

Question 3: My reaction yield is poor, and TLC/LCMS analysis shows significant unreacted starting materials. What are the likely causes and how can I fix this?

Answer: Low conversion is a common issue that can typically be traced back to one of several key factors. The primary suspect is often the deactivation of the palladium catalyst.

Troubleshooting Steps:

  • Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. This is one of the most frequent causes of failed Suzuki reactions.

    • Solution: Ensure all solvents are rigorously degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[11][12] The reaction itself must be run under a positive pressure of an inert gas.

  • Inactive Catalyst or Ligand Degradation: The catalyst or ligand may have degraded during storage.

    • Solution: Use a fresh bottle of catalyst and ligand. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the phosphine ligand has not been oxidized.

  • Insufficient Base or Poor Mixing: The base is critical for the transmetalation step. If it is not strong enough, or if it is not sufficiently soluble in the reaction medium, the reaction will stall.

    • Solution: Ensure vigorous stirring, especially in biphasic systems. Consider switching to a stronger or more soluble base (e.g., from Na₂CO₃ to K₃PO₄).

  • Low Reaction Temperature: The oxidative addition step, particularly with aryl bromides, can be slow.

    • Solution: Gradually increase the reaction temperature. A typical range for these reactions is 80-100 °C.[3]

Below is a workflow to diagnose and address low conversion issues.

G start Low Yield / Incomplete Reaction check_o2 Was the system rigorously degassed and kept under inert gas? start->check_o2 degas Degas solvents (sparge or freeze-pump-thaw) and rerun under Ar/N2. check_o2->degas No check_catalyst Are the catalyst and ligand fresh and active? check_o2->check_catalyst Yes success Problem Solved degas->success new_reagents Use fresh catalyst/ligand. Consider a more active ligand (e.g., SPhos). check_catalyst->new_reagents No check_base Is the base strong enough and is mixing efficient? check_catalyst->check_base Yes new_reagents->success optimize_base Increase stirring speed. Switch to a stronger base (e.g., K3PO4). check_base->optimize_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes optimize_base->success increase_temp Increase temperature in increments (e.g., to 90-100 °C). Monitor by TLC. check_temp->increase_temp No check_temp->success Yes increase_temp->success G ArX Bromobenzene (Ar-X) Desired Desired Product 3,5-Dimethoxybiphenyl (Ar-Ar') ArX->Desired Dehalogenation Dehalogenation (Ar-H) ArX->Dehalogenation ArB 3,5-Dimethoxyphenyl- boronic Acid (Ar'-B(OH)2) ArB->Desired Homocoupling Homocoupling (Ar'-Ar') ArB->Homocoupling Protodeboronation Protodeboronation (Ar'-H) ArB->Protodeboronation

Caption: Competing pathways in the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 3,5-Dimethoxybiphenyl

This protocol is a representative procedure. Modifications may be necessary based on the specific scale and available reagents.

Materials:

  • 3,5-Dimethoxyphenylboronic acid (1.2 mmol)

  • Bromobenzene (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (2.5 mL)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dimethoxyphenylboronic acid, bromobenzene, Pd(PPh₃)₄, and K₂CO₃.

  • Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the toluene and water (previously degassed by sparging with Ar or N₂ for 20 minutes) to the flask via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LCMS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel. [13]A gradient elution starting with pure hexanes and gradually increasing the proportion of ethyl acetate (e.g., 0% to 10% EtOAc in hexanes) is typically effective for separating the non-polar byproducts from the slightly more polar desired product.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. Available from: [Link]

  • Molander, G. A., & Vaper, D. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(51), 20836-20847. Available from: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. Available from: [Link]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Chemistry, st-2020-k0400-c. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 517-522. Available from: [Link]

  • Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(13), 2032-2039. Available from: [Link]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Available from: [Link]

  • Molander, G. A., & Vaper, D. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(51), 20836-20847. Available from: [Link]

  • Chemistry Teacher. (2024). Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]

  • Li, J., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 18(9), 11267-11281. Available from: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(7), 4470-4480. Available from: [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Workup &amp; Purification for 3,5-Dimethoxybiphenyl Suzuki Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3,5-dimethoxybiphenyl via Suzuki-Miyaura cross-coupling.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3,5-dimethoxybiphenyl via Suzuki-Miyaura cross-coupling. While the Suzuki reaction is renowned for its reliability, the workup and purification stages are critical for obtaining a high-purity final product and can often present unforeseen challenges.

This document moves beyond a simple procedural list, offering a troubleshooting framework in a question-and-answer format. We will explore the causality behind common issues and provide field-proven solutions to guide you through a successful purification process.

Section 1: Standard Workup Protocol: A Validated Baseline

A robust workup procedure is the foundation of product isolation. The following protocol is a generalized yet effective starting point for the Suzuki coupling reaction yielding 3,5-dimethoxybiphenyl.

Experimental Protocol: General Workup for 3,5-Dimethoxybiphenyl
  • Reaction Cooldown & Quenching:

    • Upon reaction completion (as determined by TLC or LC-MS), cool the reaction vessel to room temperature.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Toluene). This step is crucial to prevent product precipitation upon addition of the aqueous phase.

  • Initial Filtration (Optional but Recommended):

    • Filter the diluted mixture through a pad of Celite®. This will remove the bulk of the heterogeneous palladium catalyst (often seen as palladium black) and inorganic salts (e.g., carbonates, phosphates).[1]

    • Rinse the flask and Celite® pad with additional organic solvent to ensure quantitative transfer.

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water or 1M NaOH (aq): To remove water-soluble inorganic byproducts and unreacted boronic acid (by converting it to the water-soluble boronate salt).[2][3]

      • Brine (satuated NaCl solution): To remove residual water from the organic layer and help break any emulsions.

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude 3,5-dimethoxybiphenyl can then be purified, typically by flash column chromatography on silica gel, using a non-polar eluent system (e.g., Hexanes/Ethyl Acetate gradient).

Workflow Visualization

G start Reaction Mixture (Post-Coupling) cooldown Cool to RT & Dilute (e.g., Ethyl Acetate) start->cooldown filter Filter through Celite® (Removes Pd Black, Salts) cooldown->filter extract Aqueous Workup (Separatory Funnel) filter->extract wash1 Wash with 1M NaOH(aq) (Removes Boronic Acid) extract->wash1 wash2 Wash with Brine (Removes Water) wash1->wash2 dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash2->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify end Pure 3,5-Dimethoxybiphenyl purify->end

Caption: Standard experimental workflow for the workup of 3,5-dimethoxybiphenyl.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the workup phase.

Category: Product Contamination

Q1: My final product is dark-colored and shows residual palladium by ICP or NMR. How can I effectively remove the palladium catalyst?

Expert Analysis: Palladium contamination is a frequent issue, particularly in pharmaceutical development where metal limits are stringent. The dark color is often due to palladium black, the inactive, precipitated form of Pd(0).[4] Soluble Pd(II) species can also persist. Removal requires targeted strategies.

Solutions:

  • Initial Filtration: Always filter the reaction mixture through Celite® before extraction. This is the most effective first step for removing heterogeneous palladium black.[1]

  • Aqueous Washes: Some palladium species can be removed with specific aqueous washes. A wash with a mild reducing agent solution, such as 20% aqueous sodium bisulfite (NaHSO₃) at an elevated temperature, has been shown to be effective in reducing palladium content significantly.[5]

  • Activated Carbon: After concentrating the crude product, redissolve it in a suitable solvent and stir with activated carbon for a few hours. The carbon can adsorb residual palladium. Filter through Celite® to remove the carbon before final concentration.

  • Metal Scavengers: For challenging cases, silica-based scavengers are highly effective.

    • SiliaMetS® Thiol or Thiourea: These functionalized silica gels have a high affinity for palladium. The crude product can be passed through a plug of the scavenger or stirred with it in solution. This is often the most robust method for achieving very low ppm levels of palladium.[6]

Troubleshooting Flowchart: Palladium Removal

G start Crude Product Contaminated with Pd celite Was mixture filtered through Celite post-reaction? start->celite scavenger Use Metal Scavenger (e.g., SiliaMetS Thiol) celite->scavenger No (Start Here) wash Perform Aqueous Wash (e.g., aq. NaHSO₃) celite->wash Yes scavenger->wash carbon Treat with Activated Carbon purify Purify via Chromatography carbon->purify wash->carbon end Product with <10 ppm Pd purify->end

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of 3,5-Dimethoxybiphenyl and 3,5-Dihydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substitution The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substitution

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The nature and position of substituents on the phenyl rings can dramatically influence the molecule's physicochemical properties and, consequently, its pharmacological profile. This guide focuses on the comparison of two such analogues: 3,5-Dimethoxybiphenyl and 3,5-Dihydroxybiphenyl. The primary structural difference lies in the presence of methoxy (-OCH₃) groups in the former and hydroxyl (-OH) groups in the latter at the 3 and 5 positions. This seemingly minor alteration has profound implications for their biological activity, primarily due to differences in electron-donating capacity, hydrogen bonding potential, and polarity.

At a Glance: Comparative Biological Activities

Biological Activity3,5-Dimethoxybiphenyl3,5-DihydroxybiphenylKey Takeaway
Antioxidant Activity Data not availableData not availableThe presence of hydroxyl groups in 3,5-dihydroxybiphenyl is expected to confer superior antioxidant activity compared to the methoxy-substituted analog due to the ability to donate hydrogen atoms.
Anti-inflammatory Activity Data not available for the specific compound. Related dimethoxy compounds show activity.Data not availableBoth structures have the potential for anti-inflammatory effects, but experimental data is needed for a direct comparison.
Anticancer Activity Data not available for the specific compound. Related dimethoxy compounds show cytotoxicity.Potent activity against melanoma cell lines.3,5-Dihydroxybiphenyl has demonstrated significant anticancer potential, particularly against melanoma.
Tyrosinase Inhibition A related compound, 3,5-dimethoxyphenol, shows potent inhibition.Data not availableThe substitution pattern suggests potential for tyrosinase inhibition in both compounds, warranting further investigation.

Delving Deeper: A Mechanistic and Experimental Overview

Antioxidant Activity: The Role of Hydroxyl Groups

Theoretical Framework: The antioxidant potential of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating radical chain reactions. The resulting phenoxyl radical is stabilized by resonance. In 3,5-dihydroxybiphenyl, the two hydroxyl groups can actively participate in this process. In contrast, the methoxy groups of 3,5-dimethoxybiphenyl are less effective hydrogen donors. While they are electron-donating and can influence the redox potential of the aromatic ring, they do not directly scavenge radicals in the same manner as hydroxyl groups.

Experimental Data: Currently, specific IC₅₀ values for the antioxidant activity of both 3,5-Dimethoxybiphenyl and 3,5-Dihydroxybiphenyl from standardized assays like DPPH and ABTS are not readily available in the literature. However, based on the established principles of antioxidant chemistry, it is strongly hypothesized that 3,5-dihydroxybiphenyl would exhibit significantly higher antioxidant capacity.

Anti-inflammatory Activity: Targeting Inflammatory Mediators

Causality Behind Experimental Choices: The in vitro assessment of anti-inflammatory activity often focuses on the inhibition of key inflammatory mediators, such as nitric oxide (NO), produced by macrophages upon stimulation with lipopolysaccharide (LPS). The RAW 264.7 macrophage cell line is a widely accepted model for this purpose. A reduction in NO production is a primary indicator of a compound's potential to mitigate inflammatory responses.

Experimental Insights: While direct experimental data on the anti-inflammatory effects of 3,5-dimethoxybiphenyl and 3,5-dihydroxybiphenyl is limited, studies on structurally related compounds provide valuable insights. For instance, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid has been shown to suppress the production of nitric oxide and other pro-inflammatory mediators in LPS-stimulated microglial cells. This suggests that the 3,5-dimethoxy substitution pattern can be a part of a pharmacophore for anti-inflammatory activity. Further investigation is required to determine the specific activity of 3,5-dimethoxybiphenyl and to compare it with its dihydroxy counterpart.

Anticancer Activity: Inducing Cell Death in Malignant Cells

Mechanism of Action: The antiproliferative activity of many chemotherapeutic agents is mediated through the induction of apoptosis, or programmed cell death. The MTT assay is a standard colorimetric assay used to assess cell viability and cytotoxicity. A lower IC₅₀ value indicates greater potency in inhibiting cell growth.

Experimental Data Summary:

CompoundCell LineIC₅₀ (µM)Reference
3,5-Dihydroxybiphenyl (analog 11)A375 (Melanoma)2.9 (at 24h)[1]
3,5-Dihydroxybiphenyl (analog 12)A375 (Melanoma)3.8 (at 24h)[1]
3,5-Dihydroxybiphenyl (analog 11)CN (Melanoma)1.7 (preliminary)[1]
3,5-Dihydroxybiphenyl (analog 12)CN (Melanoma)2.0 (preliminary)[1]

Note: The IC₅₀ values for 3,5-dihydroxybiphenyl are for two closely related hydroxylated biphenyl compounds from the same study.

Studies have demonstrated the potent anticancer activity of hydroxylated biphenyls. For example, two novel hydroxylated biphenyl compounds, structurally similar to 3,5-dihydroxybiphenyl, exhibited significant antiproliferative activity against several malignant melanoma cell lines with IC₅₀ values in the low micromolar range.[1] In contrast, while data for 3,5-dimethoxybiphenyl is not available, other dimethoxy- and trimethoxyphenyl derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer.[2][3] The presence of hydroxyl groups appears to be a key determinant of the potent anti-melanoma activity observed.

Enzyme Inhibition: The Case of Tyrosinase

Significance of Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of agents for treating hyperpigmentation disorders and for use in cosmetics as skin-whitening agents.

Structure-Activity Relationship: The ability of phenolic compounds to inhibit tyrosinase is often linked to their capacity to chelate the copper ions in the enzyme's active site. Both hydroxyl and methoxy groups can influence this interaction.

Available Data: A study on 3,5-dimethoxyphenol (a related but not identical compound) indicates it has potent tyrosinase-inhibiting activity. However, quantitative data such as an IC₅₀ value is not provided. Conversely, research on other dihydroxybiphenyl isomers, such as 4,4'-dihydroxybiphenyl, has shown potent tyrosinase inhibition.[4] The inhibitory potential of 3,5-dihydroxybiphenyl remains to be explicitly determined. The structural features of both 3,5-dimethoxybiphenyl and 3,5-dihydroxybiphenyl suggest they could interact with the tyrosinase active site, but direct comparative studies are necessary to ascertain their relative potencies.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound (at various concentrations) to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

DPPH_Assay_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH and Test Compound in 96-well plate A->C B Prepare Test Compound Dilutions B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

DPPH Radical Scavenging Assay Workflow
MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HCT-116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.

  • Calculation of Cell Viability: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate % Cell Viability & IC50 G->H

MTT Assay Workflow for Cytotoxicity

Conclusion and Future Directions

This comparative guide highlights the significant influence of hydroxyl versus methoxy substitutions on the biological activity of the biphenyl scaffold. While 3,5-dihydroxybiphenyl has shown promising anticancer activity, particularly against melanoma, a comprehensive understanding of its full therapeutic potential, as well as that of 3,5-dimethoxybiphenyl, is hampered by a lack of direct comparative data across a range of biological assays.

Future research should prioritize the following:

  • Direct Comparative Studies: Conducting head-to-head comparisons of 3,5-dimethoxybiphenyl and 3,5-dihydroxybiphenyl in standardized antioxidant, anti-inflammatory, anticancer, and enzyme inhibition assays to obtain quantitative IC₅₀ values.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by each compound to understand the basis of their biological activities.

  • In Vivo Studies: For compounds that demonstrate significant in vitro activity, progressing to preclinical in vivo models is crucial to assess their efficacy and safety profiles.

By systematically addressing these knowledge gaps, the scientific community can better evaluate the potential of these biphenyl derivatives as leads for the development of novel therapeutic agents.

References

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. [Link]
  • IC 50 values for 11 and 12. The concentrations of compounds 11 and 12.... ResearchGate. [Link]
  • Calculated IC50 of each compound on tyrosinase and laccase enzymes and.... ResearchGate. [Link]
  • IC 50 values for selected compounds versus DO activity of human tyrosinase.. [Link]
  • Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. [Link]
  • Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. [Link]
  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. National Institutes of Health. [Link]
  • A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. MDPI. [Link]
  • IC50 values of the antioxidant activity test using DPPH method. ResearchGate. [Link]
  • Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. National Institutes of Health. [Link]
  • New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. MDPI. [Link]
  • Variations in IC50 Values with Purity of Mushroom Tyrosinase. National Institutes of Health. [Link]

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Comparative

The Biphenyl Scaffold in Medicinal Chemistry: A Comparative Guide to 3,5-Dimethoxybiphenyl and Its Isomers

Introduction: The Biphenyl Moiety as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "priv...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a variety of biological targets. The biphenyl moiety, consisting of two connected phenyl rings, is a quintessential example of such a scaffold.[1][2] Its inherent structural rigidity, coupled with the potential for diverse functionalization, allows for the creation of molecules with finely tuned pharmacological profiles.[1][3] This guide provides an in-depth technical comparison of 3,5-dimethoxybiphenyl and its methoxy-substituted isomers, offering insights into their structure-activity relationships (SAR), synthesis, and therapeutic potential for researchers and drug development professionals.

The biphenyl core is found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antihypertensive, and antimicrobial effects.[1][2][4] The introduction of substituents, such as methoxy groups, onto the biphenyl rings dramatically influences the molecule's physicochemical properties and biological activity.[5] The position and number of these methoxy groups can alter the molecule's conformation, electronic distribution, and ability to form hydrogen bonds, thereby dictating its interaction with biological targets.[6]

Comparative Analysis of Methoxybiphenyl Isomers: The Significance of Substitution Patterns

The substitution pattern of methoxy groups on the biphenyl scaffold is a critical determinant of biological activity. While a vast number of methoxy-substituted biphenyls have been synthesized and evaluated, this guide will focus on a comparative analysis of key isomers, with a particular emphasis on 3,5-dimethoxybiphenyl.

3,5-Dimethoxybiphenyl: A Key Structural Motif

The 3,5-dimethoxy substitution pattern is of particular interest in medicinal chemistry. This arrangement is found in the A-ring of combretastatin A-4, a potent natural product that inhibits tubulin polymerization and exhibits significant anticancer activity. The 3,4,5-trimethoxyphenyl moiety, a close relative, is also a well-established pharmacophore in numerous tubulin inhibitors.[7][8] The 3,5-dimethoxy substitution contributes to the molecule's conformational rigidity and provides specific electronic properties that are often crucial for binding to the colchicine site on tubulin.

Structure-Activity Relationship (SAR) Insights

The biological activity of methoxybiphenyl isomers is profoundly influenced by the position of the methoxy groups. While direct comparative studies on a wide range of simple methoxybiphenyl isomers are limited, we can infer SAR from studies on more complex derivatives containing these moieties.

  • Impact on Anticancer Activity: In the context of anticancer drug discovery, the positioning of methoxy groups can significantly affect cytotoxicity. For instance, studies on 1,3,4-thiadiazole derivatives have shown that the presence of a 3-methoxyphenyl group is crucial for their anticancer activity against breast cancer cell lines.[9] In some cases, compounds with multiple methoxy groups, such as 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, have demonstrated significant cytotoxicity against hepatocellular carcinoma cell lines.[10]

  • Influence on Enzyme Inhibition: Methoxy substitution can also modulate the inhibitory activity of biphenyl derivatives against various enzymes. For example, in the case of xanthine oxidase inhibitors, methoxy substitution has been shown to increase the polarity of flavonoids, enhancing their interaction with hydrophobic residues within the enzyme's active site and thereby improving their inhibitory capacity.[6]

The following table summarizes the cytotoxic activity of selected methoxy-substituted biphenyl derivatives against various cancer cell lines, providing a glimpse into the influence of the substitution pattern.

CompoundCell LineIC50 (µM)Reference
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diolHuH7.5 (Hepatocellular Carcinoma)68 (24h), 55 (48h)[11]
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diolHepG2/C3A (Hepatocellular Carcinoma)50 (24h), 42 (48h)[11]
4,4'-DihydroxybiphenylMCF-7 (Human Breast Cancer)95.6[11]

Note: Direct comparative data for a comprehensive set of methoxybiphenyl isomers against a single cell line is scarce in the literature. The data presented here is from different studies and serves to illustrate the general cytotoxic potential of this class of compounds.

Synthesis of Methoxybiphenyl Isomers: The Power of Cross-Coupling Reactions

The synthesis of substituted biphenyls is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent method.[4][12][13] This reaction involves the coupling of an aryl boronic acid or its ester with an aryl halide in the presence of a palladium catalyst and a base. Its mild reaction conditions and tolerance of a wide range of functional groups make it an ideal method for the synthesis of diverse biphenyl libraries for medicinal chemistry applications.[12]

General Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis of methoxybiphenyls via the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow A Aryl Halide (e.g., Bromoanisole) F Reaction Mixture A->F B Arylboronic Acid (e.g., Methoxyphenylboronic acid) B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Na2CO3) D->F E Solvent (e.g., Toluene, Dioxane, Water) E->F G Heating (e.g., 80-100 °C) F->G Stirring under inert atmosphere H Workup & Purification (Extraction, Chromatography) G->H I Methoxybiphenyl Product H->I

Caption: General workflow for the synthesis of methoxybiphenyls via Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Synthesis of 3,5-Dimethoxybiphenyl

This protocol provides a representative example of the synthesis of 3,5-dimethoxybiphenyl using the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 1-Bromo-3,5-dimethoxybenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-bromo-3,5-dimethoxybenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, prepared in situ by mixing Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of the solvent mixture, to the reaction flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 3,5-dimethoxybiphenyl.

Pharmacokinetics and Metabolism: A Critical Consideration

The pharmacokinetic profile of a drug candidate is a critical factor in its development. The methoxy groups on the biphenyl ring can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolism: Methoxy groups are susceptible to O-demethylation by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of more polar hydroxylated metabolites that are more readily excreted.[14] The position of the methoxy group can affect the rate and site of metabolism.

  • Lipophilicity: The addition of methoxy groups generally increases the lipophilicity of the biphenyl scaffold, which can affect its absorption and distribution in the body. A balance of lipophilicity is crucial for optimal drug-like properties.[15]

The following diagram illustrates a general metabolic pathway for methoxybiphenyls.

Metabolism_Workflow A Methoxybiphenyl B Phase I Metabolism (CYP450 Enzymes) A->B O-demethylation C Hydroxylated Metabolite B->C D Phase II Metabolism (e.g., Glucuronidation, Sulfation) C->D E Conjugated Metabolite (More water-soluble) D->E F Excretion E->F

Caption: General metabolic pathway of methoxybiphenyls.

Conclusion and Future Directions

The biphenyl scaffold, and specifically its methoxy-substituted derivatives, continue to be a fertile ground for the discovery of novel therapeutic agents. This guide has highlighted the importance of the methoxy substitution pattern in dictating the biological activity of these compounds, with 3,5-dimethoxybiphenyl serving as a key example due to its presence in potent anticancer natural products.

While significant progress has been made in the synthesis and biological evaluation of biphenyl derivatives, a comprehensive and direct comparative analysis of a wide range of methoxybiphenyl isomers is still needed to fully elucidate their structure-activity relationships. Future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing a broad panel of methoxybiphenyl isomers in standardized biological assays to obtain reliable comparative data.

  • Mechanistic Investigations: Elucidating the precise molecular mechanisms by which different isomers exert their biological effects.

  • Pharmacokinetic Profiling: Conducting comparative ADME studies to understand how the position of methoxy groups influences the drug-like properties of these compounds.

By addressing these areas, the medicinal chemistry community can further unlock the therapeutic potential of this versatile and privileged scaffold.

References

  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066.
  • Ali, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 18262-18301.
  • Jain, Z. J., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Szymański, P., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977.
  • El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621.
  • Singh, S., Geetha, P., & Ramajayam, R. (2023). Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review. Results in Chemistry, 5, 101135.
  • Szymański, P., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • Al-Ostoot, F. H., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6431.
  • Sestito, S., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5691.
  • Schewe, T., et al. (2020). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences, 21(23), 9037.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxybiphenyl.
  • Tan, M. L., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 27(15), 4785.
  • Halabalaki, M., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 64(11), 7694-7711.
  • Tan, M. L., et al. (2018).
  • Tipton, K. F., et al. (1983). The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions. Biochemical Journal, 215(2), 235-242.
  • Verevkin, S. P., et al. (2023). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality?. Molecules, 28(20), 7175.
  • El-Damasy, A. K., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Scientific Reports, 11(1), 12948.
  • Hassan, H. A. (2023). Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine.
  • Wyndham, C., & Safe, S. (1978). A comparison of the in vitro metabolism of biphenyl and 4-chlorobiphenyl by rat liver microsomes. Canadian Journal of Biochemistry, 56(10), 993-997.

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Validation

The Analyst's Dilemma: A Comparative Guide to the GC-MS Characterization of 3,5-Dimethoxybiphenyl and Its Positional Isomers

Abstract In the fields of pharmaceutical development, metabolite identification, and environmental analysis, the unambiguous identification of chemical isomers is a critical challenge. Positional isomers, such as the dim...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fields of pharmaceutical development, metabolite identification, and environmental analysis, the unambiguous identification of chemical isomers is a critical challenge. Positional isomers, such as the dimethoxybiphenyl series, often exhibit nearly identical physical properties and mass spectral fragmentation patterns, complicating their differentiation. This guide provides an in-depth technical comparison of the characterization of 3,5-dimethoxybiphenyl and its challenging positional isomers, such as 2,5- and 4,4'-dimethoxybiphenyl, using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the nuanced interplay between chromatographic separation and mass spectral interpretation, offering field-proven insights and a validated protocol for their successful resolution and identification.

The Challenge of Isomerism: Beyond a Simple Mass Match

Biphenyls substituted with methoxy groups are prevalent scaffolds in medicinal chemistry and natural products. The precise position of these methoxy groups can dramatically alter a molecule's biological activity, toxicity, and metabolic fate. 3,5-Dimethoxybiphenyl (C₁₄H₁₄O₂, MW: 214.26 g/mol ) shares its exact mass and elemental composition with numerous positional isomers, including 2,5-dimethoxybiphenyl and 4,4'-dimethoxybiphenyl.

When subjected to Electron Ionization (EI) Mass Spectrometry, these isomers produce a molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 214. Furthermore, their fragmentation patterns are often qualitatively similar, dominated by the loss of methyl (•CH₃) and methoxy (•OCH₃) radicals. This spectral similarity renders MS alone insufficient for positive identification, making high-fidelity chromatographic separation an indispensable part of the analytical workflow.[1]

The Power of Separation: Gas Chromatography Strategies

The key to differentiating positional isomers lies in exploiting subtle differences in their physicochemical properties, primarily boiling point and polarity, through gas chromatography.

The Causality of Column Selection

The choice of the capillary column's stationary phase is the most critical parameter for achieving isomer separation.

  • Non-Polar Phases (e.g., DB-5ms, HP-5ms): These columns, typically composed of 5% phenyl / 95% dimethylpolysiloxane, are the workhorses of GC. They separate compounds primarily based on their boiling points. For dimethoxybiphenyls, elution order is often influenced by the molecule's symmetry and steric hindrance. Highly symmetric and planar molecules, like 4,4'-dimethoxybiphenyl, can pack efficiently, leading to higher boiling points and thus longer retention times. Conversely, isomers with more "crowded" substitution patterns (e.g., ortho-substituted isomers) may elute earlier.[2][3]

  • Mid-Polarity Phases (e.g., DB-17ms, Rxi®-17Sil MS): Phases with a higher phenyl content (e.g., 50% phenyl) introduce π-π interaction capabilities.[4] These interactions can enhance the separation of aromatic isomers by differentiating based on the electron density and accessibility of the biphenyl ring system, offering an alternative selectivity that can sometimes resolve compounds that co-elute on a 5-type phase.

For this guide, we will focus on the widely used DB-5ms type column due to its versatility and the robust, boiling-point-driven separation mechanism it provides for these analytes.

Mass Spectrometry: Deciphering Subtle Fragmentation Differences

While the mass spectra of dimethoxybiphenyl isomers are strikingly similar, minor quantitative differences in fragment ion abundances can provide confirmatory evidence when coupled with chromatographic data.

Electron Ionization (EI) and Fragmentation Pathways

Under standard 70 eV EI conditions, the 3,5-dimethoxybiphenyl molecule ionizes to form a radical cation (M•⁺) at m/z 214.[5][6] This high-energy ion rapidly undergoes fragmentation to achieve greater stability. The primary fragmentation routes for dimethoxy-aromatic compounds involve the ether linkages.[7]

The logical workflow for GC-MS analysis is depicted below:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Isomer Mixture in Solvent Injector GC Inlet (Vaporization) Sample->Injector Injection Column Capillary Column (Separation) Injector->Column Carrier Gas Flow IonSource EI Ion Source (Ionization & Fragmentation) Column->IonSource Elution MassAnalyzer Quadrupole (Mass Filtering) IonSource->MassAnalyzer Ion Acceleration Detector Detector (Signal Acquisition) MassAnalyzer->Detector Data Data Analysis (Chromatogram & Spectra) Detector->Data

Caption: High-level workflow for GC-MS analysis of isomers.

The expected primary fragmentation pathway for 3,5-dimethoxybiphenyl involves characteristic losses from the molecular ion:

Fragmentation M C₁₄H₁₄O₂ (3,5-Dimethoxybiphenyl) m/z = 214 (Molecular Ion, M•⁺) M_minus_15 [M - CH₃]⁺ m/z = 199 M->M_minus_15 - •CH₃ (-15 Da) M_minus_31 [M - OCH₃]⁺ m/z = 183 M->M_minus_31 - •OCH₃ (-31 Da) M_minus_46 [M - CH₃ - OCH]⁺ m/z = 169 M_minus_15->M_minus_46 - OCH (-30 Da)

Caption: Key EI fragmentation steps for dimethoxybiphenyls.

Comparative Data Analysis

To illustrate the differentiation, the following table summarizes the expected GC-MS data for 3,5-dimethoxybiphenyl and two common positional isomers on a standard non-polar column. The retention order is predicted based on molecular symmetry and steric hindrance, while fragment intensities are hypothesized based on general fragmentation principles where more stable ions yield more abundant peaks.[8][9]

CompoundPredicted Retention OrderMolecular Ion (M•⁺) [m/z 214]Key Fragment Ions (m/z and [Predicted Relative Intensity])
2,5-Dimethoxybiphenyl 1 (earliest)Moderate199 [M-15]⁺ (High)183 [M-31]⁺ (Moderate)169 [M-45]⁺ (Low)
3,5-Dimethoxybiphenyl 2High199 [M-15]⁺ (Moderate)183 [M-31]⁺ (Moderate)169 [M-45]⁺ (Low)
4,4'-Dimethoxybiphenyl 3 (latest)Very High199 [M-15]⁺ (Low)183 [M-31]⁺ (Low)169 [M-45]⁺ (Very Low)

Rationale:

  • Retention Order: The 2,5-isomer is less symmetrical and more sterically crowded than the 3,5-isomer, predicting an earlier elution. The highly symmetrical and planar 4,4'-isomer is expected to have the strongest intermolecular interactions and the highest boiling point, thus eluting last.

  • Fragment Intensities: The stability of the molecular ion is expected to correlate with molecular symmetry. The highly stable 4,4'-isomer should exhibit a very intense molecular ion peak with less fragmentation compared to the less symmetric isomers.

Self-Validating Experimental Protocol

This protocol provides a robust method for the separation and identification of dimethoxybiphenyl isomers.

5.1. Materials and Reagents

  • Reference standards for 3,5-dimethoxybiphenyl, 2,5-dimethoxybiphenyl, and 4,4'-dimethoxybiphenyl.

  • GC-grade solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Autosampler vials with septa.

5.2. Instrumentation

  • Gas Chromatograph with a split/splitless injector and flame ionization detector (FID) or mass spectrometer (MS).

  • GC Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Mass Spectrometer: Quadrupole MS with EI source.

5.3. GC Method Parameters

  • Injector Temperature: 280 °C

  • Injection Mode: Split (50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: Hold at 300 °C for 5 minutes.

  • GC-MS Transfer Line: 290 °C

5.4. MS Method Parameters

  • Ion Source: Electron Ionization (EI)

  • Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40 - 450

  • Scan Rate: 2 scans/second

5.5. Quality Control and Validation

  • Solvent Blank: Inject a solvent blank at the beginning of the sequence to ensure no system contamination.

  • Individual Standard Injections: Inject each isomer standard individually to definitively determine its retention time and mass spectrum under the specified conditions.

  • Mixed Isomer Standard: Inject a mixture of all three isomers to confirm baseline separation (resolution > 1.5) and verify retention times.

  • System Suitability: Monitor peak shape (tailing factor < 1.5) and signal-to-noise ratio for the lowest concentration standard to ensure system performance.

Conclusion

The successful characterization of 3,5-dimethoxybiphenyl and its positional isomers is a testament to the synergistic power of chromatography and mass spectrometry. While mass spectrometry provides the essential mass information and fragmentation clues, it is the chromatographic separation, driven by a logical choice of column and optimized temperature programming, that enables the conclusive differentiation of these challenging analytes. By understanding the principles of isomer separation and applying a robust, self-validating protocol, researchers can confidently identify and quantify these critical compounds, ensuring data integrity in drug development and other scientific endeavors.

References

  • Clark, C. R., et al. (2025). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. ResearchGate. Available at: [Link]

  • Dalpe, G., et al. (2013). GC-MS and GC-IRD studies on the six-ring regioisomeric dimethoxybenzylpiperazines (DMBPs). PubMed. Available at: [Link]

  • Horiba, M., et al. (1981). Gas Chromatographic Separation of Positional Isomers of Fenvalerate. Agric. Biol. Chem., 45(9), 2143-2144.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11469945, 3,5-Dimethoxybiphenyl. PubChem. Available at: [Link]

  • NIST. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Restek Corporation. (n.d.). Guide to GC Column Selection and Optimizing Separations. Available at: [Link]

  • Takeda, N., et al. (1992). Two competing fragmentation processes in dimethoxybenzenes depending on their positional isomers. Semantic Scholar. Available at: [Link]

  • YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. ChemComplete. Available at: [Link]

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Comparative

Comparative analysis of Suzuki and Stille coupling for biphenyl synthesis

< < A Comparative Guide to Suzuki and Stille Coupling for Biphenyl Synthesis For Researchers, Scientists, and Drug Development Professionals The synthesis of biphenyls, a critical structural motif in numerous pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

< < A Comparative Guide to Suzuki and Stille Coupling for Biphenyl Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biphenyls, a critical structural motif in numerous pharmaceuticals and functional materials, relies heavily on palladium-catalyzed cross-coupling reactions. Among the most powerful tools for this transformation are the Suzuki-Miyaura and Stille couplings. This guide provides an in-depth comparative analysis of these two indispensable reactions, offering experimental data, mechanistic insights, and detailed protocols to inform reaction selection and optimization for biphenyl synthesis.

Introduction: The Power of Palladium in Biphenyl Synthesis

The creation of a carbon-carbon (C-C) bond between two aromatic rings is a fundamental challenge in organic synthesis. Palladium-catalyzed cross-coupling reactions have emerged as the dominant and most versatile solution. Both the Suzuki-Miyaura and Stille reactions follow a similar catalytic cycle, which generally involves three key steps:

  • Oxidative Addition: An aryl halide (Ar-X) reacts with a palladium(0) complex, inserting the palladium into the carbon-halogen bond to form a Pd(II) species.

  • Transmetalation: The organic group from an organometallic reagent (Ar'-M) is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar and Ar') couple and are eliminated from the palladium, forming the biphenyl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[1]

The primary distinction between the Suzuki and Stille couplings lies in the nature of the organometallic reagent used in the transmetalation step, which profoundly impacts the reaction's scope, limitations, and practical considerations.[2]

The Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become arguably the most widely used cross-coupling method for biphenyl synthesis.[3] This is largely due to its use of organoboron reagents, typically boronic acids or their esters, which offer significant advantages in terms of stability, availability, and low toxicity.[1][4]

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate complex, which is formed by the reaction of the boronic acid with a base. Finally, reductive elimination yields the desired biphenyl and regenerates the Pd(0) catalyst.[1]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation M-X M-X Ar-Pd(II)-X(L2)->M-X Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) B(OR)2(Base) B(OR)2(Base) Ar-B(OR)2->B(OR)2(Base) Base Base Base->Ar-Pd(II)-Ar'(L2) Base->B(OR)2(Base) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Advantages:

  • Low Toxicity: Boronic acids and their inorganic byproducts are generally considered environmentally benign.[3]

  • Stability: Organoboron reagents are stable to air and moisture, making them easy to handle and store.[5]

  • Commercial Availability: A wide variety of boronic acids are commercially available, facilitating rapid synthesis of diverse biphenyl structures.[5]

  • Mild Reaction Conditions: The reaction is tolerant of a broad range of functional groups and can often be performed under mild conditions, sometimes even in aqueous solvents.[1][3]

Disadvantages:

  • Base Sensitivity: The requirement of a base can be problematic for substrates with base-sensitive functional groups.[6]

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond by protonolysis, which can reduce yields, especially with heteroaryl boronic acids.[7]

  • Homocoupling: Dimerization of the boronic acid can occur as a side reaction.[8]

The Stille Coupling: A Powerful Tool for Complex Syntheses

The Stille reaction, developed by John Kenneth Stille, utilizes organotin reagents (organostannanes) as the organometallic coupling partner.[9] While the toxicity of organotin compounds is a significant drawback, the Stille coupling offers distinct advantages, particularly in the synthesis of complex molecules where other methods may fail.[10][11]

Mechanism of the Stille Coupling:

Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1] The key difference is the transmetalation step, where the organostannane transfers its organic group to the palladium center.[12]

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' X-SnR3 X-SnR3 Ar-Pd(II)-Ar'(L2)->X-SnR3 Ar'-SnR3 Ar'-SnR3 Ar'-SnR3->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Suzuki_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Add reactants 1. Add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol) to a flask. Add catalyst 2. Add Pd(PPh3)4 (0.02 mmol). Add reactants->Add catalyst Add solvent 3. Add toluene (5 mL) and water (1 mL). Add catalyst->Add solvent Heat 4. Heat the mixture to 80 °C under an inert atmosphere. Add solvent->Heat Stir 5. Stir for 12 hours. Heat->Stir Cool 6. Cool to room temperature. Stir->Cool Extract 7. Extract with ethyl acetate. Cool->Extract Dry and concentrate 8. Dry the organic layer and concentrate under vacuum. Extract->Dry and concentrate Purify 9. Purify by column chromatography. Dry and concentrate->Purify Stille_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Add reactants 1. Add 4-bromotoluene (1.0 mmol) and phenyltributylstannane (1.1 mmol) to a flask. Add catalyst 2. Add Pd(PPh3)4 (0.02 mmol). Add reactants->Add catalyst Add solvent 3. Add anhydrous toluene (5 mL). Add catalyst->Add solvent Degas 4. Degas the mixture. Add solvent->Degas Heat 5. Heat to 100 °C under an inert atmosphere. Degas->Heat Stir 6. Stir for 16 hours. Heat->Stir Cool 7. Cool to room temperature. Stir->Cool Quench 8. Quench with aqueous KF. Cool->Quench Filter and extract 9. Filter and extract with ethyl acetate. Quench->Filter and extract Dry and concentrate 10. Dry and concentrate. Filter and extract->Dry and concentrate Purify 11. Purify by column chromatography. Dry and concentrate->Purify

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of Substituted Biphenyls

For researchers, scientists, and professionals in drug development, the synthesis of substituted biphenyls is a cornerstone of molecular construction. This structural motif is prevalent in pharmaceuticals, agrochemicals,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of substituted biphenyls is a cornerstone of molecular construction. This structural motif is prevalent in pharmaceuticals, agrochemicals, and advanced materials. The method of choice for forging the crucial carbon-carbon bond between two aryl rings is overwhelmingly the palladium-catalyzed cross-coupling reaction. The success of these transformations hinges critically on the selection of an appropriate catalyst system.

This guide provides an in-depth comparison of the leading catalytic systems for biphenyl synthesis, focusing on the Suzuki-Miyaura, Stille, and Negishi reactions. We will move beyond simple protocols to explore the causality behind catalyst selection, offering field-proven insights and experimental data to empower you to overcome synthetic challenges, from simple to sterically demanding biphenyl targets.

The Suzuki-Miyaura Coupling: The Preeminent Choice for Biphenyl Synthesis

The Suzuki-Miyaura reaction has become the most widely employed cross-coupling method for biphenyl synthesis. Its popularity stems from its mild reaction conditions, the high stability and commercial availability of its organoboron reagents (boronic acids and esters), and the generation of non-toxic, easily removed inorganic byproducts.[1][2][3] These features make it particularly attractive for applications in the pharmaceutical industry.[1][4]

The catalytic cycle, shown below, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species (activated by a base), and reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst.[5][6]

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition transmetal_complex Ar¹-Pd(II)(Ar²)L₂ pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar¹-Ar² transmetal_complex->product start Ar¹-X start->pd_complex boronic Ar²-B(OR)₂ boronic->pd_complex base Base base->pd_complex Stille Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition transmetal_complex Ar¹-Pd(II)(Ar²)L₂ pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar¹-Ar² transmetal_complex->product start Ar¹-X start->pd_complex stannane Ar²-SnR₃ stannane->pd_complex

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Catalyst systems often involve Pd(PPh₃)₄ or combinations like Pd₂(dba)₃ with ligands such as AsPh₃ or P(o-tol)₃. [7]The choice can be crucial; for instance, in the synthesis of artonin I, switching the catalyst from Pd(OAc)₂ to Pd₂(dba)₃ with AsPh₃ increased the yield from a mere 5% to 75%. [7]

The Negishi Coupling: High Reactivity for Challenging Substrates

The Negishi coupling employs highly reactive organozinc reagents. [6]This heightened reactivity allows for couplings under very mild conditions and is particularly effective for constructing sterically hindered biaryls that are difficult to form using other methods. [8]The main disadvantage is the moisture and air sensitivity of organozinc reagents, which necessitates the use of stringent anhydrous and anaerobic techniques. [2]

Negishi Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition transmetal_complex Ar¹-Pd(II)(Ar²)L₂ pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar¹-Ar² transmetal_complex->product start Ar¹-X start->pd_complex zinc Ar²-ZnX zinc->pd_complex

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Catalyst development has shown that electron-rich, bulky phosphine ligands are crucial. Systems like Pd[P(t-Bu)₃]₂ or those derived from dialkylbiaryl phosphines have enabled the efficient coupling of unactivated and deactivated aryl chlorides to form even tetra-ortho-substituted biaryls in high yield. [8]

Head-to-Head Comparison and Selection Guide

The optimal choice of reaction depends on a careful analysis of the substrate, required functional group tolerance, and practical considerations like toxicity and operational complexity.

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Organometallic Reagent Ar-B(OR)₂Ar-SnR₃Ar-ZnX
Reagent Stability Generally high (air & moisture stable)Air and moisture stableMoisture and air sensitive
Toxicity LowHigh (toxic reagents and byproducts)Moderate (reagents are pyrophoric)
Functional Group Tolerance Very good, but sensitive to strong baseExcellent (neutral conditions)Good, but incompatible with acidic protons
Key Advantage Low toxicity, stable reagents, operational simplicityUnparalleled functional group toleranceHigh reactivity for hindered substrates
Key Disadvantage Potential for protodeboronation side reaction [9]High toxicity of tin compoundsRequires strict inert atmosphere techniques
Decision-Making Workflow for Catalyst Selection

To streamline the selection process, the following workflow can be applied:

Catalyst Selection Workflow start Define Biphenyl Target suzuki_check Is Suzuki-Miyaura Feasible? (Base tolerant? Boronic acid available?) start->suzuki_check suzuki_path Use Suzuki-Miyaura suzuki_check->suzuki_path Yes stille_check Are there base-sensitive groups? Is toxicity manageable? suzuki_check->stille_check No ligand_select Select Ligand: Simple Substrate -> PPh₃ Hindered/Aryl-Cl -> Buchwald Ligand (XPhos, SPhos) suzuki_path->ligand_select stille_path Use Stille Coupling stille_check->stille_path Yes negishi_check Is substrate highly hindered? Can inert techniques be used? stille_check->negishi_check No negishi_path Use Negishi Coupling negishi_check->negishi_path Yes reassess Re-evaluate Synthetic Route negishi_check->reassess No

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 3,5-Dimethoxybiphenyl using 2D NMR

For researchers and professionals in drug development and chemical sciences, the unambiguous determination of molecular structure is a cornerstone of discovery. In the realm of substituted aromatic compounds, isomers can...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical sciences, the unambiguous determination of molecular structure is a cornerstone of discovery. In the realm of substituted aromatic compounds, isomers can present significant analytical challenges, often possessing similar physical properties but divergent biological activities. This guide provides an in-depth, practical comparison of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy serves as an indispensable tool for the structural elucidation of complex molecules, using 3,5-Dimethoxybiphenyl as a case study. We will move beyond a simple recitation of steps to explore the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Challenge: Differentiating Biphenyl Isomers

Biphenyl and its derivatives are prevalent scaffolds in pharmaceuticals and functional materials. The rotational freedom around the central carbon-carbon single bond and the potential for various substitution patterns can lead to a multitude of isomers. Distinguishing between, for example, 3,5-dimethoxybiphenyl and its isomers like 3,4'-dimethoxybiphenyl or 2,5-dimethoxybiphenyl, can be non-trivial using one-dimensional (1D) ¹H or ¹³C NMR alone. While 1D NMR provides essential information on the chemical environment and number of unique protons and carbons, it often falls short in establishing the precise connectivity of atoms within the molecule. This is where the power of 2D NMR becomes evident.

The Strategy: A Multi-faceted 2D NMR Approach

Our approach to confirming the structure of 3,5-Dimethoxybiphenyl will rely on a suite of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they offer a comprehensive and cross-validated picture of the molecule. The core experiments we will employ are:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks within the individual aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): To directly correlate each proton with its attached carbon atom (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting the two phenyl rings and the methoxy groups to the correct positions.

Below is a visual representation of our experimental workflow for the structural elucidation of 3,5-Dimethoxybiphenyl.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) 1H_NMR->HSQC 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->HSQC Final_Structure Confirmed Structure COSY->Final_Structure Intra-ring connectivity HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC HMBC->Final_Structure Inter-ring & substituent connectivity Structure_Proposal Proposed Structure: 3,5-Dimethoxybiphenyl Structure_Proposal->1H_NMR Structure_Proposal->13C_NMR

Caption: Workflow for the structural elucidation of 3,5-Dimethoxybiphenyl using 2D NMR.

Predicted NMR Data for 3,5-Dimethoxybiphenyl

Before delving into the analysis of the 2D spectra, it is essential to have a set of predicted chemical shifts for the target molecule. These predictions are based on established NMR principles and data from similar chemical structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,5-Dimethoxybiphenyl

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~143
2, 6~6.8~108
3, 5-~161
4~6.5~100
1'-~141
2', 6'~7.6~127
3', 5'~7.4~129
4'~7.3~128
OMe~3.8~55.5

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Step-by-Step Analysis Using 2D NMR

COSY: Mapping the Proton Networks

The COSY experiment is the first step in assembling the structural fragments.[1] It reveals which protons are coupled to each other, typically through three bonds (vicinal coupling). In 3,5-Dimethoxybiphenyl, we expect to see two independent spin systems: one for the disubstituted ring and one for the monosubstituted ring.

  • Expected Correlations:

    • On the monosubstituted ring (C' ring), we anticipate correlations between H-2'/H-6' and H-3'/H-5', and between H-3'/H-5' and H-4'. This would appear as a clear network of cross-peaks.

    • On the 3,5-disubstituted ring (C ring), H-2 and H-6 are equivalent due to symmetry, as are the methoxy groups at positions 3 and 5. H-4 is unique. We expect to see a correlation between H-2/H-6 and H-4.

HSQC: The Direct Proton-Carbon Link

The HSQC experiment provides unambiguous one-bond correlations between protons and the carbons they are directly attached to.[2] This is a crucial step for assigning the carbon signals based on the more easily interpretable proton spectrum.

  • Expected Correlations:

    • The proton at ~7.6 ppm (H-2'/H-6') will correlate with the carbon at ~127 ppm (C-2'/C-6').

    • The proton at ~7.4 ppm (H-3'/H-5') will correlate with the carbon at ~129 ppm (C-3'/C-5').

    • The proton at ~7.3 ppm (H-4') will correlate with the carbon at ~128 ppm (C-4').

    • The proton at ~6.8 ppm (H-2/H-6) will correlate with the carbon at ~108 ppm (C-2/C-6).

    • The proton at ~6.5 ppm (H-4) will correlate with the carbon at ~100 ppm (C-4).

    • The methoxy protons at ~3.8 ppm will correlate with the methoxy carbon at ~55.5 ppm.

HMBC: Connecting the Pieces

The HMBC experiment is arguably the most informative for this particular structural challenge.[3][4] It reveals correlations between protons and carbons that are two or three bonds apart. These long-range correlations are key to establishing the connectivity between the two aromatic rings and confirming the positions of the methoxy substituents.

  • Key Expected Correlations for Structural Confirmation:

    • Inter-ring Connectivity: A crucial correlation will be from the protons on one ring to the quaternary carbon of the other ring where they are joined. Specifically, we expect to see a 3-bond correlation from H-2'/H-6' to C-1 and a 3-bond correlation from H-2/H-6 to C-1'. These correlations definitively establish the biphenyl backbone.

    • Methoxy Group Placement: The placement of the methoxy groups at the 3 and 5 positions is confirmed by correlations from the methoxy protons (~3.8 ppm) to the carbons at these positions (C-3/C-5, ~161 ppm). We would also expect to see 3-bond correlations from the methoxy protons to the adjacent carbons, C-2/C-6 and C-4.

    • Confirmation of Substitution Pattern: The proton at H-4 will show correlations to C-2/C-6 and C-3/C-5, further solidifying the connectivity within the disubstituted ring. The proton at H-2/H-6 will show a correlation to C-4.

The following diagram illustrates the key HMBC correlations that would be expected for 3,5-Dimethoxybiphenyl.

G cluster_mol Key HMBC Correlations mol C1-C1' bond C1 C1 C2 C2-H C3 C3-OMe C1p C1' C2->C1p ³J C4 C4-H C5 C5-OMe C6 C6-H C6->C1p ³J OMe3 OMe OMe3->C2 ³J OMe3->C3 ²J OMe3->C4 ³J OMe5 OMe OMe5->C4 ³J OMe5->C5 ²J OMe5->C6 ³J C6p C6'-H C2p C2'-H C2p->C1 ³J C3p C3'-H C4p C4'-H C5p C5'-H C6p->C1 ³J

Caption: Key expected HMBC correlations for 3,5-Dimethoxybiphenyl.

Experimental Protocol

For researchers looking to replicate this analysis, the following provides a generalized experimental protocol.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 3,5-Dimethoxybiphenyl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detection experiments.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra Acquisition:

    • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

    • HMBC: Use a standard gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for a J-coupling of approximately 8 Hz to observe both ²J and ³J correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). This will involve Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Assign the proton signals in the ¹H spectrum based on their chemical shifts, multiplicities, and integration.

    • Use the COSY spectrum to establish the proton-proton coupling networks.

    • Use the HSQC spectrum to assign the protonated carbon signals.

    • Use the HMBC spectrum to assign quaternary carbons and to establish the long-range connectivities that confirm the overall molecular structure.

Conclusion: The Power of a Correlated Approach

The structural elucidation of 3,5-Dimethoxybiphenyl serves as an excellent example of the power and necessity of 2D NMR spectroscopy in modern chemical analysis. While 1D NMR provides a foundational dataset, it is the correlational nature of 2D experiments like COSY, HSQC, and HMBC that allows for the unambiguous assembly of the molecular puzzle. By systematically analyzing the through-bond correlations, from direct one-bond connections to long-range interactions, a chemist can confidently distinguish between closely related isomers and ensure the structural integrity of their compounds. This multi-technique, self-validating approach is fundamental to robust scientific research and development.

References

  • PubChem. (n.d.). 3,5-Dimethoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link][5]

  • University of Columbia. (n.d.). COSY. NMR Core Facility. Retrieved from [Link][1]

  • University of Columbia. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link][3]

  • CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR CEITEC. Retrieved from [Link][4]

Sources

Validation

A Comparative Guide to the Validation of 3,5-Dimethoxybiphenyl Synthesis via High-Performance Liquid Chromatography

As a Senior Application Scientist, my experience has consistently shown that the successful synthesis of a target molecule is only half the story. The other, equally critical, half is the rigorous analytical validation t...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my experience has consistently shown that the successful synthesis of a target molecule is only half the story. The other, equally critical, half is the rigorous analytical validation that proves its identity, purity, and quality. Without robust analytical data, a synthesis is merely a recipe; with it, it becomes a reliable, reproducible scientific process.

This guide provides an in-depth look at the validation of a common organic transformation: the synthesis of 3,5-dimethoxybiphenyl. We will move beyond a simple recitation of steps to explore the causal relationships between synthetic strategy, potential impurities, and the design of a highly specific and reliable High-Performance Liquid Chromatography (HPLC) validation method. This document is structured to serve as a practical comparison, not just of the synthesized product against a standard, but of an informed analytical approach versus a generic one, underpinned by the rigorous framework of international regulatory guidelines.

Part 1: The Synthetic Context: Suzuki-Miyaura Coupling

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a favored method for this transformation due to its versatility and tolerance of a wide range of functional groups.[1][2] A plausible and efficient route to synthesize 3,5-dimethoxybiphenyl is the coupling of phenylboronic acid with 1-bromo-3,5-dimethoxybenzene.

The catalytic cycle, while efficient, is not without potential side reactions that can generate a predictable profile of process-related impurities.[3] Understanding these potential byproducts is not an academic exercise; it is the fundamental basis upon which we build a specific and meaningful analytical validation method.

Common Impurities in Suzuki-Miyaura Coupling:

  • Homocoupling Products: The reaction of two molecules of the boronic acid partner (forming biphenyl) or two molecules of the aryl halide partner (forming 3,3',5,5'-tetramethoxybiphenyl) can occur.[3][4]

  • Protodeboronation/Dehalogenation: The boronic acid or aryl halide can react with residual protons in the reaction mixture, leading to the formation of benzene or 1,3-dimethoxybenzene, respectively.[3]

  • Residual Starting Materials: Incomplete reactions will leave behind unreacted phenylboronic acid and 1-bromo-3,5-dimethoxybenzene.

Caption: Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura synthesis of 3,5-dimethoxybiphenyl, highlighting the key stages and potential side reactions.

Part 2: The Analytical Challenge & Method Development Rationale

A successful HPLC method must, at a minimum, separate the main product from all starting materials and the potential impurities identified above. A generic C18 column might suffice, but for biaryl systems, a more tailored approach yields superior results.

Comparative Column Selection:

  • Standard C18 Column: This is the workhorse of reversed-phase chromatography, separating primarily based on hydrophobicity. While it can separate 3,5-dimethoxybiphenyl from more polar or less retained impurities, its selectivity for structurally similar aromatic compounds, like the biphenyl homocoupling product, can be limited.

  • Biphenyl Column (Recommended): A biphenyl stationary phase offers a distinct advantage. In addition to hydrophobic interactions, it provides strong π-π interactions with the aromatic rings of the analyte and related impurities.[5][6] This alternative selectivity mechanism is often orthogonal to that of a C18 phase, providing enhanced resolution between aromatic compounds that are difficult to separate otherwise.[5][6][7] For this analysis, a biphenyl column is the expert's choice to ensure baseline separation of all key components.

Rationale for Method Parameters:

  • Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is an excellent solvent for aromatic compounds and its lower viscosity compared to methanol results in higher efficiency and lower backpressure. The gradient elution is necessary to first elute polar impurities and starting materials before eluting the more retained product and non-polar homocoupling byproducts within a reasonable timeframe.

  • Detector & Wavelength: A UV-Vis Diode Array Detector (DAD) is selected. The conjugated π-electron system of the biphenyl structure results in strong UV absorbance.[8] Based on the chromophore of a substituted biphenyl, a detection wavelength of 254 nm is a logical starting point, as it provides a strong signal for most aromatic compounds and offers a good balance of sensitivity for both the main peak and potential impurities.[9]

Part 3: A Validated HPLC Protocol for Quality Control

The following protocol is not merely a set of instructions but a self-validating system designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]

Optimized HPLC Method
ParameterConditionRationale
Column Biphenyl, 4.6 x 150 mm, 3.5 µmProvides orthogonal selectivity and π-π interactions for superior resolution of aromatic compounds.[5][6]
Mobile Phase A Water (HPLC Grade)Aqueous component for reversed-phase chromatography.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for eluting hydrophobic compounds.
Gradient 50% B to 95% B over 15 minEnsures elution of both polar and non-polar compounds with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Injection Volume 10 µLA small volume to prevent peak overload and distortion.
Column Temp. 30 °CMaintains stable retention times and improves reproducibility.
Detection UV at 254 nmStrong absorbance wavelength for the biphenyl chromophore, ensuring high sensitivity.[9]
Method Validation Workflow

The validation process follows a logical sequence to build a comprehensive picture of the method's performance.

Caption: Figure 2: A structured workflow for HPLC method validation, adhering to the principles outlined in ICH Q2(R1) guidelines.[10][11]

Step-by-Step Validation Protocols
  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and starting materials.[12]

    • Protocol:

      • Analyze a diluent blank to ensure no interfering peaks.

      • Analyze a certified reference standard (CRS) of 3,5-dimethoxybiphenyl.

      • Analyze the synthesized crude product solution.

      • Prepare a "spiked" sample by adding small, known quantities of potential impurities (phenylboronic acid, 1-bromo-3,5-dimethoxybenzene, and biphenyl) to a solution of the purified product.

      • Acceptance Criterion: The analyte peak must be free from any co-elution from known impurities. The resolution between the analyte peak and the closest eluting impurity peak should be greater than 2.0.

  • Linearity:

    • Objective: To demonstrate that the detector response is directly proportional to the concentration of the analyte over a specified range.

    • Protocol:

      • Prepare a stock solution of the 3,5-dimethoxybiphenyl CRS.

      • Create a series of at least five calibration standards by serial dilution, covering 80% to 120% of the expected sample concentration.[10]

      • Inject each standard in triplicate.

      • Plot the average peak area against the known concentration and perform a linear regression analysis.

      • Acceptance Criterion: The correlation coefficient (r²) must be ≥ 0.999.

  • Accuracy (as Recovery):

    • Objective: To determine the closeness of the test results obtained by the method to the true value.

    • Protocol:

      • Prepare a sample of the crude product matrix.

      • Spike the matrix with the CRS at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

      • Analyze the spiked samples and calculate the percentage recovery of the added standard.

      • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% at each concentration level.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Protocol:

      • Repeatability (Intra-day): Analyze six replicate preparations of the final product sample on the same day, with the same analyst and instrument.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or on a different instrument.

      • Calculate the Relative Standard Deviation (RSD) for the results from both sets of experiments.

      • Acceptance Criterion: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Part 4: Comparative Analysis & Data Interpretation

The data generated from the validation experiments provide the ultimate comparison: the performance of the analytical method against internationally accepted standards of quality.

Table 1: Summary of HPLC Method Validation Data

Validation ParameterResultAcceptance CriteriaStatus
Specificity Resolution > 2.5 for all impurity peaksResolution > 2.0Pass
Linearity (r²) 0.9995≥ 0.999Pass
Range 80 - 120 µg/mL80 - 120% of targetPass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability) RSD = 0.85%≤ 2.0%Pass
Precision (Intermediate) RSD = 1.20%≤ 2.0%Pass

Interpreting the Results: The data in Table 1 unequivocally demonstrate that the developed HPLC method is fit for its intended purpose. The high correlation coefficient shows a reliable relationship between concentration and response. The excellent accuracy and precision data confirm that the method produces results that are both true and consistent. Most importantly, the specificity data, achieved through the strategic use of a biphenyl column, gives confidence that the reported purity of the synthesized 3,5-dimethoxybiphenyl is accurate and not inflated by co-eluting impurities.

When comparing a chromatogram of the synthesized product to that of the certified reference standard, this validated method allows for a definitive assessment. The retention times should align perfectly, and the purity calculation (typically area percent) from the synthesized batch provides a quantitative measure of the success of the synthesis and subsequent purification. A result of >99.5% purity, with no detectable process impurities, validates the synthetic procedure as efficient and clean.

Conclusion

This guide has demonstrated that the validation of a chemical synthesis is an integrated process. It begins with a thorough understanding of the reaction chemistry and culminates in a meticulously designed analytical method that is proven to be specific, accurate, and precise. By choosing a biphenyl stationary phase for its orthogonal selectivity and grounding the validation protocol in the authoritative ICH Q2(R1) guidelines, we have established a system of analysis that is trustworthy and scientifically sound. This approach ensures that researchers, scientists, and drug development professionals can have the highest degree of confidence in the quality and purity of their synthesized 3,5-dimethoxybiphenyl, transforming a laboratory synthesis into a validated, reliable asset for further research and development.

References

  • Kinetex Biphenyl Column for Aromatic Compounds. Phenomenex. [URL: https://www.phenomenex.com/Products/KinetexDetail/Biphenyl]
  • HPLC Methods for analysis of Biphenyl. HELIX Chromatography. [URL: https://helixchrom.com/applications/hplc-methods-for-analysis-of-biphenyl/]
  • The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. Supelco/Merck. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/413/939/ascentis-express-biphenyl-hplc-column-ms.pdf]
  • Method development for the HPLC analysis of biphenyltetrols. BenchChem. [URL: https://www.benchchem.com/product/b3847/application-note/hplc-method-development-for-biphenyltetrols]
  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. [URL: https://www.scielo.br/j/cta/a/C5kZ5Q5Xz6Hw8N3Yx4W8dVC/?lang=en]
  • Common Byproducts in Suzuki Coupling. YouTube. [URL: https://www.youtube.
  • ICH Q2(R1) Analytical Method Validation. Scribd. [URL: https://www.scribd.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • Quality Guidelines. International Council for Harmonisation (ICH). [URL: https://www.ich.org/page/quality-guidelines]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [URL: https://starodub.
  • (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. MDPI. [URL: https://www.mdpi.com/1422-8599/2023/4/m1709]
  • Biphenyl, 3,3'-dimethyl-. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0295]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food & Drug Administration (FDA). [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849730414-00331/978-1-84973-041-4]
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [URL: https://www.researchgate.net/figure/Impurities-formed-during-the-Suzuki-Miyaura-coupling-between-3-and-4_fig4_338782054]
  • Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. Boron-pharm. [URL: https://www.boron-pharm.
  • 4,4'-dimethoxy-1,1'-biphenyl. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0447]
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone. BenchChem. [URL: https://www.benchchem.com/product/b6305/application-note/suzuki-coupling-of-3-5-dimethoxy-3-iodobenzophenone]
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. [URL: https://open.uct.ac.za/handle/11427/10839]
  • 3,5-Dimethoxybiphenyl. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11469945]
  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents. [URL: https://patents.google.
  • Chirooptical 2,2′‐Dimethoxybiphenyl Crystals Generated From Suzuki–Miyaura Coupling Reaction Catalyzed by Pd‐Loaded Chiral Silica. ResearchGate. [URL: https://www.researchgate.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/24/16/2951]
  • Interpreting UV-Vis Spectra. University of Toronto Scarborough. [URL: https://www.utsc.utoronto.ca/webapps/chemistryonline/production/uv.php]
  • UV-Visible Spectroscopy. Michigan State University Department of Chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/uv-vis/spectrum.htm]
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. [URL: https://www.mdpi.com/2673-4079/2/1/5]
  • (a) UV-Vis absorbance and (b) fluorescence spectra (excitation at 365 nm) of solutions of dyes A4, B2, C2, and D1 in chloroform. ResearchGate. [URL: https://www.researchgate.
  • UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. [URL: https://www.photochemistry.

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Comparative

A Comparative Guide to Structural Confirmation: The Case of 3,5-Dimethoxybiphenyl

In the realms of chemical synthesis and drug development, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a formality—it is the bedrock upon which all further research is built. An...

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of chemical synthesis and drug development, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a formality—it is the bedrock upon which all further research is built. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and potentially unsafe therapeutics. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of small organic molecules, centered on the example of 3,5-Dimethoxybiphenyl (C₁₄H₁₄O₂). While various spectroscopic methods provide essential pieces of the puzzle, we will demonstrate why single-crystal X-ray crystallography stands as the definitive, "gold standard" technique for absolute structure determination.

The Unambiguous Proof: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1] By analyzing the diffraction pattern produced when a beam of X-rays interacts with a single crystal, we can deduce the exact atomic connectivity, bond lengths, bond angles, and overall molecular conformation in the solid state.[1][2] This level of detail is unparalleled by any other single technique.

The entire principle of SCXRD hinges on the ordered, repeating arrangement of molecules in a crystal lattice. This periodic array acts as a three-dimensional diffraction grating for X-rays. Without a high-quality single crystal, this ordered diffraction is impossible. The primary challenge, therefore, is often not the data collection itself, but the preceding step: growing a suitable crystal.[3] Crystals for X-ray diffraction must be single, not polycrystalline, and free of significant internal defects.[4] The goal of any crystallization method is to bring a solution to a state of supersaturation slowly, allowing molecules to self-assemble into a well-ordered lattice.[5]

The following protocol describes a common and effective method for growing X-ray quality crystals of a small organic molecule like 3,5-Dimethoxybiphenyl.

Objective: To grow single crystals of 3,5-Dimethoxybiphenyl suitable for SCXRD analysis (ideally 0.1-0.3 mm in each dimension).

Materials:

  • High-purity 3,5-Dimethoxybiphenyl (>98%)

  • Selection of analytical grade solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Dichloromethane, Hexane)

  • Small, clean glass vials (e.g., 2 mL shell vials)

  • A larger vial or beaker to act as an outer chamber

  • Microscope for crystal inspection

Methodology: Vapor Diffusion (Two-Vial System)

This is one of the most successful methods for growing high-quality single crystals from milligram quantities of material.[3][6] It relies on the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile solvent (in which it is soluble).

Step-by-Step Procedure:

  • Solvent Selection: Dissolve a small amount (2-5 mg) of 3,5-Dimethoxybiphenyl in a minimal volume (~0.5 mL) of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) in the small inner vial.

  • Anti-Solvent Addition: In the larger outer vial, add a larger volume (~2-3 mL) of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., Hexane or Pentane).

  • Assembly: Carefully place the open inner vial inside the larger outer vial, ensuring the liquid levels are such that there is no risk of mixing.

  • Sealing and Incubation: Seal the outer vial tightly with a cap or parafilm. This creates a closed system where the anti-solvent vapor will slowly diffuse into the solvent in the inner vial.

  • Slow Crystallization: As the anti-solvent vapor dissolves into the solution, the solubility of 3,5-Dimethoxybiphenyl decreases, gradually bringing the solution to supersaturation and inducing slow crystal growth over several days to weeks.[7]

  • Monitoring: Leave the setup undisturbed in a vibration-free location. Periodically inspect the inner vial under a microscope for the formation of clear, well-defined single crystals.

Once a suitable crystal is obtained, the process of structure determination begins. The workflow is a self-validating system, with internal checks at each stage to ensure the quality and correctness of the final model.

scxrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal_growth 1. Crystal Growth crystal_mount 2. Crystal Mounting crystal_growth->crystal_mount data_collection 3. X-ray Data Collection crystal_mount->data_collection unit_cell 4. Unit Cell Determination data_collection->unit_cell Diffraction Images integration 5. Data Integration unit_cell->integration solve 6. Structure Solution integration->solve refine 7. Structure Refinement solve->refine validate 8. Validation (CIF Report) refine->validate end Unambiguous Structure Confirmed validate->end Final 3D Structure decision_flowchart start New Compound Synthesized ms MS Analysis start->ms Determine MW & Formula nmr NMR (1H, 13C, 2D) Analysis start->nmr Determine Connectivity ir IR Analysis start->ir Identify Functional Groups propose Propose Structure ms->propose nmr->propose ir->propose grow_crystal Attempt Crystal Growth propose->grow_crystal Need Definitive Proof? scxrd Perform SCXRD grow_crystal->scxrd Success no_crystal Structure Supported (Not Definitive) grow_crystal->no_crystal Failure confirm Structure Confirmed scxrd->confirm

Sources

Validation

A Comparative Guide to the Synthetic Routes of 3,5-Dimethoxybiphenyl for Researchers and Drug Development Professionals

Introduction 3,5-Dimethoxybiphenyl is a key structural motif found in a variety of biologically active molecules and is a valuable building block in medicinal chemistry and materials science. The efficient and high-yield...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethoxybiphenyl is a key structural motif found in a variety of biologically active molecules and is a valuable building block in medicinal chemistry and materials science. The efficient and high-yielding synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of various synthetic routes to 3,5-Dimethoxybiphenyl, offering insights into the experimental choices, mechanistic underpinnings, and expected yields of each methodology. The information presented herein is intended to empower researchers to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, substrate availability, reaction conditions, and scalability.

Overview of Synthetic Strategies

The construction of the biaryl bond in 3,5-Dimethoxybiphenyl is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The choice of coupling partners and the catalytic system are critical determinants of the reaction's success. In this guide, we will explore and compare the following prominent synthetic routes:

  • Suzuki-Miyaura Coupling: A versatile and widely used palladium-catalyzed reaction between an organoboron reagent and an organohalide.

  • Kumada Coupling: A nickel- or palladium-catalyzed reaction involving a Grignard reagent and an organohalide.

  • Negishi Coupling: A palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organohalide.

  • Ullmann Reaction: A classical copper-catalyzed coupling of two aryl halides.

Each of these methods offers distinct advantages and disadvantages, which will be discussed in detail in the following sections.

Comparative Analysis of Synthetic Routes

This section provides a detailed examination of the most common synthetic routes to 3,5-Dimethoxybiphenyl, complete with experimental protocols and a discussion of the underlying chemical principles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably one of the most powerful and popular methods for the formation of carbon-carbon bonds, particularly for biaryl synthesis.[1] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[2][3] The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with a boronic acid derivative (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the catalyst.[4]

Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura coupling to form 3,5-Dimethoxybiphenyl.

Experimental Protocol (Exemplary):

A plausible high-yield synthesis of 3,5-Dimethoxybiphenyl via Suzuki-Miyaura coupling can be adapted from procedures reported for similar methoxy-substituted biphenyls.[5]

Materials:

  • 1-Bromo-3,5-dimethoxybenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • To a round-bottom flask, add 1-bromo-3,5-dimethoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% PPh₃).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3,5-Dimethoxybiphenyl.

Discussion of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for achieving high yields. While Pd(PPh₃)₄ can be used directly, in situ generation from Pd(OAc)₂ and PPh₃ is often more convenient. The electron-rich and sterically bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.

  • Base: An inorganic base such as potassium carbonate is required to facilitate the transmetalation step by forming a more nucleophilic boronate species.

  • Solvent System: A mixture of an organic solvent and water is typically used. The aqueous phase is necessary for the base to be effective, while the organic solvent solubilizes the reactants and catalyst.

Expected Yield: Based on similar Suzuki-Miyaura couplings of methoxy-substituted aryl bromides, yields in the range of 85-98% can be reasonably expected under optimized conditions.[5]

Kumada Coupling

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent as the organometallic nucleophile.[6][7] It can be catalyzed by either nickel or palladium complexes. A significant advantage of the Kumada coupling is the direct use of readily prepared and highly reactive Grignard reagents.[8] However, this high reactivity also presents a major drawback: Grignard reagents are highly basic and nucleophilic, leading to poor functional group tolerance and the potential for side reactions.[7]

Reaction Scheme:

Figure 2: General scheme for the Kumada coupling to form 3,5-Dimethoxybiphenyl.

Experimental Protocol (Exemplary):

Materials:

  • 1-Bromo-3,5-dimethoxybenzene

  • Magnesium turnings

  • Bromobenzene

  • Nickel(II) chloride (NiCl₂) or a palladium catalyst

  • 1,2-Bis(diphenylphosphino)ethane (dppe) (if using a nickel catalyst)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, prepare 3,5-dimethoxyphenylmagnesium bromide by reacting 1-bromo-3,5-dimethoxybenzene with magnesium turnings in anhydrous THF. A small crystal of iodine can be used to initiate the reaction.

  • Coupling Reaction: In a separate flask under an inert atmosphere, dissolve the aryl halide (e.g., bromobenzene, 1.0 mmol) and the catalyst (e.g., 1-5 mol% of NiCl₂(dppe) or a suitable palladium catalyst) in anhydrous THF.

  • Cool the solution to 0 °C and slowly add the freshly prepared Grignard reagent (1.1 mmol) via a syringe.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • The reaction is quenched by the slow addition of dilute hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Discussion of Experimental Choices:

  • Catalyst: Nickel catalysts, such as NiCl₂(dppe), are often effective and more economical than palladium catalysts for Kumada couplings.

  • Grignard Reagent: The preparation of the Grignard reagent is a critical step and must be performed under strictly anhydrous conditions to avoid quenching of the reagent.

  • Side Reactions: A common side reaction is the homocoupling of the Grignard reagent (Wurtz-type coupling). This can be minimized by slow addition of the Grignard reagent at low temperatures.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex.[9] Organozinc reagents are generally more tolerant of functional groups than Grignard reagents, but they are also less reactive, sometimes requiring more forcing reaction conditions.[10] The preparation of the organozinc reagent can be achieved from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt, or directly from an organohalide and activated zinc.

Reaction Scheme:

Figure 3: General scheme for the Negishi coupling to form 3,5-Dimethoxybiphenyl.

Experimental Protocol (Exemplary):

Materials:

  • 1-Bromo-3,5-dimethoxybenzene

  • n-Butyllithium or Magnesium

  • Anhydrous zinc chloride (ZnCl₂)

  • Bromobenzene

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, prepare the organozinc reagent. This can be done by first forming the Grignard or organolithium reagent from 1-bromo-3,5-dimethoxybenzene, followed by transmetalation with a solution of anhydrous ZnCl₂ in THF.

  • Coupling Reaction: In a separate flask, dissolve the aryl halide (e.g., bromobenzene, 1.0 mmol) and the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄) in anhydrous THF.

  • To this solution, add the freshly prepared organozinc reagent (1.2 mmol) at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until completion.

  • The reaction is quenched with saturated ammonium chloride solution.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification is achieved by column chromatography.

Discussion of Experimental Choices:

  • Organozinc Reagent: The quality of the organozinc reagent is crucial for the success of the reaction. It should be prepared and used fresh.

  • Catalyst: Palladium catalysts are most commonly used for Negishi couplings, with Pd(PPh₃)₄ being a frequent choice.

  • Functional Group Tolerance: The Negishi coupling offers a good balance of reactivity and functional group tolerance, making it suitable for more complex substrates.

Expected Yield: High yields have been reported for Negishi couplings of structurally similar compounds. For instance, the coupling of a functionalized zinc reagent with 1-iodo-3,5-dimethylbenzene has been reported to proceed in 80% yield .[11] Therefore, a similar or higher yield can be anticipated for the synthesis of 3,5-Dimethoxybiphenyl under optimized conditions.

Ullmann Reaction

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryls, involving the copper-catalyzed coupling of two molecules of an aryl halide.[12] Traditional Ullmann conditions are often harsh, requiring high temperatures (typically >200 °C) and stoichiometric amounts of copper powder.[12] Modern variations have been developed that use catalytic amounts of copper and ligands, allowing for milder reaction conditions. However, the synthesis of unsymmetrical biaryls can be challenging and often results in a mixture of products.

Reaction Scheme (Homocoupling):

Figure 4: General scheme for the Ullmann homocoupling. Note that this produces a symmetrical biphenyl.

Discussion:

While the Ullmann reaction is a cornerstone of biaryl synthesis, its application for the preparation of unsymmetrical 3,5-Dimethoxybiphenyl is not ideal due to the formation of homocoupled byproducts (biphenyl and 3,3',5,5'-tetramethoxybiphenyl). The reaction is more suited for the synthesis of symmetrical biaryls. The harsh reaction conditions also limit its functional group tolerance. For these reasons, the Ullmann reaction is generally considered less favorable than the palladium-catalyzed cross-coupling methods for the synthesis of unsymmetrical biphenyls like 3,5-Dimethoxybiphenyl. Reported yields for Ullmann couplings can vary widely, but are often moderate.[13]

Summary of Yield Comparison and Reaction Conditions

Synthetic RouteKey ReactantsCatalystTypical ConditionsExpected YieldKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Aryl halide, Arylboronic acidPalladiumMild (Base, 80-100 °C)85-98% High yield, excellent functional group tolerance, commercially available reagents.Boronic acids can be expensive; potential for side reactions like homocoupling.
Kumada Coupling Aryl halide, Grignard reagentNickel or PalladiumMild (Anhydrous, 0 °C to RT)70-90% Highly reactive nucleophile, direct use of Grignard reagents.Poor functional group tolerance, sensitivity to moisture and air, potential for Wurtz coupling.
Negishi Coupling Aryl halide, Organozinc reagentPalladium or NickelMild (Anhydrous, RT to 60 °C)~80% Good functional group tolerance, moderate reactivity.Organozinc reagents need to be prepared in situ, zinc salts can be hygroscopic.
Ullmann Reaction Two Aryl halidesCopperHarsh (High temp, >200 °C)ModerateEconomical catalyst.Harsh conditions, low functional group tolerance, primarily for symmetrical biphenyls.

Conclusion and Recommendations

For the synthesis of 3,5-Dimethoxybiphenyl, the Suzuki-Miyaura coupling stands out as the most recommended route for general laboratory applications. Its high-yield potential, mild reaction conditions, and exceptional functional group tolerance make it a robust and reliable method. The wide availability of starting materials further enhances its practicality.

The Kumada and Negishi couplings are also excellent alternatives, particularly when specific starting materials are readily available or when exploring different reactivity patterns. The Kumada coupling offers the advantage of using highly reactive Grignard reagents directly, while the Negishi coupling provides a good compromise between reactivity and functional group compatibility.

The Ullmann reaction , in its classic form, is less suitable for the synthesis of unsymmetrical 3,5-Dimethoxybiphenyl due to the harsh conditions and the propensity for homocoupling.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale, the availability and cost of starting materials, and the presence of other functional groups in more complex target molecules. This guide provides the foundational knowledge and comparative data to make an informed decision, enabling the efficient and successful synthesis of 3,5-Dimethoxybiphenyl.

References

  • MDPI. (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Available at: [Link].

  • ProQuest. METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad. Available at: [Link].

  • Organic Chemistry Portal. Negishi Coupling. Available at: [Link].

  • ACS Publications. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link].

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link].

  • University of Northern Iowa. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available at: [Link].

  • Wikipedia. Kumada coupling. Available at: [Link].

  • Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. Available at: [Link].

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link].

  • Michigan State University Department of Chemistry. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. Available at: [Link].

  • Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Available at: [Link].

  • Organic Chemistry Portal. Kumada Coupling. Available at: [Link].

  • MDPI. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Available at: [Link].

  • Wipf Group, University of Pittsburgh. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Available at: [Link].

  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Available at: [Link].

  • ACS Publications. Recent Developments in Negishi Cross-Coupling Reactions. Available at: [Link].

  • ResearchGate. Synthesis of Organozinc Halides and Subsequent Negishi Coupling in Flow. Available at: [Link].

  • National Center for Biotechnology Information. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available at: [Link].

  • ResearchGate. Selective photochemical synthesis of 3,3′-dimethoxy-4,2′-dihydroxybiphenyl. Available at: [Link].

  • National Center for Biotechnology Information. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Available at: [Link].

  • ResearchGate. Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. Available at: [Link].

  • ResearchGate. Stille coupling of iodobenzene with 1-(tributylstannyl)-2-phenylethyne under various reaction conditions. Available at: [Link].

  • ResearchGate. A Synthesis of 1-Alkyl-3,5-dimethoxybenzenes. Available at: [Link].

  • Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • ResearchGate. Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Available at: [Link].

  • University of Windsor. The Mechanisms of the Stille Reaction. Available at: [Link].

  • ResearchGate. New process for the preparation of 3,5-dihydroxy-1-pentylbenzene. Available at: [Link].

  • ResearchGate. Stille coupling of iodobenzene with tributylvinyltin at 50 °C in DMF in.... Available at: [Link].

  • ResearchGate. Efficient access to 3-alkyl-trifluoromethylbenzenes using Kumada's coupling reaction. Available at: [Link].

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dimethoxybiphenyl

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of specialized compounds like 3,5-Dimetho...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of specialized compounds like 3,5-Dimethoxybiphenyl is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our research. This guide provides a procedural framework grounded in established safety protocols and an understanding of chemical properties to manage the disposal of 3,5-Dimethoxybiphenyl with precision and care.

The biphenyl scaffold, the core of this molecule, is noted for its environmental persistence. While 3,5-Dimethoxybiphenyl is not a polychlorinated biphenyl (PCB), the robust nature of the biphenyl structure necessitates a cautious approach to its disposal to prevent bioaccumulation and long-term environmental impact.[1] Therefore, all disposal activities must be executed in full compliance with federal, state, and local environmental regulations.[2]

Hazard Assessment & Chemical Profile

Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. While specific toxicity data for 3,5-Dimethoxybiphenyl is limited, data from structurally similar compounds, such as other dimethoxybiphenyl and dimethoxyphenol derivatives, indicate a high likelihood of it being a skin and eye irritant.[3][4] All handling and disposal operations should be conducted on the assumption that the compound is hazardous.

Table 1: Physicochemical Properties of 3,5-Dimethoxybiphenyl

PropertyValueSource
Molecular Formula C₁₄H₁₄O₂PubChem[5]
Molecular Weight 214.26 g/mol PubChem[5]
Appearance Solid (form may vary)N/A
Melting Point Not well-documented; similar compounds are solids at room temp.[6]N/A
Solubility Expected to be insoluble in water; soluble in organic solvents like DMSO.[7]N/A

Personal Protective Equipment (PPE): The First Line of Defense

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, preventing accidental exposure through contact, inhalation, or ingestion.

  • Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use. For prolonged contact or when handling larger quantities, consider double-gloving.

  • Eye Protection: Use chemical safety goggles or a face shield. Standard safety glasses do not provide a sufficient seal against splashes or fine particulates.[8]

  • Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of solid 3,5-Dimethoxybiphenyl that could generate dust must be performed within a certified chemical fume hood to prevent inhalation.[9]

Waste Segregation & Collection Protocol

The cornerstone of safe chemical disposal is meticulous segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. Never mix 3,5-Dimethoxybiphenyl waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]

Step-by-Step Collection Methodology:

  • Designate a Waste Container: Select a clearly labeled, sealable, and chemically compatible container for hazardous solid waste. A wide-mouth high-density polyethylene (HDPE) container is often a suitable choice.

  • Solid Waste Collection:

    • Carefully transfer all solid 3,5-Dimethoxybiphenyl waste, including residual amounts on weighing papers, into the designated container.

    • Any grossly contaminated items, such as pipette tips or disposable spatulas, must also be placed in this container.[2]

  • Liquid Waste Collection (If Applicable):

    • If 3,5-Dimethoxybiphenyl has been used in solution, collect the waste in a separate, clearly labeled hazardous liquid waste container.

    • The label must include the full chemical names of the solvent and solute, along with their approximate concentrations.

  • Contaminated PPE and Cleaning Materials:

    • Gloves, absorbent pads, and wipes used for minor cleanup should be collected in a sealed bag or container designated for solid chemical waste.[2]

  • Labeling: The waste container label is a critical communication tool. It must be filled out completely and accurately, including:

    • The words "Hazardous Waste"

    • The full chemical name: "3,5-Dimethoxybiphenyl"

    • Associated hazards (e.g., "Irritant")

    • Accumulation start date.[10]

Spill Management: Immediate Response Protocol

Accidental spills require a calm and methodical response to mitigate exposure and prevent environmental release.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Assess the Spill: This protocol is for small, manageable spills only. For large spills, evacuate the area and contact your institution's EHS emergency line.

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat.

  • Contain and Clean:

    • Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[3]

    • Carefully sweep the material into a dustpan and place it in the designated hazardous waste container.[3]

    • Perform a final decontamination of the surface using a cloth dampened with an appropriate solvent (e.g., isopropanol or ethanol), and dispose of the cloth as hazardous waste.

The Disposal Pathway: From Lab Bench to Final Disposition

The disposal of 3,5-Dimethoxybiphenyl is not complete until it is processed by a licensed professional. The following workflow outlines the necessary steps to ensure regulatory compliance and safe final disposition. The primary reason for this stringent, multi-step process is to ensure that chemicals with potential environmental persistence are handled by experts equipped for their complete destruction, typically via high-temperature incineration.[1][11]

DisposalWorkflow cluster_lab Laboratory Operations cluster_admin Logistical & Regulatory Operations cluster_final Final Disposition A Waste Generation (3,5-Dimethoxybiphenyl) B Step 1: Segregate Waste (Solid, Liquid, Contaminated PPE) A->B C Step 2: Containerize & Label (Accurate, Secure, Dated) B->C D Step 3: Store in Designated Satellite Accumulation Area C->D E Step 4: Consult Institutional EHS (Verify Local Protocols) D->E When container is full or per schedule F Step 5: Schedule Pickup (Licensed Hazardous Waste Contractor) E->F G Step 6: Transport to TSDF (Treatment, Storage, and Disposal Facility) F->G H Step 7: Approved Disposal Method (e.g., High-Temperature Incineration) G->H

Caption: Disposal workflow for 3,5-Dimethoxybiphenyl from generation to final disposition.

Disposal of Empty Containers

An "empty" container that once held 3,5-Dimethoxybiphenyl is not safe for disposal in regular waste until it has been properly decontaminated. Chemical residues pose a significant risk to custodial staff and the environment.[9]

Triple-Rinsing Protocol:

  • Select a Rinse Solvent: Choose a solvent in which 3,5-Dimethoxybiphenyl is readily soluble (e.g., acetone or ethanol).

  • First Rinse: Add a small amount of the solvent to the empty container, cap it securely, and rinse thoroughly, ensuring the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into the appropriate hazardous liquid waste container.[9][10]

  • Repeat: Perform this rinsing procedure two more times for a total of three rinses.

  • Final Disposal: After the third rinse, allow the container to air dry completely in a fume hood. Once dry, deface or remove the original label and dispose of the container according to your institution's policy for decontaminated glassware or plastic.[10]

By adhering to these detailed procedures, you actively contribute to a culture of safety and environmental responsibility. Always remember that your institution's EHS department is your primary resource for guidance on specific waste disposal challenges.[2]

References

  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste . U.S. Environmental Protection Agency. [Link]

  • Disposal Options and Requirements for Polychlorinated Biphenyl Waste . Washington State Department of Ecology. [Link]

  • Handling Instructions . DBA Italia. [Link]

  • Policy and Guidance for Polychlorinated Biphenyl (PCBs) . U.S. Environmental Protection Agency. [Link]

  • Polychlorinated Biphenyls (PCBs) Disposal and Destruction . ToxicDocs. [Link]

  • 3,5-Dimethoxybiphenyl . PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Waste Disposal Guidelines . Washington University in St. Louis, Department of Chemistry. [Link]

  • Hazardous Waste Disposal Guide . Research Safety, Northwestern University. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 3,5-Dimethoxybiphenyl

This document provides essential safety protocols, operational guidelines, and disposal plans for handling 3,5-Dimethoxybiphenyl (CAS No. 64326-17-6)[1].

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, operational guidelines, and disposal plans for handling 3,5-Dimethoxybiphenyl (CAS No. 64326-17-6)[1]. As a dedicated partner in your research and development endeavors, we prioritize providing value beyond the product itself, building a foundation of trust through unwavering commitment to laboratory safety.

Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for 3,5-Dimethoxybiphenyl was not located during the preparation of this guide. The following recommendations are therefore synthesized from the hazard profiles of structurally analogous compounds, including other dimethoxybiphenyl derivatives and related substituted aromatics, alongside established best practices in chemical safety.[2][3][4][5] It is imperative to treat 3,5-Dimethoxybiphenyl as a compound of unknown toxicity and handle it with the utmost caution. This guide should supplement, not replace, a thorough risk assessment conducted by your institution's environmental health and safety (EHS) department.

Hazard Assessment: Understanding the Risk

The primary rationale for a stringent personal protective equipment (PPE) protocol stems from the potential hazards associated with structurally similar chemicals. Analogous compounds are known to cause:

  • Skin Irritation and Burns: Biphenyl derivatives can cause moderate to severe skin irritation.[2][3][4] Prolonged contact may lead to chemical burns.

  • Serious Eye Damage: Direct contact with the eyes is likely to cause serious irritation and potentially irreversible damage.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3][4][6]

  • Harmful if Swallowed: Acute oral toxicity is a concern with related compounds.[2][7]

  • Potential for Carcinogenicity: At least one related dimethoxybiphenyl compound is classified as a Category 1B carcinogen, indicating it may cause cancer.[2] Due to this, a conservative approach dictates handling 3,5-Dimethoxybiphenyl as a potential carcinogen.

Given these potential risks, a multi-layered approach to exposure control is mandatory, beginning with engineering controls as the primary line of defense, supplemented by a comprehensive PPE protocol.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system designed to provide barriers against specific routes of exposure. The causality behind each selection is critical for ensuring compliance and safety.

Data Presentation: Recommended PPE for Handling 3,5-Dimethoxybiphenyl
Protection Type Required Equipment Specifications & Rationale
Primary Engineering Control Certified Chemical Fume HoodAll manipulations of 3,5-Dimethoxybiphenyl solid or its solutions must be performed within a fume hood to control airborne dust and vapors.[2]
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes (ANSI Z87.1 compliant). A full-face shield must be worn over goggles during procedures with a splash hazard (e.g., transferring solutions, heating).[6][8]
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. This provides a primary barrier and a clean secondary layer upon removing the contaminated outer glove. Inspect gloves for any signs of degradation or puncture before use.[6][9] For prolonged contact or use with certain solvents, consult a glove compatibility chart to consider more resistant materials like butyl rubber.
Body Protection Flame-Resistant Lab Coat & Chemical ApronA fully buttoned, flame-resistant lab coat is the minimum requirement.[6] A chemical-resistant apron should be worn over the lab coat during any transfer of liquids or when handling more than a few grams of solid material.
Respiratory Protection NIOSH-Approved Respirator (Task-Dependent)For routine handling of small quantities in a functioning fume hood, respiratory protection is not typically required.[6] However, in the event of a spill outside of containment or when weighing large quantities that may generate dust, a NIOSH-approved air-purifying respirator with P100 (HEPA) filters is necessary.[3][6]

Experimental Protocol: Safe Handling Workflow

This workflow provides a self-validating system for the safe handling of 3,5-Dimethoxybiphenyl from preparation to post-experiment cleanup.

Step-by-Step Methodology
  • Preparation:

    • Verify that the chemical fume hood has a current certification sticker.

    • Designate a specific area within the hood for the procedure to contain potential contamination.

    • Assemble all necessary equipment (glassware, spatulas, etc.) and the chemical container inside the fume hood.

    • Don all required PPE as specified in the table above, starting with the lab coat, then eye protection, and finally gloves.

  • Handling & Manipulation:

    • When weighing the solid, use a tared weigh boat or glassine paper. Perform this task in the fume hood to contain any dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the primary container of 3,5-Dimethoxybiphenyl tightly sealed when not in use.[7][9][10]

  • Post-Procedure Cleanup:

    • Decontaminate any non-disposable equipment that came into contact with the chemical.

    • Wipe down the designated work area in the fume hood with an appropriate solvent and then a cleaning agent.

    • Segregate all waste. Place contaminated gloves, weigh boats, and wipes into a designated hazardous waste container.

  • Doffing PPE:

    • Remove PPE in an order that minimizes cross-contamination.

    • First, remove the outer pair of gloves.

    • Second, remove the face shield and/or apron.

    • Third, remove the lab coat.

    • Fourth, remove safety goggles.

    • Finally, remove the inner pair of gloves using a proper removal technique to avoid touching the outer surface.[9]

    • Wash hands and forearms thoroughly with soap and water.[2][7]

Mandatory Visualization: Safe Handling & Disposal Workflow

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Cleanup & Disposal Phase cluster_doff 4. Final Safety Phase prep_start Verify Fume Hood Certification don_ppe Don Full PPE (Lab Coat, Goggles, Face Shield, Double Gloves) prep_start->don_ppe prep_area Designate & Prepare Work Area in Hood don_ppe->prep_area weigh Weigh Solid Chemical (Inside Hood) prep_area->weigh Proceed to Handling transfer Perform Chemical Transfer / Reaction weigh->transfer decon Decontaminate Equipment transfer->decon Experiment Complete wipe Wipe Down Work Surface decon->wipe dispose Segregate & Dispose of Hazardous Waste wipe->dispose doff_ppe Doff PPE in Correct Order dispose->doff_ppe Waste Secured wash Wash Hands Thoroughly doff_ppe->wash end_node End wash->end_node Procedure Finished

Caption: Workflow for handling 3,5-Dimethoxybiphenyl.

Spill and Exposure Management

In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is outside the fume hood, restrict access to the area.

  • Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[7] Do not generate dust.

  • Clean the spill area thoroughly.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[7][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing while washing.[7][9][10] Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][9]

Disposal Plan

All waste generated from handling 3,5-Dimethoxybiphenyl must be treated as hazardous.

  • Chemical Waste: Unused or waste 3,5-Dimethoxybiphenyl and its solutions must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable items, such as gloves, wipes, and plasticware, that have come into contact with the chemical must be placed in a designated solid hazardous waste container.[7]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[2] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container is disposed of or recycled according to your institution's policies.

Never dispose of 3,5-Dimethoxybiphenyl or its containers in the standard trash or down the drain.[2][11] All disposal must be in strict accordance with local, state, and federal regulations.[2][12]

References

  • Guidance for Selection of Personal Protective Equipment for MDI Users.American Chemistry Council.
  • SAFETY DATA SHEET: 3,3'-Dimethoxybiphenyl-4,4'-ylenediammonium dichloride.Sigma-Aldrich.
  • SAFETY DATA SHEET: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.Fisher Scientific.
  • Safety Data Sheet: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol.Angene Chemical.
  • Safety data sheet: (S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl, min. 97%.Strem Chemicals, Inc.
  • SAFETY DATA SHEET: 3,5-Dimethoxyphenol.Thermo Fisher Scientific.
  • Personal protective equipment for handling 3,5-DiBr-PAESA.BenchChem.
  • Safety Data Sheet: (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(3,5-di-tert-butyl-4-methoxypheny.ChemicalBook.
  • SAFETY DATA SHEET: 2,2'-Dimethoxybiphenyl.Thermo Fisher Scientific.
  • Personal protective equipment for handling 4-(3,4-Dimethoxyphenyl)-1-butene.BenchChem.
  • SAFETY DATA SHEET: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.TCI Chemicals.
  • 3,5-Dimethoxybiphenyl.
  • Disposal of Waste MDI and Used MDI Storage Containers.American Chemistry Council.mcZFH7oNQEVXUtyQ7HpJJos6AZ41HEc3AD)

Sources

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